2-Ethoxy-3,5-difluorobenzoic acid
Description
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Properties
IUPAC Name |
2-ethoxy-3,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVYNBCXQPSNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxy-3,5-difluorobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-3,5-difluorobenzoic acid, a fluorinated aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. The strategic incorporation of ethoxy and difluoro substituents on the benzoic acid scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity profile, and potential applications of this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel molecules.
Introduction
Fluorinated organic molecules have become indispensable in modern drug discovery and development. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1] When incorporated into a benzoic acid framework, these fluorine atoms can significantly impact the acidity of the carboxylic acid group and the overall electronic nature of the aromatic ring.[2] The addition of an ethoxy group further modulates the molecule's lipophilicity and can introduce specific steric and electronic effects, making this compound an intriguing building block for the synthesis of complex and potentially bioactive molecules.
Physicochemical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1017779-70-2 |
| Molecular Formula | C₉H₈F₂O₃ |
| Molecular Weight | 202.15 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO (predicted) |
| pKa | Lower than benzoic acid due to the electron-withdrawing nature of fluorine atoms (predicted) |
Synthesis of this compound: A Proposed Experimental Protocol
Reaction Scheme:
Sources
A Multi-Technique Spectroscopic Approach to the Definitive Structure Elucidation of 2-Ethoxy-3,5-difluorobenzoic acid
Abstract
In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the unambiguous structural verification of novel fluorinated intermediates is a critical, non-negotiable step in the research and development pipeline. This technical guide presents a comprehensive, field-proven methodology for the complete structure elucidation of 2-Ethoxy-3,5-difluorobenzoic acid, a representative substituted aromatic compound. By synergistically integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we demonstrate a self-validating workflow that moves from molecular formula determination to the definitive assignment of every atom and bond in the structure.
The Elucidation Strategy: A Logic-Driven Workflow
The structure elucidation of an unknown compound is not a linear process but a logical puzzle. Each analytical technique provides a unique piece of information, and the true power lies in their synergistic integration. Our approach is designed to be systematic, beginning with broad compositional data and progressively refining our understanding to achieve a high-confidence, unambiguous structural assignment.
Figure 1: A systematic workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Causality: Before attempting to assemble a structure, we must first know its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in negative ion mode to deprotonate the acidic carboxylic acid, forming the [M-H]⁻ ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.
-
Data Analysis: Identify the m/z of the most abundant ion corresponding to [M-H]⁻. Use the instrument's software to generate a list of possible molecular formulas that fit the measured mass within the specified tolerance.
Data Interpretation: Let's assume the HRMS analysis yields an [M-H]⁻ ion at m/z 187.0371 .
-
Molecular Formula Calculation: The software identifies C₉H₇F₂O₃⁻ as the only logical formula (for a molecule containing C, H, O, and F) with a calculated exact mass of 187.0369. The mass error is a mere 1.1 ppm, providing high confidence in this assignment.
-
Neutral Molecule: Adding the mass of a proton back gives the neutral molecular formula: C₉H₈F₂O₃ .
-
Degree of Unsaturation (DoU): The DoU indicates the total number of rings and/or π-bonds.
-
DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
DoU = 9 + 1 - (8/2) - (2/2) + (0/2) = 6
-
A DoU of 6 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees) and two additional π-bonds, likely a carboxylic acid group (C=O) and another double bond or ring.
Functional Group Profiling: FTIR Spectroscopy
Causality: With the molecular formula established, FTIR spectroscopy provides rapid, direct evidence for the presence of key functional groups by identifying the vibrational frequencies of specific chemical bonds.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Data Interpretation: The FTIR spectrum provides a characteristic fingerprint of the molecule.
Table 1: Expected FTIR Absorptions for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |
|---|---|---|---|
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is a hallmark of hydrogen-bonded dimers in the solid state.[2][3] |
| 3000-3100 (sharp) | C-H stretch | Aromatic | Confirms the presence of the benzene ring. |
| 2850-2980 (sharp) | C-H stretch | Aliphatic (sp³) | Indicates the presence of the ethoxy group. |
| 1680-1710 (strong, sharp) | C=O stretch | Carboxylic Acid | Confirms the carbonyl of the acid, likely conjugated with the aromatic ring.[2] |
| 1200-1300 (strong) | C-O stretch | Carboxylic Acid / Ether | Overlapping signals are expected for the acid and ether C-O bonds.[4] |
| 1000-1150 (strong) | C-F stretch | Aryl Fluoride | Strong absorptions confirm the C-F bonds. |
The Core Framework: Unambiguous Assignment via NMR Spectroscopy
Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every ¹H and ¹³C nucleus in the molecule. A combination of 1D and 2D experiments is essential for an unambiguous assignment, especially in complex, substituted systems.[5]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant (ⁿJCH) of ~8 Hz to observe 2- and 3-bond correlations.[6]
¹H NMR: Proton Inventory and Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring nuclei (splitting).
-
δ ~12.0-13.0 ppm (1H, broad singlet): This downfield signal is characteristic of the highly deshielded carboxylic acid proton.[7]
-
δ ~7.0-7.5 ppm (2H, complex multiplet): This region corresponds to the aromatic protons.[8][9] The complex splitting pattern arises from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
-
δ ~4.2 ppm (2H, quartet, J ≈ 7.0 Hz): This signal is indicative of a -O-CH₂- group coupled to a -CH₃ group. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.[4]
-
δ ~1.5 ppm (3H, triplet, J ≈ 7.0 Hz): This upfield signal corresponds to the -CH₃ of the ethoxy group, split into a triplet by the adjacent -CH₂- group.[10]
¹³C NMR: Carbon Skeleton and Hybridization
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The presence of fluorine introduces significant C-F couplings, which can be diagnostic.
-
δ ~165-170 ppm (singlet or narrow multiplet): The carboxylic acid carbonyl carbon.
-
δ ~155-165 ppm (doublet, ¹JCF ≈ 250 Hz): Aromatic carbons directly bonded to fluorine (C3 and C5). The large one-bond coupling constant is characteristic.[11][12]
-
δ ~145-155 ppm (triplet or dd, ²JCF, ⁴JCF ≈ 10-20 Hz): The aromatic carbon bearing the ethoxy group (C2), coupled to two fluorine atoms.
-
δ ~110-125 ppm (multiplets): The remaining aromatic carbons (C1, C4, C6), all showing smaller C-F couplings. Aromatic carbons generally appear between 120-150 ppm.[8][13]
-
δ ~65-70 ppm (singlet): The -O-CH₂- carbon of the ethoxy group.
-
δ ~14-16 ppm (singlet): The -CH₃ carbon of the ethoxy group.
2D NMR: Assembling the Pieces
While 1D NMR suggests the presence of the key fragments (a difluorobenzoic acid core and an ethoxy group), 2D NMR provides the definitive proof of their connectivity.[14]
Figure 2: Key 2D NMR correlations for structural assembly.
-
COSY (¹H-¹H Correlation): This experiment confirms proton-proton couplings. A strong cross-peak will be observed between the ethoxy signals at δ ~4.2 ppm (-CH₂-) and δ ~1.5 ppm (-CH₃-), confirming they are part of the same spin system. No other correlations are expected, isolating the ethoxy group from the aromatic protons.
-
HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton to its directly attached carbon. It will show correlations for:
-
δH ~1.5 ppm ↔ δC ~15 ppm (CH₃ group)
-
δH ~4.2 ppm ↔ δC ~68 ppm (CH₂ group)
-
δH ~7.0-7.5 ppm ↔ δC ~110-125 ppm (Aromatic C-H)
-
-
HMBC (¹H-¹³C Long-Range Correlation): This is the critical experiment for piecing the fragments together. The key expected correlations are:
-
From the ethoxy -CH₂- protons (δ ~4.2 ppm): A strong correlation to the aromatic carbon at the point of attachment (C2) and to the ethoxy -CH₃ carbon. This definitively proves the ethoxy group is attached to the aromatic ring.
-
From the aromatic protons (δ ~7.0-7.5 ppm): Correlations to multiple aromatic carbons, including the carbon bearing the carboxylic acid (C1), confirming its position on the ring.
-
The combined NMR data unambiguously confirms the substitution pattern: the carboxylic acid is at C1, the ethoxy group is at C2, and the fluorine atoms are at C3 and C5.
Final Confirmation: Mass Spectrometry Fragmentation
Causality: While HRMS gives the molecular formula, standard Electron Ionization Mass Spectrometry (EI-MS) provides structural confirmation by analyzing the molecule's fragmentation pattern. The way a molecule breaks apart is not random and is highly dependent on its structure.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV).
-
Analysis: Separate the resulting positively charged fragments using a quadrupole or magnetic sector analyzer.
-
Detection: Detect the ions to generate a mass spectrum showing the relative abundance of each fragment at its mass-to-charge ratio (m/z).
Data Interpretation: The fragmentation pattern should be consistent with the proposed structure.
Table 2: Predicted Major Fragments for this compound (M.W. 188.14)
| m/z | Ion Structure | Loss from Molecular Ion | Significance |
|---|---|---|---|
| 188 | [C₉H₈F₂O₃]⁺• | - | Molecular Ion (M⁺•) |
| 160 | [C₈H₅F₂O₂]⁺ | -C₂H₄ (ethylene) | Result of a rearrangement and loss of ethylene from the ethoxy group. |
| 143 | [C₇H₄F₂O]⁺ | -COOH (formic acid radical) | Loss of the carboxylic acid group. |
| 115 | [C₆H₄F₂]⁺• | -COOH, -CO | Subsequent loss of carbon monoxide from the m/z 143 fragment. |
This fragmentation pattern, particularly the loss of ethylene (28 Da) and the formic acid radical (45 Da), would provide strong corroborating evidence for the proposed structure, distinguishing it from other possible isomers.[15][16]
Conclusion: A Unified Structural Verdict
By systematically applying a suite of modern spectroscopic techniques, the structure of this compound has been determined with a high degree of confidence. HRMS provided the exact molecular formula (C₉H₈F₂O₃), FTIR confirmed the presence of carboxylic acid, aromatic, and ethoxy functional groups, and a comprehensive set of 1D and 2D NMR experiments established the precise connectivity of all atoms. Finally, the predicted fragmentation pattern in EI-MS aligns perfectly with the assigned structure. This multi-faceted, self-validating approach ensures the scientific integrity required for advancing research in drug development and chemical sciences.
References
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 fragmentation pattern. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Ethoxyethane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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Elyashberg, M., Williams, A., & Martin, G. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(6), 499-506. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Spectroscopic Characterization of 2-Ethoxy-3,5-difluorobenzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Ethoxy-3,5-difluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive spectroscopic profile of the target compound.
Introduction: The Significance of Spectroscopic Analysis
In the realm of chemical sciences, the precise determination of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this endeavor, offering a non-destructive window into the atomic and molecular architecture. For a substituted aromatic compound like this compound, a multi-faceted spectroscopic approach is essential to unambiguously assign its structure and understand the electronic effects of its constituent functional groups. The interplay between the ethoxy, difluoro, and benzoic acid moieties creates a unique spectroscopic fingerprint that this guide will meticulously dissect.
Experimental Methodologies: A Self-Validating Approach
The following protocols are designed to acquire high-quality spectroscopic data for this compound. The choice of solvents and instrumentation parameters is critical for obtaining reproducible and interpretable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable. Deuterated chloroform (CDCl₃) is a common solvent for such analyses, although deuterated dimethyl sulfoxide (DMSO-d₆) can also be used if solubility is an issue.[1][2][3] Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.
¹H NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrumentation: 100 MHz or higher, corresponding to the ¹H frequency.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
¹⁹F NMR Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A spectrometer equipped with a fluorine probe, with a frequency corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz instrument).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: A wide spectral window is recommended initially due to the large chemical shift range of fluorine.[4]
-
Caption: Experimental workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrations of the carboxylic acid (O-H and C=O stretches) and the aromatic ring will be the primary focus.[5][6][7][8] Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.
ATR-FTIR Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
EI-MS Protocol:
-
Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.
-
Instrumentation: A mass spectrometer with an EI source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Spectroscopic Data and Interpretation
Based on the analysis of structurally similar compounds and established spectroscopic principles, the following data are predicted for this compound.
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the ethoxy group, the aromatic protons, and the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~7.00 - 7.20 | Multiplet | 1H | Aromatic H |
| ~7.40 - 7.60 | Multiplet | 1H | Aromatic H |
| ~11.0 - 12.0 | Broad Singlet (br s) | 1H | -COOH |
Interpretation:
-
The ethoxy group will present as a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other.
-
The two aromatic protons will appear as multiplets due to coupling with each other and with the fluorine atoms. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the ethoxy, fluoro, and carboxyl groups.
-
The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, which is typical for acidic protons.[1][2][3]
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the ethoxy carbons, the aromatic carbons (with C-F coupling), and the carboxyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-CH₃ |
| ~65 | -O-CH₂ -CH₃ |
| ~105 - 115 (doublet) | Aromatic C-H |
| ~115 - 125 (doublet) | Aromatic C-H |
| ~110 - 120 (doublet) | Aromatic C-COOH |
| ~150 - 160 (doublet of doublets) | Aromatic C-O |
| ~160 - 170 (doublet of doublets) | Aromatic C-F |
| ~160 - 170 (doublet of doublets) | Aromatic C-F |
| ~170 | -COOH |
Interpretation:
-
The carbons of the ethoxy group will appear in the aliphatic region.
-
The aromatic carbons will exhibit splitting due to coupling with the fluorine atoms (¹J_CF, ²J_CF, etc.). The carbons directly bonded to fluorine will show large one-bond coupling constants.
-
The carboxyl carbon will appear at a downfield chemical shift.[6]
¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.
Interpretation:
-
The chemical shifts of the fluorine atoms will be influenced by the other substituents on the aromatic ring.
-
The signals may appear as multiplets due to coupling with the aromatic protons and potentially with each other. The large chemical shift dispersion of ¹⁹F NMR makes it a sensitive probe of the electronic environment.[4][9][10][11]
Caption: Relationship between molecular structure and NMR data.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1200-1300 | Strong | C-O stretch (carboxylic acid and ether) |
| ~1000-1100 | Medium | C-F stretch |
Interpretation:
-
A very broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[5][6][8][12]
-
A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carboxyl group.[6]
-
Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic C=C stretching vibrations.
-
Strong C-O stretching bands will be present for both the carboxylic acid and the ethoxy group.
-
C-F stretching vibrations typically appear in the 1000-1100 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will provide the molecular weight and fragmentation pattern. The molecular weight of this compound (C₉H₈F₂O₃) is 202.15 g/mol .
| m/z | Proposed Fragment |
| 202 | [M]⁺ (Molecular ion) |
| 185 | [M - OH]⁺ |
| 174 | [M - C₂H₄]⁺ (McLafferty rearrangement) |
| 157 | [M - OCH₂CH₃]⁺ |
| 157 | [M - COOH]⁺ |
| 129 | [M - COOH - C₂H₄]⁺ |
| 113 | [C₆H₂F₂O]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 202.
-
Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 185.
-
A characteristic fragmentation of ethyl ethers is the McLafferty rearrangement, leading to the loss of ethene (C₂H₄) and a fragment at m/z 174.
-
Cleavage of the ethoxy group would give a fragment at m/z 157.
-
Loss of the carboxyl group as a radical would also lead to a fragment at m/z 157.
-
Subsequent fragmentations of these primary fragments will lead to the other observed peaks. The fragmentation of benzoic acid itself often involves the loss of COOH to form the phenyl cation.[13][14][15][16]
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of this compound. The integration of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data allows for an unambiguous assignment of the molecular structure. The predicted data, based on established principles and data from analogous compounds, serves as a reliable reference for researchers working with this and similar fluorinated aromatic compounds. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research and development.
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An In-Depth Technical Guide to 2-Ethoxy-3,5-difluorobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-3,5-difluorobenzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and an ethoxy group onto the benzoic acid scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability. These modifications are crucial in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the molecular formula, weight, physicochemical properties, a proposed synthesis protocol, and potential applications of this compound, with a focus on its relevance in drug discovery and development.
Core Molecular Attributes
This compound is a derivative of benzoic acid with the chemical formula C₉H₈F₂O₃.[1][2] Its molecular weight is approximately 202.15 g/mol .[1][2] The presence of two electronegative fluorine atoms is expected to increase the acidity of the carboxylic acid compared to benzoic acid itself, a common characteristic of halogenated benzoic acids.[3]
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1017779-70-2 | [1][2] |
| Molecular Formula | C₉H₈F₂O₃ | [1][2] |
| Molecular Weight | 202.15 g/mol | [1][2] |
Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | 305.9 ± 37.0 °C | Predicted value.[1] |
| Density | 1.339 ± 0.06 g/cm³ | Predicted value.[1] |
| pKa | ~3.5-4.0 | Estimated based on the electron-withdrawing effects of the two fluorine atoms, which increase acidity compared to benzoic acid (pKa 4.2).[3][4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like alcohols, ethers, and acetone. | General solubility profile for substituted benzoic acids.[1] |
Synthesis Methodology
A specific, published synthesis protocol for this compound is not widely documented. However, a plausible synthetic route can be devised based on established organic chemistry principles, particularly the Williamson ether synthesis. A potential starting material would be 3,5-difluoro-2-hydroxybenzoic acid.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol (Hypothetical)
-
Preparation : To a solution of 3,5-difluoro-2-hydroxybenzoic acid in a suitable aprotic solvent such as dimethylformamide (DMF), add a slight excess of a base like potassium carbonate.
-
Reaction : Stir the mixture at room temperature to facilitate the deprotonation of the hydroxyl group, forming a phenoxide.
-
Alkylation : Add ethyl iodide or ethyl bromide to the reaction mixture. Heat the mixture gently to promote the nucleophilic substitution reaction.
-
Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to precipitate the product.
-
Purification : Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Spectroscopic Characterization (Anticipated)
The structure of the synthesized this compound would be confirmed using standard spectroscopic methods. While specific spectra are not publicly available, the expected features can be predicted.
-
¹H NMR : The spectrum would show a triplet and a quartet for the ethyl group protons. The aromatic protons would appear as multiplets, with their chemical shifts influenced by the fluorine and ethoxy substituents. The acidic proton of the carboxylic acid would likely be a broad singlet at a downfield chemical shift.
-
¹³C NMR : The spectrum would display nine distinct carbon signals. The carbons attached to fluorine would show coupling (C-F coupling).
-
IR Spectroscopy : Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches, and C-F stretches.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
Fluorinated benzoic acids are valuable building blocks in medicinal chemistry.[5][6] The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ethoxy group can also be used to fine-tune the lipophilicity and steric profile of a molecule.
Potential Roles in Medicinal Chemistry
-
Scaffold for Bioactive Molecules : this compound can serve as a starting material or key intermediate in the synthesis of more complex molecules with potential therapeutic activity.[5]
-
Modulation of Pharmacokinetic Properties : The specific substitution pattern can be leveraged to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.
-
Fragment-Based Drug Design : This molecule could be used as a fragment in screening campaigns to identify new binding motifs for therapeutic targets.
While there are no widely reported drugs that specifically contain the this compound moiety, the synthesis of various substituted benzoic acid derivatives is a common strategy in the development of new pharmaceuticals.[7][8][9]
Conclusion
This compound is a synthetically accessible and potentially valuable building block for researchers in drug discovery and materials science. Its unique combination of functional groups offers opportunities to modulate the properties of larger molecules in a predictable manner. While detailed experimental data is currently limited in the public domain, its synthesis and properties can be reliably inferred from established chemical principles. Further research into the applications of this compound could unveil new opportunities in the development of novel therapeutics and functional materials.
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Solubility and stability of 2-Ethoxy-3,5-difluorobenzoic acid
An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxy-3,5-difluorobenzoic acid
Introduction
This compound (CAS No. 1017779-70-2) is a substituted aromatic carboxylic acid.[1][2] Such fluorinated building blocks are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can modulate physicochemical properties like lipophilicity, metabolic stability, and binding affinity, while the ethoxy group and carboxylic acid moiety provide handles for further synthetic modification and influence solubility.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind them. A thorough understanding of these fundamental properties is critical for predicting a compound's behavior in biological systems and for developing robust formulations and manufacturing processes. The methodologies described herein are designed to be self-validating and are grounded in established principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3]
Physicochemical Properties: The Foundation
Before embarking on experimental studies, a review of the known and predicted physicochemical properties is essential. These parameters govern the compound's behavior and inform the design of subsequent solubility and stability experiments.
| Property | Value / Prediction | Source |
| CAS Number | 1017779-70-2 | [1][2][4][5] |
| Molecular Formula | C₉H₈F₂O₃ | [2][4] |
| Molecular Weight | 202.15 g/mol | [2][4] |
| Predicted pKa | 2.69 ± 0.10 | [4] |
| Predicted Boiling Point | 305.9 ± 37.0 °C | [4] |
| Predicted Density | 1.339 ± 0.06 g/cm³ | [4] |
The predicted pKa of ~2.7 suggests that this compound is a relatively strong acid. This is a critical insight, as it indicates that its aqueous solubility will be highly dependent on pH. Below its pKa, the compound will exist predominantly in its neutral, less soluble form, while above the pKa, it will be in its ionized, more soluble carboxylate form. The fluorine and ethoxy groups increase the molecule's lipophilicity compared to unsubstituted benzoic acid, which will influence its solubility in organic solvents.
Solubility Profiling: A Quantitative Assessment
Solubility is a gatekeeping property in drug development, directly impacting absorption, bioavailability, and formulation feasibility. A comprehensive solubility profile across both aqueous and organic media is therefore non-negotiable.
Experimental Workflow for Solubility Determination
The following diagram outlines a universal workflow for determining the solubility of the target compound. The core principle is to establish equilibrium in a saturated solution and then quantify the concentration of the dissolved solute.
Caption: Workflow for conducting forced degradation studies.
Protocol: Forced Degradation Studies
Prerequisite: A robust analytical method, typically Reverse-Phase HPLC with a Photodiode Array (PDA) detector, must be developed. The PDA is crucial for assessing peak purity and ensuring that the parent peak is not co-eluting with any degradants.
General Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).
-
For each condition below, mix the stock solution with the stressor solution. Store a control sample (stock solution diluted with the non-stressing solvent) under ambient, protected-from-light conditions.
-
Analyze samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
Stress Conditions:
| Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix stock with 0.1 N HCl. Incubate at 60°C. | Simulates acidic environments (e.g., stomach) and assesses lability of ether or amide bonds (if present). Heat is used to accelerate degradation. |
| Base Hydrolysis | Mix stock with 0.1 N NaOH. Keep at room temperature. | Simulates alkaline environments (e.g., intestine). Hydrolysis is often faster under basic conditions, so elevated temperature may not be needed initially. |
| Oxidation | Mix stock with 3% H₂O₂. Keep at room temperature. | Assesses susceptibility to oxidation, a common degradation pathway. |
| Thermal | Incubate solutions and solid powder at an elevated temperature (e.g., 80°C) in a calibrated oven. | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. |
| Photostability | Expose solution and solid powder to controlled light exposure as per ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). | Determines if the molecule is light-sensitive, which has implications for packaging and storage. [3] |
Characterization of Degradation Products
Once the stability-indicating method confirms the presence of degradation products, the next step is identification.
Caption: Logical process for the structural elucidation of degradation products.
High-resolution mass spectrometry (LC-QToF-MS) is the primary tool for this purpose. By comparing the mass of the degradation product to the parent compound, one can infer the chemical transformation (e.g., hydrolysis of the ethoxy group, decarboxylation). The fragmentation pattern (MS/MS) provides further structural evidence to confirm the proposed structure. [6]
Conclusion and Application
The systematic evaluation of solubility and stability, as outlined in this guide, provides the foundational data necessary for the intelligent advancement of this compound in any research or development pipeline. The solubility profile dictates the viable formulation strategies—whether a simple aqueous solution is feasible or if more complex approaches like co-solvents, pH adjustment, or enabling technologies are required. The stability data, particularly the degradation pathways identified, are critical for defining appropriate storage conditions, selecting compatible excipients, establishing a shelf-life, and ensuring the safety and efficacy of the final product. By investing in this early-stage characterization, researchers can mitigate risks, accelerate development timelines, and build a robust data package for regulatory submissions.
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2-Ethoxy-3,5-difluorobenzoic acid synthesis starting materials
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-3,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring two fluorine atoms and an ethoxy group ortho to the carboxylic acid, imparts unique electronic and steric properties that are often sought in the design of bioactive compounds. This guide provides a detailed examination of the primary synthetic routes to this molecule, focusing on the selection of starting materials and the rationale behind the chosen reaction methodologies.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of this compound points to a straightforward and efficient synthetic strategy. The ethoxy group can be installed via an etherification reaction, specifically the O-alkylation of a corresponding hydroxybenzoic acid. This leads to the identification of the principal starting material.
Caption: General mechanism of the Williamson ether synthesis.
A critical aspect of this synthesis is achieving selective O-alkylation of the hydroxyl group without promoting side reactions, such as esterification of the carboxylic acid. The high nucleophilicity of the phenoxide ion compared to the carboxylate anion makes this selective reaction highly favorable under basic conditions.
Two robust protocols are presented below: a classical approach and a modern method employing phase-transfer catalysis.
Protocol 1: Classical Williamson Ether Synthesis
This method utilizes a strong base in a polar aprotic solvent to facilitate the reaction.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluoro-2-hydroxybenzoic acid (1.0 eq.).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF). Add finely pulverized anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) as the base.
-
Ethylating Agent: Add ethyl iodide (CH₃CH₂I, 1.2-1.5 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C may be employed) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Acidify the aqueous phase with dilute HCl to pH 2-3 and extract with ethyl acetate to recover any unreacted starting material if necessary.
-
The organic layer containing the product is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenolic proton (pKa ~10) but not the much less acidic carboxylic acid proton under these conditions, forming the highly nucleophilic phenoxide.
-
Solvent (Acetone/DMF): Polar aprotic solvents are ideal as they solvate the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive, while not participating in the reaction themselves.
-
Ethylating Agent (Ethyl Iodide): Ethyl iodide is a primary alkyl halide, which is optimal for SN2 reactions. Iodide is an excellent leaving group, making the reaction efficient.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
Phase-transfer catalysis is a highly efficient and environmentally friendly technique for reactions involving reactants in immiscible phases (e.g., an aqueous base and an organic substrate). [1]A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide or phenoxide ion from the aqueous phase into the organic phase where it can react. [2][3]This method often allows for milder reaction conditions and faster reaction times. Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-difluoro-2-hydroxybenzoic acid (1.0 eq.) in a water-immiscible organic solvent like toluene or dichloromethane.
-
Aqueous Base: Add an aqueous solution of a strong base, such as 20-50% sodium hydroxide (NaOH).
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) (0.05-0.1 eq.).
-
Ethylating Agent: Add ethyl bromide (CH₃CH₂Br) or ethyl iodide (CH₃CH₂I) (1.2-1.5 eq.).
-
Reaction: Stir the biphasic mixture vigorously at a temperature between 40-60°C for 2-6 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases. Monitor the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water.
-
To isolate the product, acidify the combined aqueous phases with concentrated HCl to a pH of ~2. This will protonate the carboxylic acid, causing the product to precipitate or allowing it to be extracted.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization as described in Protocol 1.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst (TBAB): The lipophilic tetrabutylammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻) at the interface, forming a Q⁺ArO⁻ ion pair. This ion pair is soluble in the organic phase, allowing the phenoxide to react with the ethyl halide. [3]* Biphasic System: This avoids the need for expensive, anhydrous polar aprotic solvents. The use of water as a solvent for the base is economical and environmentally benign ("green chemistry"). [1]* Vigorous Stirring: Maximizes the surface area between the aqueous and organic phases, which is crucial for the efficient transport of ions by the catalyst.
Data Presentation: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Classical Williamson | Protocol 2: PTC Method |
| Base | K₂CO₃ (solid) | NaOH (aqueous solution) |
| Solvent | Acetone or DMF (anhydrous) | Toluene/Water (biphasic) |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Temperature | 56-80°C | 40-60°C |
| Reaction Time | 4-8 hours | 2-6 hours |
| Advantages | Well-established, simple reagents | Milder conditions, faster, "greener" |
| Disadvantages | Requires anhydrous solvents, longer time | Requires vigorous stirring, catalyst cost |
Conclusion
The synthesis of this compound is most effectively and directly achieved starting from the commercially available 3,5-difluoro-2-hydroxybenzoic acid . The core transformation relies on the Williamson ether synthesis. While the classical approach using potassium carbonate in a polar aprotic solvent is reliable, the modern phase-transfer catalysis method offers significant advantages in terms of milder reaction conditions, reduced reaction times, and improved environmental footprint. The choice of protocol may depend on the scale of the synthesis and the available laboratory resources, but the PTC method represents a more efficient and sustainable approach for development professionals.
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The Discovery and History of Fluorinated Benzoic Acids: From Chemical Curiosity to Pharmaceutical Cornerstone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Untamed Element
The story of fluorinated benzoic acids is inextricably linked to the history of fluorine itself—an element so reactive it defied isolation for centuries. Early attempts to harness it were fraught with peril, earning it the moniker "savage beast among the elements."[1] The French chemist Henri Moissan was finally successful in 1886, using electrolysis to isolate the pale yellow gas, a feat that earned him the Nobel Prize in Chemistry in 1906.[1][2][3] Moissan's work unveiled an element with the highest electronegativity, capable of forming the strongest single bond to carbon in organic chemistry.[4][5][6] This unique carbon-fluorine (C-F) bond would eventually become a cornerstone of modern medicinal chemistry, but its initial introduction into organic molecules, particularly aromatic systems like benzoic acid, was a formidable challenge that required decades of scientific ingenuity to overcome.
Chapter 1: The Dawn of Organofluorine Chemistry
The violent reactivity of elemental fluorine made its direct use in synthesis nearly impossible for early chemists; reactions were often uncontrollable and explosive.[7] Consequently, the field of organofluorine chemistry began not with elemental fluorine, but with the development of indirect methods to coax the C-F bond into existence.
The Principle of Halogen Exchange
The conceptual breakthrough came from recognizing that fluorine could be introduced by swapping out a more reactive halogen. In 1862, Alexander Borodin demonstrated this principle of "halogen exchange" (HalEx) by reacting benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, one of the earliest organofluorine compounds.[7][8] This approach, replacing a C-Cl bond with a C-F bond, laid the fundamental groundwork for future developments.
The Swarts Reaction: A Reliable Path Forward
The true pioneer who transformed organofluorine synthesis from a dangerous art into a reproducible science was the Belgian chemist Frédéric Swarts.[9] Beginning in 1892, Swarts developed a series of robust fluorination methods using antimony trifluoride (SbF₃), often activated with a pentavalent antimony salt, to replace chlorine or bromine atoms with fluorine.[10][11]
The choice of antimony trifluoride was a stroke of genius. It was a relatively mild, manageable solid reagent that provided a source of nucleophilic fluoride. This was a significant leap in safety and control compared to using elemental fluorine or highly corrosive hydrogen fluoride. The Swarts reaction made the synthesis of alkyl fluorides, and notably the chlorofluorocarbons (CFCs) that would later be used as refrigerants, a practical reality.[11][12] This work provided the first truly reliable and scalable method for C-F bond formation, setting the stage for more complex challenges, such as the fluorination of the stable benzene ring.[12]
Chapter 2: The Aromatic Challenge and the Balz-Schiemann Breakthrough
While the Swarts reaction was effective for aliphatic compounds, the inert nature of the aromatic C-X bond (where X = Cl, Br) in non-activated benzene rings made it resistant to simple nucleophilic substitution. Direct fluorination of benzene itself remained a hazardous and unpredictable endeavor.[7] The solution required a complete rethinking of the strategy, moving from a nucleophilic to an electrophilic approach involving a clever intermediate.
This breakthrough arrived in 1927 from the German chemists Günther Balz and Günther Schiemann.[13] The Balz-Schiemann reaction provided the first broadly applicable and dependable method for introducing a fluorine atom onto an aromatic ring.[7][14]
Causality of the Balz-Schiemann Reaction
The ingenuity of the reaction lies in its ability to transform a nucleophilic starting material (an aromatic amine) into a highly reactive intermediate that can accept a fluoride ion. The process involves two key steps:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the presence of fluoroboric acid (HBF₄), this precipitates as a relatively stable aryl diazonium tetrafluoroborate salt.[13][14]
-
Thermal Decomposition: The isolated diazonium salt is then gently heated. It decomposes, releasing nitrogen gas (a highly stable byproduct, providing a strong thermodynamic driving force) and generating a transient, highly unstable aryl cation. This cation is immediately trapped by a fluoride ion from the tetrafluoroborate (BF₄⁻) counterion to form the desired aryl fluoride.[15][16]
This method was revolutionary because it bypassed the need for hazardous fluorinating agents and provided a regioselective way to install fluorine, as the position of the fluorine atom was dictated by the position of the amine group on the starting material.
Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction
This protocol is adapted from the classic procedure reported in Organic Syntheses.[17][18] It details the preparation of 4-fluorobenzoic acid from ethyl p-aminobenzoate.
Objective: To synthesize 4-fluorobenzoic acid by forming an aryl diazonium tetrafluoroborate intermediate followed by thermal decomposition.
Materials:
-
Ethyl p-aminobenzoate (1 mole)
-
Concentrated Hydrochloric Acid (HCl) (2.5 moles)
-
Sodium Nitrite (NaNO₂) (1 mole)
-
Fluoroboric Acid (HBF₄, 48-50% aqueous solution) (2.2 moles)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water, Methyl Alcohol, Ether
-
5-L round-bottomed flask, mechanical stirrer, ice bath, Büchner funnel
Step-by-Step Methodology:
Part A: Diazotization and Formation of the Tetrafluoroborate Salt
-
In a 5-L round-bottomed flask, combine ethyl p-aminobenzoate (165 g, 1 mole), water (300 cc), and concentrated HCl (204 cc, 2.5 moles).
-
Cool the mixture to below 7°C using an ice-salt bath and stir mechanically.
-
Slowly add a solution of sodium nitrite (72.6 g, 1 mole in a minimum amount of water) while maintaining the temperature below 7°C. Monitor for the completion of diazotization using starch-iodide paper (a persistent positive test for nitrous acid).[17]
-
Once diazotization is complete, slowly add cold fluoroboric acid (200 cc, 2.2 moles) to the solution.
-
A thick white precipitate of the diazonium tetrafluoroborate will form. Continue stirring for 15-20 minutes.
-
Filter the solid using a Büchner funnel. Wash the filter cake sequentially with cold water (300 cc), cold methyl alcohol (300 cc), and finally ether (200 cc). Suck the solid as dry as possible.
-
Dry the diazonium salt completely over concentrated sulfuric acid in a desiccator. The yield of the dry salt should be approximately 230-240 g.
Part B: Thermal Decomposition (Fluoro-dediazoniation)
-
Place the dry diazonium tetrafluoroborate salt in a large flask.
-
Heat the flask gently and evenly with a low flame. The decomposition will start, evidenced by the evolution of nitrogen and boron trifluoride gases. CAUTION: This step must be performed in a well-ventilated fume hood as boron trifluoride is a toxic gas. The decomposition can be vigorous if heated too quickly.
-
Continue heating until all the solid has turned into a dark liquid and gas evolution ceases.
-
Allow the flask to cool. The crude ethyl 4-fluorobenzoate will be present as a dark oil.
Part C: Saponification and Isolation
-
To the crude ester, add a solution of potassium hydroxide (56 g, 1 mole) in 80 cc of 95% ethanol and 120 cc of water.
-
Reflux the mixture for one hour on a steam bath to saponify the ester to the potassium salt of the acid.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the hot filtrate with concentrated HCl until it is acidic to Congo paper. 4-Fluorobenzoic acid will precipitate.
-
Cool the mixture, filter the solid product, and allow it to dry. The final product can be further purified by recrystallization.
Caption: Workflow of the Balz-Schiemann reaction for synthesizing fluorinated benzoic acids.
Chapter 3: Expanding the Synthetic Toolkit
The Balz-Schiemann reaction was the workhorse for aromatic fluorination for decades, but chemists continued to seek alternative methods. A significant development was the application of Nucleophilic Aromatic Substitution (SNAr) for synthesizing specific fluorinated benzoic acids.
The SNAr mechanism is fundamentally different from the Balz-Schiemann reaction. It relies on a nucleophile (in this case, a fluoride ion) attacking an electron-deficient aromatic ring that contains a good leaving group.[19] Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) at the ortho or para positions to a leaving group can activate the ring, making the substitution possible.[19][20]
For benzoic acid derivatives, the carboxylic acid group itself, and especially an additional nitro group, can serve as powerful activating EWGs. This allows for the direct displacement of a leaving group like a chlorine or nitro group by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).[21]
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative example for the synthesis of a fluorinated benzoic acid via SNAr, based on modern methodologies.[21]
Objective: To synthesize 2-fluoro-5-nitrobenzoic acid via nucleophilic displacement of a precursor using cesium fluoride.
Materials:
-
1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol)
-
Anhydrous Cesium Fluoride (CsF) (0.3 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (1 mL)
-
Dry reaction vial with magnetic stir bar, heating block
Step-by-Step Methodology:
-
To a dry reaction vial containing a magnetic stir bar, add the 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol) and anhydrous CsF (0.3 mmol).
-
Add 1 mL of anhydrous DMSO to the vial.
-
Seal the vial and heat the reaction mixture to 120°C for 10 minutes with vigorous stirring.
-
After 10 minutes, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous solution to precipitate the 2-fluoro-5-nitrobenzoic acid product.
-
The product can be isolated by filtration and purified by appropriate methods (e.g., recrystallization or chromatography).
Chapter 4: The Raison d'être: The Impact of Fluorine in Drug Design
The extensive effort to develop methods for synthesizing fluorinated benzoic acids was driven by the remarkable and often beneficial changes that fluorine imparts upon a molecule's properties. In drug discovery, the strategic placement of fluorine on a benzoic acid scaffold is a powerful tool for optimizing a drug candidate's pharmacological profile.[21][22]
Modulation of Physicochemical Properties
The position of the fluorine atom—ortho, meta, or para—has a profound impact on the molecule's electronic and physical characteristics.[23]
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| Acidity (pKa) | 3.27 | 3.86 | 4.14 | 4.20 |
Data compiled from reference[23].
As the table shows, a fluorine atom significantly influences the acidity of the carboxylic acid. The ortho-isomer is nearly ten times more acidic than benzoic acid due to the strong inductive electron-withdrawing effect of the adjacent fluorine. This enhanced acidity can lead to stronger interactions, such as hydrogen bonds, within a biological target's binding site.[23]
Key Advantages in Medicinal Chemistry
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Replacing a C-H bond at a site prone to metabolic oxidation (a "metabolic soft spot") with a C-F bond can block this pathway, increasing the drug's half-life and bioavailability.[22][24]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, leading to more favorable interactions (e.g., dipole-dipole, hydrogen bonding) with the target protein, thereby increasing potency.[22]
-
Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). This can enhance its ability to cross cell membranes and biological barriers like the blood-brain barrier, which is crucial for CNS-targeted drugs.[22][25]
These combined effects have made fluorinated benzoic acids invaluable scaffolds in a wide range of therapeutic areas, including the development of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antibacterials.[21][23]
Caption: Logical flow of how fluorine substitution improves drug properties.
Conclusion: From a "Savage Beast" to a Pillar of Modern Science
The journey of fluorinated benzoic acids mirrors the maturation of organic chemistry itself. It began with the struggle to control a dangerously reactive element and progressed through the development of elegant, indirect synthetic strategies like the Balz-Schiemann reaction. What was once a niche chemical curiosity has now become an indispensable tool. The unique properties conferred by the carbon-fluorine bond have cemented the role of fluorinated benzoic acids as critical building blocks in the design of modern pharmaceuticals, agrochemicals, and advanced materials, demonstrating how fundamental scientific discovery paves the way for profound technological and medical advancements.[21][26]
References
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- Wikipedia. (n.d.). Organofluorine chemistry.
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- Enviro Wiki. (1999). THE SCIENCE OF ORGANIC FLUOROCHEMISTRY.
- PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
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- Organic Syntheses. (1933). p-FLUOROBENZOIC ACID.
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- Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
- ResearchGate. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- ResearchGate. (n.d.). Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block.
- PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
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Unlocking the Potential of 2-Ethoxy-3,5-difluorobenzoic Acid: A Technical Guide for Researchers
Introduction: The Strategic Value of Fluorination in Modern Chemistry
In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a well-established and powerful strategy. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] When these attributes are conferred upon the versatile benzoic acid framework—a privileged structure in medicinal chemistry—the resulting fluorinated benzoic acid derivatives emerge as a promising class of compounds with a broad spectrum of potential applications.[2][4]
This guide focuses on a specific, yet underexplored, member of this family: 2-Ethoxy-3,5-difluorobenzoic acid (CAS: 1017779-70-2).[5][6] While direct research on this molecule is sparse, its structural features—a difluorinated benzene ring, a carboxylic acid group, and an ethoxy substituent—suggest a rich potential for investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining promising research avenues and providing detailed experimental frameworks to explore the therapeutic and industrial utility of this compound.
Physicochemical Profile and Synthetic Considerations
A foundational understanding of a molecule's properties is paramount before embarking on extensive research.
| Property | Value | Reference |
| CAS Number | 1017779-70-2 | [5][6] |
| Molecular Formula | C₉H₈F₂O₃ | [5] |
| Molecular Weight | 202.15 g/mol | [5] |
The synthesis of this compound and its derivatives is a critical first step. While specific routes for this exact molecule are not widely published, general methodologies for the synthesis of fluorinated benzoic acids can be adapted. These typically fall into two categories: direct fluorination of a pre-existing benzoic acid core or the construction of the molecule from a fluorinated precursor.[2] A plausible synthetic workflow, starting from a commercially available precursor, is outlined below.
Proposed Synthetic Workflow
Caption: A potential synthetic route to this compound.
I. Potential Research Area: Medicinal Chemistry and Drug Discovery
The structural motifs within this compound are suggestive of several promising avenues in therapeutic development. The fluorinated benzoic acid scaffold is a known pharmacophore in various drug classes.[1][3][4]
A. Anti-Inflammatory Agents Targeting Cyclooxygenase (COX) Enzymes
Rationale: Derivatives of 2-fluorobenzoic acid are known components of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes.[3] The 2-ethoxy group in our target molecule could potentially enhance binding within the hydrophobic channels of COX-1 and COX-2 active sites, while the fluorine atoms could increase metabolic stability.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
-
Test compound (dissolved in DMSO).
-
Celecoxib (selective COX-2 inhibitor control).
-
Ibuprofen (non-selective COX inhibitor control).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the diluted test compound or control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
B. Novel Antibacterial Agents via Fatty Acid Biosynthesis (FAB) Inhibition
Rationale: The bacterial fatty acid biosynthesis (FAB) pathway is a validated target for novel antibiotics. Some fluorinated aromatic compounds have demonstrated inhibitory activity against key enzymes in this pathway.[7] The lipophilic nature imparted by the ethoxy group and fluorine atoms may facilitate cell wall penetration in bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the minimum concentration of this compound required to inhibit the growth of clinically relevant bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compound (dissolved in DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
96-well microplates.
-
-
Procedure:
-
Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum standardized to 0.5 McFarland, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria + antibiotic) and a negative control (bacteria + MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
C. Anticancer Therapeutics
Rationale: Fluorinated benzoic acid derivatives have been explored as potential anticancer agents.[3] The mechanisms can be diverse, including the inhibition of signaling pathways or induction of apoptosis. The specific substitution pattern of this compound offers a novel chemical space to explore for anti-proliferative activity.
Experimental Protocol: MTT Cell Proliferation Assay
-
Objective: To assess the cytotoxic effect of this compound on human cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (dissolved in DMSO).
-
Doxorubicin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and controls for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
II. Potential Research Area: Agrochemicals
Fluorinated benzoic acids are crucial building blocks for modern herbicides, fungicides, and insecticides, where fluorine substitution often enhances biological activity and crop protection effectiveness.[4][8]
A. Herbicidal Activity
Rationale: Many commercial herbicides are based on aromatic carboxylic acids. The specific electronic and steric properties conferred by the ethoxy and difluoro substituents could lead to selective inhibition of plant-specific enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
Experimental Protocol: Seed Germination and Root Growth Inhibition Assay
-
Objective: To evaluate the pre-emergent herbicidal potential of this compound on model plant species.
-
Materials:
-
Seeds of a model monocot (e.g., Lolium rigidum) and a model dicot (e.g., Arabidopsis thaliana).
-
Petri dishes with filter paper.
-
Test compound dissolved in a suitable solvent (e.g., acetone) and diluted in water.
-
Glyphosate (positive control).
-
-
Procedure:
-
Place filter paper in petri dishes and moisten with different concentrations of the test compound solution or controls.
-
Place a set number of seeds (e.g., 20) in each dish.
-
Seal the dishes and incubate in a growth chamber with a defined light/dark cycle and temperature for 7-14 days.
-
Measure the germination percentage and the primary root length of the seedlings.
-
Calculate the concentration required to cause 50% inhibition of germination and root growth (GR₅₀).
-
III. Potential Research Area: Materials Science
The thermal stability and unique electronic properties imparted by fluorine make fluorinated benzoic acids valuable in the synthesis of specialty materials.[4]
A. Precursor for Specialty Polymers and Resins
Rationale: The carboxylic acid group provides a reactive handle for polymerization reactions (e.g., to form polyesters or polyamides). The fluorine and ethoxy groups can enhance the resulting polymer's thermal stability, chemical resistance, and dielectric properties, making them suitable for high-performance applications in electronics or aerospace.[4]
Experimental Protocol: Synthesis of a Polyester Derivative
-
Objective: To demonstrate the utility of this compound as a monomer in polyester synthesis.
-
Materials:
-
This compound.
-
A suitable diol (e.g., 1,4-Butanediol).
-
Esterification catalyst (e.g., p-Toluenesulfonic acid).
-
High-boiling point solvent (e.g., Toluene or Xylene).
-
Dean-Stark apparatus.
-
-
Procedure:
-
Convert the carboxylic acid to its more reactive acyl chloride form using thionyl chloride.
-
In a flask equipped with a Dean-Stark trap and condenser, combine the acyl chloride, the diol, and the catalyst in the solvent.
-
Heat the mixture to reflux to drive the polycondensation reaction by removing the water by-product.
-
Monitor the reaction progress by measuring the viscosity or by spectroscopic analysis (e.g., disappearance of the OH band in IR).
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Characterize the polymer's properties, such as molecular weight (GPC), thermal stability (TGA), and glass transition temperature (DSC).
-
Logical Framework for Prioritizing Research
Caption: A decision-making workflow for investigating this compound.
Conclusion and Future Outlook
This compound stands as a molecule of significant untapped potential. While its characterization in the scientific literature is currently limited, its structural analogy to well-established classes of bioactive and functional compounds provides a strong rationale for its investigation. The research areas proposed in this guide—spanning medicinal chemistry, agrochemical science, and materials development—are grounded in the proven success of related fluorinated benzoic acids. The provided experimental protocols offer a starting point for a systematic and evidence-based exploration of this promising compound. The insights gained from such studies could pave the way for the development of novel therapeutics, more effective crop protection agents, and advanced materials.
References
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- BLD Pharm. (n.d.). 1017779-70-2|this compound.
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An In-depth Technical Guide to the Safe Handling of 2-Ethoxy-3,5-difluorobenzoic Acid
Introduction: 2-Ethoxy-3,5-difluorobenzoic acid is a fluorinated aromatic carboxylic acid, a class of compounds increasingly utilized as building blocks in pharmaceutical and materials science research. The presence of the electron-withdrawing fluorine atoms and the acidic carboxyl group dictates its reactivity and, consequently, its toxicological profile. While comprehensive safety data for this specific molecule (CAS No. 1017779-70-2) is not extensively published, a robust safety protocol can be developed by analyzing data from structurally analogous compounds such as 2,5-difluorobenzoic acid, 3,5-difluorobenzoic acid, and other substituted difluorobenzoic acids.[1][2][3] This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a framework for handling this compound with the highest degree of safety and scientific integrity. The core principle of this guide is proactive risk mitigation through a thorough understanding of the compound's likely hazards.
Hazard Identification and Analysis
Based on consistent data from closely related difluorobenzoic acid derivatives, this compound should be handled as a hazardous substance.[1][2][3][4] The primary hazards are associated with its irritant properties.
GHS Hazard Classification (Inferred):
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]
-
Acute Toxicity, Oral (Category 4) - Possible: Some analogs are classified as harmful if swallowed.[5] This should be considered a potential hazard.
Causality of Hazards: The acidic nature of the carboxylic acid group, combined with the properties of the fluorinated benzene ring, contributes to its irritancy. Upon contact with moist tissues such as skin, eyes, or the respiratory tract, the compound can cause local irritation and inflammation. As a fine powder, it can be easily aerosolized, increasing the risk of inhalation.[3][6]
Table 1: Summary of GHS Hazard Statements
| Hazard Code | Hazard Statement | Rationale & Implication for Handling |
| H315 | Causes skin irritation. | Direct contact with skin must be avoided through the mandatory use of appropriate chemical-resistant gloves and lab coats.[1][3] |
| H319 | Causes serious eye irritation. | Chemical safety goggles or a face shield are essential to prevent contact with eyes, which could lead to significant injury.[1][2][3] |
| H335 | May cause respiratory irritation. | Handling must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust particles.[1][2][3] |
| H302 (Potential) | Harmful if swallowed. | Ingestion must be prevented by adhering to strict hygiene protocols, such as not eating, drinking, or smoking in the laboratory and washing hands thoroughly after handling.[5] |
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to establish a reliable barrier against all potential routes of exposure.[7][8] The selection of PPE is not merely a checklist but a critical, risk-based decision.
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[1][4] Where there is a significant risk of splashing, particularly when handling solutions, a full-face shield should be worn in addition to goggles.[3][8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[5][9] Contaminated gloves should be disposed of as hazardous waste.[9]
-
Body Protection: A lab coat or a chemical-resistant apron is required to protect against skin contact.[10] For larger quantities, a full chemical-resistant suit may be necessary.[11] Footwear must be closed-toe and chemical-resistant.[12]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a chemical fume hood.[3] If engineering controls are insufficient or during a large-scale emergency, a NIOSH-approved air-purifying respirator with a P95 or P100 particle filter is required.[5]
Table 2: Recommended PPE Levels by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses | Nitrile gloves | Lab coat | Not required (if sealed) |
| Weighing/Transfer (Solid) | Safety goggles | Nitrile gloves | Lab coat | Required (Chemical Fume Hood) |
| Solution Preparation | Goggles & Face shield | Nitrile gloves | Lab coat/Apron | Required (Chemical Fume Hood) |
| Large Spill Cleanup | Goggles & Face shield | Heavy-duty nitrile gloves | Chemical-resistant suit | Required (Air-purifying respirator) |
Safe Handling and Storage Protocols
Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity.
Protocol for Handling Solid this compound:
-
Preparation: Cordon off the work area. Ensure a chemical fume hood is operational and the sash is at the appropriate height. Verify that an emergency eyewash station and safety shower are accessible.[13]
-
PPE Donning: Put on all required PPE as detailed in Table 2.
-
Material Transfer: Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust.[14] Use tools (spatulas, weigh boats) dedicated to this chemical or properly decontaminated. Avoid actions that could generate dust, such as vigorous scraping.
-
Container Management: Keep the primary container tightly closed when not in use.[1][2]
-
Post-Handling: After handling, decontaminate the work surface and any equipment used.
-
De-gowning and Hygiene: Remove PPE in the correct order to prevent cross-contamination. Wash hands and any exposed skin thoroughly with soap and water.[1][4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. [1][15][16]* Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO2) and hydrogen fluoride (HF). [9][13][16]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [1][2][16]
Disposal Considerations
Waste generated from the use of this compound is classified as hazardous waste. [1][2]* Chemical Waste: Dispose of the chemical and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with local, state, and federal regulations. [1]* Professional Disposal: All waste disposal must be handled by a licensed chemical waste disposal company. [1][2][17]Do not dispose of down the drain or in general trash. [9]
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- 3,5-Difluorobenzoic acid Safety Data Sheet. (2025, December 24). Fisher Scientific.
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- 2,5-Difluorobenzoic acid Safety Data Sheet. (2016, May 26). Australia Pacific LNG.
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- 2-Amino-4,5-difluorobenzoic acid Safety Data Sheet. (2009, May 26). Fisher Scientific.
- 2,5-Difluorobenzoic acid. ChemicalBook.
- This compound SDS. Echemi.
- 4-Ethoxy-2,3-difluorobenzoic acid Safety Data Sheet. Synquest Labs.
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Methodological & Application
Synthesis Protocol for 2-Ethoxy-3,5-difluorobenzoic Acid: An Application Note
Abstract
This application note provides a detailed, two-step synthetic protocol for the preparation of 2-Ethoxy-3,5-difluorobenzoic acid, a valuable fluorinated aromatic compound for research and development in pharmaceuticals and material science. The synthesis commences with the formylation of commercially available 2,4-difluorophenol to yield 3,5-difluorosalicylaldehyde, which is subsequently oxidized to the key intermediate, 3,5-difluoro-2-hydroxybenzoic acid. The final product is obtained through a robust Williamson ether synthesis, involving the ethylation of the phenolic hydroxyl group. This guide offers a comprehensive, step-by-step methodology, including reaction mechanisms, safety protocols, and data presentation, designed for researchers, scientists, and drug development professionals.
Introduction
Fluorinated benzoic acid derivatives are a critical class of building blocks in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered acidity. This compound, in particular, presents a scaffold with potential applications in the development of novel therapeutic agents and functional materials. This document outlines a reliable and reproducible synthetic route, emphasizing the rationale behind procedural choices and adherence to safety standards.
The described synthesis is logically divided into two primary stages:
-
Preparation of the Key Intermediate (3,5-Difluoro-2-hydroxybenzoic acid): This stage involves the introduction of a carboxyl group precursor onto the 2,4-difluorophenol ring. An improved method is detailed, which proceeds through a formylation reaction to create 3,5-difluorosalicylaldehyde, followed by an oxidation step to yield the desired 3,5-difluoro-2-hydroxybenzoic acid (also known as 3,5-difluorosalicylic acid).[1]
-
Williamson Ether Synthesis: This classic and efficient method is employed for the O-alkylation of the phenolic hydroxyl group of 3,5-difluoro-2-hydroxybenzoic acid using ethyl iodide in the presence of a mild base to afford the target molecule, this compound.[2][3][4]
This protocol is designed to be a self-validating system, with clear explanations for each step to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The strategy was designed to utilize readily available starting materials and robust, well-understood chemical transformations to ensure a high overall yield and purity of the final product.
Caption: Overall synthetic workflow.
Physicochemical and Safety Data of Reagents
A summary of the key reagents, their properties, and primary hazards is provided in the table below. Researchers must consult the full Safety Data Sheets (SDS) for each chemical before commencing any experimental work.
| Reagent | Formula | MW ( g/mol ) | Form | Key Hazards |
| 2,4-Difluorophenol | C₆H₄F₂O | 130.09 | Solid | Harmful if swallowed, inhaled, or in contact with skin; Causes severe skin burns and eye damage. |
| 3,5-Difluoro-2-hydroxybenzoic acid | C₇H₄F₂O₃ | 174.10 | Solid | Acute toxicity (oral).[5] |
| Ethyl Iodide | C₂H₅I | 155.97 | Liquid | Flammable liquid and vapor; Harmful if swallowed; Causes skin and serious eye irritation; May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][7][8][9] |
| Potassium Carbonate | K₂CO₃ | 138.21 | Solid | Causes skin and serious eye irritation; May cause respiratory irritation.[10][11][12][13] |
| Acetone | C₃H₆O | 58.08 | Liquid | Highly flammable liquid and vapor; Causes serious eye irritation.[14][15] |
Detailed Experimental Protocols
Part 1: Synthesis of 3,5-Difluoro-2-hydroxybenzoic Acid
This two-step process starts with the formylation of 2,4-difluorophenol, followed by oxidation of the resulting aldehyde.
Step 1a: Synthesis of 3,5-Difluorosalicylaldehyde
This procedure is adapted from an improved method for the synthesis of 3,5-difluorosalicylaldehyde.[1] The formylation reaction introduces an aldehyde group ortho to the hydroxyl group of the phenol.
-
Materials:
-
2,4-Difluorophenol
-
Paraformaldehyde
-
Anhydrous Magnesium Chloride
-
Anhydrous Triethylamine
-
Anhydrous Acetonitrile
-
Hydrochloric Acid (aqueous solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-difluorophenol (1.0 eq), anhydrous magnesium chloride (1.2 eq), and anhydrous acetonitrile under a nitrogen atmosphere.
-
Add anhydrous triethylamine (2.5 eq) dropwise to the stirred suspension.
-
Add paraformaldehyde (2.0 eq) in one portion.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold dilute hydrochloric acid.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-difluorosalicylaldehyde.
-
Purify the crude product by column chromatography on silica gel.
-
Step 1b: Oxidation to 3,5-Difluoro-2-hydroxybenzoic Acid
The aldehyde intermediate is oxidized to the corresponding carboxylic acid.
-
Materials:
-
3,5-Difluorosalicylaldehyde
-
Potassium Permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium Bisulfite
-
Hydrochloric Acid (concentrated)
-
-
Procedure:
-
Dissolve the purified 3,5-difluorosalicylaldehyde from the previous step in a mixture of acetone and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, or until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the clear solution with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the product.
-
Collect the white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3,5-Difluoro-2-hydroxybenzoic acid.
-
Part 2: Williamson Ether Synthesis of this compound
This reaction is a nucleophilic substitution (SN2) where the phenoxide, generated in situ, attacks the ethyl iodide.[2][3][4]
Caption: Williamson Ether Synthesis Mechanism.
-
Materials:
-
3,5-Difluoro-2-hydroxybenzoic acid (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Anhydrous Potassium Carbonate (2.5 eq), finely pulverized
-
Anhydrous Acetone
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-difluoro-2-hydroxybenzoic acid (1.0 eq) and finely pulverized anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction.[14][15][16][17]
-
Add ethyl iodide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 8-12 hours. Monitor the reaction's progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with deionized water.
-
To ensure the final product is in its free acid form, wash with a 2M solution of hydrochloric acid, followed by another wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Expected Results and Data Summary
The following table summarizes the expected outcomes for the synthesis protocol. Yields are indicative and may vary based on experimental conditions and scale.
| Compound | Molecular Formula | MW ( g/mol ) | Expected Yield | Purity (by NMR/LC-MS) |
| 3,5-Difluoro-2-hydroxybenzoic acid | C₇H₄F₂O₃ | 174.10 | 60-70% (over 2 steps) | >95% |
| This compound | C₉H₈F₂O₃ | 202.16 | 75-85% | >97% |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound. By employing a two-stage approach involving the synthesis of a key salicylic acid intermediate followed by a Williamson ether synthesis, this guide offers a clear pathway for obtaining this valuable fluorinated compound. The explicit discussion of the rationale behind the choice of reagents and conditions, coupled with comprehensive safety information, is intended to empower researchers to confidently and successfully implement this synthesis in their laboratories.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Science Learning Center, University of Colorado Boulder. Experiment: Williamson Ether Synthesis of Ethoxybenzene. [Link]
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- Ungarelli, R. R., et al. (Year of Publication). An Improved Method for the Preparation of 3,5-Difluorosalicylaldehyde and 3,5-Difluorosalicylic Acid. Synthetic Communications.
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
PubChem, National Center for Biotechnology Information. 3,5-Difluoro-4-hydroxybenzoic acid. [Link]
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Carl ROTH. Safety Data Sheet: Potassium carbonate. [Link]
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-
Ookto. Acetone in Ether Manufacturing for Industrial. [Link]
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PubChem, National Center for Biotechnology Information. Acetone. [Link]
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Redox. Safety Data Sheet: Potassium Carbonate. [Link]
-
Techno PharmChem. Ethyl Iodide Material Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Potassium carbonate. [Link]
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2-Ethoxy-3,5-difluorobenzoic acid: A Strategic Intermediate in Modern Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and materials science, the design of molecules with precisely tuned properties is paramount. Fluorinated organic compounds have become indispensable due to the unique electronic effects, metabolic stability, and binding capabilities that fluorine atoms confer. This guide focuses on 2-Ethoxy-3,5-difluorobenzoic acid (CAS No: 1017779-70-2), a key building block whose strategic arrangement of fluorine atoms, an ethoxy group, and a reactive carboxylic acid handle makes it a highly valuable intermediate.[1][2][3] We will provide an in-depth exploration of its properties, a detailed synthesis protocol, and a practical application in amide bond formation, offering researchers the foundational knowledge to effectively leverage this versatile compound in their synthetic endeavors.
Compound Profile and Strategic Importance
This compound is a trifunctional aromatic compound. The vicinal arrangement of the ethoxy and carboxylic acid groups, combined with the meta-positioned fluorine atoms, creates a unique electronic and steric environment.
-
Fluorine Atoms : The two electron-withdrawing fluorine atoms significantly lower the pKa of the carboxylic acid, influencing its reactivity. They also serve to block potential sites of metabolic oxidation, a critical feature in active pharmaceutical ingredient (API) design, thereby enhancing the pharmacokinetic profile of derivative compounds.[4]
-
Ethoxy Group : This group introduces a degree of lipophilicity and can participate in crucial hydrogen bond interactions with biological targets. Its position ortho to the carboxylic acid can induce conformational constraints that may be beneficial for receptor binding.
-
Carboxylic Acid : This functional group is a versatile handle for a wide array of chemical transformations, most notably the formation of amides and esters, which are fundamental linkages in a vast number of pharmaceuticals.[5]
This combination of features makes this compound a sought-after intermediate for creating complex molecules with improved therapeutic efficacy and stability.[4][6]
Physicochemical Data and Safety Overview
Before any laboratory work, a thorough understanding of a compound's properties and handling requirements is essential.
| Property | Value | Source(s) |
| CAS Number | 1017779-70-2 | [1][2][3] |
| Molecular Formula | C₉H₈F₂O₃ | [2] |
| Molecular Weight | 202.15 g/mol | [2] |
| Appearance | White crystalline solid/powder | [7][8] |
| Purity | Typically ≥97% |
Critical Safety and Handling Information (EHS)
This compound, like many substituted benzoic acids, requires careful handling to minimize risk.
-
Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][10][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[8][9][10] Keep the container tightly closed when not in use.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[7][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[7][9]
-
Ingestion: Clean mouth with water. Do not induce vomiting. Seek medical attention.[7]
-
Synthesis of this compound
The most direct and common synthetic route to this intermediate is via the Williamson ether synthesis, starting from the corresponding di-fluorinated salicylic acid derivative. This method provides a reliable and scalable pathway to the target molecule.
Synthetic Workflow Visualization
The following diagram illustrates the single-step conversion from the phenolic precursor to the final ethoxy product.
Caption: Synthetic route via Williamson ether synthesis.
Protocol: Ethoxylation of 3,5-Difluoro-2-hydroxybenzoic Acid
Principle: This protocol is based on the Williamson ether synthesis. The phenolic hydroxyl group of 3,5-Difluoro-2-hydroxybenzoic acid[12] is first deprotonated by a mild base, potassium carbonate, to form a phenoxide anion. This potent nucleophile then attacks the electrophilic carbon of ethyl iodide in an Sₙ2 reaction, displacing the iodide and forming the desired ether linkage. The carboxylic acid is also deprotonated but is less nucleophilic and does not interfere. It is reprotonated during the acidic workup.
Materials and Equipment:
-
3,5-Difluoro-2-hydroxybenzoic acid (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,5-Difluoro-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to create a stirrable suspension (approx. 0.2 M concentration of the starting acid).
-
Reagent Addition: Add ethyl iodide (1.2 eq) to the suspension at room temperature.
-
Heating: Heat the reaction mixture to 60-70 °C and stir vigorously. The reaction progress should be monitored.
-
Reaction Monitoring (Causality): The reaction is monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is 30% ethyl acetate in hexanes. The starting material is more polar and will have a lower Rf value than the less polar ethoxy-product. The reaction is complete when the starting material spot is no longer visible by UV light.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing an equal volume of cold water.
-
Acidify the aqueous mixture to pH 2-3 using 1 M HCl. This step ensures the carboxylic acid is in its protonated, neutral form, making it extractable into an organic solvent.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water (2x) and then brine (1x). The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white solid.
Application in Bioactive Molecule Synthesis
The primary utility of this compound is as a scaffold in the construction of more complex molecules, particularly in the synthesis of APIs.[13][14] Its carboxylic acid function is readily converted into an amide, a cornerstone of medicinal chemistry.
Workflow for API Precursor Synthesis
The following diagram outlines the logical steps for using the title compound to synthesize a potential API precursor through amide coupling.
Caption: Logical flow for amide bond formation.
Protocol: General Amide Coupling Reaction
Principle: Direct reaction of a carboxylic acid and an amine to form an amide is slow and requires high temperatures. Modern organic synthesis employs coupling reagents to accelerate this transformation under mild conditions.[15][16] The coupling reagent (e.g., EDC/HOBt or HATU) first reacts with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is susceptible to rapid nucleophilic attack by the amine, leading to the formation of the stable amide bond. A non-nucleophilic base like DIPEA is added to neutralize the acids formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Materials and Equipment:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Coupling Reagent (see table below)
-
N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
-
Equipment for aqueous work-up and purification (as listed in Section 2.2)
| Coupling System | Reagent 1 (eq) | Reagent 2 (eq) | Base (eq) | Solvent | Typical Temp. |
| EDC/HOBt | EDC (1.2) | HOBt (1.2) | DIPEA (2.5) | DMF/DCM | 0 °C to RT |
| HATU | HATU (1.2) | - | DIPEA (2.5) | DMF | 0 °C to RT |
| T3P | T3P (1.5) | - | Pyridine (3.0) | EtOAc/DCM | 0 °C to RT |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a flask under a nitrogen atmosphere.
-
Activation: Cool the solution to 0 °C using an ice bath. Add the coupling reagents (e.g., HATU, 1.2 eq) and the base (DIPEA, 2.5 eq). Stir the mixture for 15-20 minutes. This is the "activation" period where the reactive intermediate is formed.
-
Amine Addition: Add the amine (1.1 eq), either neat or as a solution in the reaction solvent, dropwise to the activated mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the consumption of the starting acid via TLC or LC-MS until the reaction is complete.
-
Work-up:
-
Dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), and finally with brine.
-
Dry the organic phase over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product is typically purified using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its unique structural features—metabolic blockers (F), a modulatory group (OEt), and a reactive handle (COOH)—provide chemists with a valuable tool for the efficient construction of complex and biologically active molecules. The protocols detailed in this guide offer robust and reproducible methods for its synthesis and subsequent application, empowering researchers in pharmaceuticals, agrochemicals, and materials science to accelerate their discovery programs.
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Safety Data Sheet for 2,5-Difluorobenzoic acid. Generic Supplier. [Link]
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An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]
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3,5-Difluorobenzoic acid applications. Chem-Impex. [Link]
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An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]
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Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC - NIH. [Link]
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A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journals. [Link]
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The Essential Role of 3,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
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Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]
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The Strategic Application of 2-Ethoxy-3,5-difluorobenzoic Acid in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—render fluorinated building blocks invaluable to the medicinal chemist. Among these, 2-Ethoxy-3,5-difluorobenzoic acid stands out as a versatile, yet underexplored, intermediate. This guide provides an in-depth perspective on its potential applications, grounded in the established roles of its structural analogs, and furnishes detailed protocols for its utilization in the synthesis of novel therapeutic agents.
While direct, publicly documented examples of this compound in late-stage clinical candidates are limited, its structural motifs are present in a variety of bioactive molecules. The difluorinated phenyl ring is a common feature in kinase inhibitors and anti-inflammatory agents, while the ethoxy group can serve to fine-tune lipophilicity and target engagement. This document, therefore, serves as a forward-looking guide, leveraging established synthetic methodologies to unlock the potential of this promising building block.
Core Physicochemical and Pharmacokinetic Considerations
The utility of this compound as a synthetic intermediate is rooted in the interplay of its constituent functional groups. The strategic placement of two fluorine atoms on the benzoic acid ring significantly influences the electronic and steric properties of the molecule.[1] These modifications can lead to enhanced metabolic stability, improved lipophilicity, and modulated binding affinities for biological targets.[1] The ethoxy group further contributes to the molecule's profile, offering a handle for further synthetic elaboration and potentially improving cell permeability.
| Property | Implication in Drug Design |
| Difluoro Substitution | Enhances metabolic stability by blocking sites of oxidative metabolism. Increases binding affinity through favorable interactions with protein targets. Modulates the acidity of the carboxylic acid group. |
| Ethoxy Group | Can improve lipophilicity, aiding in cell membrane permeability. Provides a potential point for further chemical modification. |
| Carboxylic Acid | A versatile functional group for amide bond formation, esterification, and other key coupling reactions in drug synthesis. |
Potential Therapeutic Applications and Signaling Pathways
Based on the established activities of structurally related difluorobenzoic acids, this compound is a prime candidate for the synthesis of inhibitors targeting key signaling pathways implicated in oncology and inflammatory diseases.
Kinase Inhibition in Oncology
Fluorinated aromatic compounds are prevalent in the design of small molecule kinase inhibitors.[2] The difluoro substitution pattern can enhance the binding affinity and selectivity of these inhibitors for their target kinases. For example, derivatives of fluorinated benzoic acids have been explored in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer.
Logical Workflow: From Building Block to Kinase Inhibitor
Caption: A generalized workflow for the incorporation of this compound into a kinase inhibitor scaffold.
Modulation of Inflammatory Pathways
Substituted benzoic acid derivatives have also been investigated as anti-inflammatory agents. For instance, analogs of benzoic acid have been synthesized and evaluated for their ability to inhibit inflammatory mediators. The structural features of this compound make it a suitable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or inhibitors of specific inflammatory targets.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and application of this compound. These are based on established chemical transformations for analogous compounds and should be adapted and optimized for specific target molecules.
Protocol 1: Synthesis of this compound
While commercially available, a general synthetic route to this compound can be adapted from procedures for related ethoxybenzoic acids.[3] This protocol outlines a hypothetical synthesis starting from a suitable difluorophenol.
Reaction Scheme:
Materials:
-
3,5-Difluoro-2-hydroxyphenol (or a suitable precursor)
-
Ethyl iodide or diethyl sulfate
-
Potassium carbonate or sodium hydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reagents for carboxylation (e.g., n-Butyllithium and CO2)
-
Hydrochloric acid (for acidification)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Ethoxylation:
-
To a solution of the starting phenol in anhydrous DMF, add the base (e.g., potassium carbonate) and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Add the ethylating agent (e.g., ethyl iodide) dropwise at room temperature.
-
Heat the reaction mixture and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Carboxylation:
-
Dissolve the ethoxy intermediate in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.
-
Add a strong base (e.g., n-butyllithium) dropwise to effect lithiation.
-
Bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration or extract with an organic solvent.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Protocol 2: Amide Coupling to Synthesize a Bioactive Derivative
This protocol details the use of this compound as a building block in the synthesis of an amide, a common linkage in many pharmaceutical compounds.
Reaction Scheme:
Materials:
-
This compound
-
A primary or secondary amine of interest
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine, the coupling reagent, and the base.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry.
-
Data Presentation: Hypothetical Characterization of a Synthesized Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (ppm) | MS (m/z) [M+H]+ |
| N-(4-aminophenyl)-2-ethoxy-3,5-difluorobenzamide | C15H14F2N2O2 | 292.28 | (Hypothetical) 7.4-6.8 (m, Ar-H), 4.2 (q, OCH2), 1.4 (t, CH3) | 293.1 |
Conclusion
This compound represents a valuable, albeit currently underutilized, building block in medicinal chemistry. Its combination of a difluorinated aromatic ring and an ethoxy substituent provides a unique set of properties that can be exploited in the design of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the exploration and application of this promising intermediate in their drug discovery programs. As with any synthetic endeavor, careful optimization and adaptation of these methods will be crucial for success.
References
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-
ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
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Google Patents. (12) United States Patent. [Link]
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AccelaChemBio. 1017779-70-2,this compound. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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ResearchGate. Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents | Request PDF. [Link]
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ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
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PubMed. Design and synthesis of CK2 inhibitors. [Link]
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bioRxiv. Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. [Link]
-
PMC - NIH. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. [Link]
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MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
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-
PMC - NIH. The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. [Link]
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Application Notes and Protocols for the Synthesis of Benzimidazoles using 2-Ethoxy-3,5-difluorobenzoic acid
Introduction: The Strategic Role of Fluorinated Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[1][2] The strategic incorporation of fluorine into these privileged structures has emerged as a powerful tool for optimizing drug-like properties.[3][4][5][6] Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity and bioavailability of a molecule.[3][4][5][6]
This guide provides a detailed technical overview and robust protocols for the synthesis of benzimidazoles using 2-Ethoxy-3,5-difluorobenzoic acid as a key building block. The presence of two fluorine atoms and an ethoxy group on the phenyl ring offers a unique combination of electronic and steric features, making this precursor particularly valuable for creating novel benzimidazole derivatives with potentially enhanced pharmacological profiles. We will delve into the mechanistic underpinnings of the synthesis, provide step-by-step experimental procedures, and discuss the rationale behind the chosen methodologies, tailored for researchers, scientists, and professionals in drug development.
Synthetic Strategy: The Phillips-Ladenburg Condensation
The most direct and widely employed method for synthesizing 2-substituted benzimidazoles from a carboxylic acid and an o-phenylenediamine is the Phillips-Ladenburg reaction.[7][8] This reaction typically involves the condensation of the two components at elevated temperatures, often in the presence of an acid catalyst, to facilitate the cyclization and dehydration process.
The overall transformation can be conceptualized as a two-stage process:
-
Amide Formation: An initial nucleophilic attack by one of the amino groups of the o-phenylenediamine on the carbonyl carbon of this compound forms an intermediate N-(2-aminophenyl)amide.
-
Cyclization and Dehydration: The second amino group then undergoes an intramolecular nucleophilic attack on the amide carbonyl, leading to a cyclic intermediate which subsequently dehydrates to form the aromatic benzimidazole ring.
The presence of a protonating agent or high temperatures is often crucial for driving the reaction towards the formation of the benzimidazole over a simple diamide.[9][10]
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Role of 2-Ethoxy-3,5-difluorobenzoic acid in kinase inhibitor development
Application Notes & Protocols
Topic: The Strategic Role of 2-Ethoxy-3,5-difluorobenzoic Acid in Modern Kinase Inhibitor Development
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. The success of these inhibitors often hinges on the rational design of molecular scaffolds that can achieve high potency, selectivity, and favorable pharmacokinetic properties. This guide provides an in-depth analysis of this compound, a key building block in the medicinal chemist's toolkit. We will dissect the distinct roles of its constituent parts—the carboxylic acid, the dual fluorine atoms, and the ortho-ethoxy group—and explain the causal relationships between these structural features and their impact on inhibitor performance. This document provides detailed, field-proven protocols for the synthesis and biological evaluation of kinase inhibitors incorporating this valuable moiety.
The Molecular Logic: Deconstructing this compound
The utility of this compound in kinase inhibitor design is not accidental; it is a result of the synergistic interplay between its three key structural components. Understanding this logic is crucial for its effective application.
The Benzoic Acid: The Hinge-Binding Anchor
The carboxylic acid is a classic bioisostere for the phosphate groups of ATP. In many kinase inhibitors, this functional group acts as a primary "anchor," forming critical hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket. This interaction is often a prerequisite for potent inhibition.
The Difluoro-Substitution: Enhancing Potency and Metabolic Stability
The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[2] Its strategic placement at the 3 and 5 positions of the benzoic acid ring offers several distinct advantages:
-
Modulation of Acidity (pKa): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can lower the pKa of the carboxylic acid.[3][4] This fine-tuning of acidity can optimize the strength of hydrogen bonding interactions with kinase hinge residues.
-
Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic and dipole interactions with the protein backbone, increasing ligand binding affinity.[5] Furthermore, replacing C-H with C-F bonds can reduce entropic penalties upon binding by minimizing the disruption of water networks.
-
Metabolic Shielding: The positions meta to the carboxylic acid are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong, non-labile C-F bonds effectively block these metabolic "hot spots," thereby increasing the inhibitor's half-life and oral bioavailability.[3][4]
The Ortho-Ethoxy Group: The Conformational Controller
Perhaps the most nuanced feature is the ethoxy group at the 2-position. Its role extends beyond simple space-filling:
-
Conformational Constraint: The steric bulk of the ethoxy group ortho to the point of attachment (typically an amide bond) forces a non-coplanar arrangement between the phenyl ring and the rest of the inhibitor scaffold. This fixed conformation can pre-organize the inhibitor into a bioactive shape that fits optimally into the ATP binding site, thereby increasing potency and potentially conferring selectivity against other kinases that cannot accommodate this specific geometry.
-
Hydrophobic Interactions: The ethyl chain can project into a nearby hydrophobic pocket, forming favorable van der Waals interactions and further anchoring the inhibitor. The structure-activity relationships of some inhibitors show that groups like morpholine or pyridine attached via an ethoxy linker can significantly enhance binding affinity.[6]
The combination of these features makes this compound a "privileged" fragment—a molecular scaffold that provides a robust foundation for building potent, selective, and metabolically stable kinase inhibitors.
From Blueprint to Reality: A Representative Synthetic Workflow
The following section outlines the overall workflow for developing a kinase inhibitor using this compound, from initial synthesis to preclinical evaluation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of a representative kinase inhibitor derived from this compound.
Protocol 1: Synthesis of a Representative Inhibitor via Amide Coupling
This protocol describes the coupling of this compound with a hypothetical heterocyclic amine core (e.g., 4-amino-1H-pyrazole), a common scaffold in kinase inhibitors.
Objective: To synthesize N-(1H-pyrazol-4-yl)-2-ethoxy-3,5-difluorobenzamide.
Materials:
-
This compound (1.0 eq)
-
4-Amino-1H-pyrazole (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Dissolution: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and 4-amino-1H-pyrazole (1.0 eq) in anhydrous DMF.
-
Activator Addition: Add HATU (1.2 eq) to the solution.
-
Base Addition: Cool the flask to 0°C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Rationale: DIPEA is a non-nucleophilic base that scavenges the acid formed during the activation step, driving the reaction to completion without competing in the coupling reaction. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The bicarbonate wash removes unreacted acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/EtOAc) to yield the pure target compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol measures the direct inhibitory effect of the synthesized compound on the activity of a target kinase by quantifying ATP consumption.[7]
Objective: To determine the IC₅₀ value of the test inhibitor against a target kinase.
Materials:
-
Recombinant target kinase and its specific peptide substrate
-
Test Inhibitor (dissolved in 100% DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 384-well plates
Procedure:
-
Compound Dilution: Prepare a 10-point, 1:3 serial dilution of the test inhibitor in 100% DMSO. Prepare a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 25 nL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of a solution containing the kinase in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Rationale: This pre-incubation step ensures that the inhibitor has sufficient time to bind to the kinase before the enzymatic reaction is initiated, which is crucial for obtaining accurate potency values, especially for slow-binding inhibitors.
-
-
Initiate Kinase Reaction: Add 2.5 µL of a solution containing the peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for the kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Target Engagement Assay
This protocol assesses whether the inhibitor can enter cells and inhibit the phosphorylation of a known downstream substrate of the target kinase.[1][8]
Objective: To confirm cellular activity and determine the cellular IC₅₀ of the inhibitor.
Materials:
-
Cancer cell line known to have an active target kinase pathway (e.g., MCF-7 for a CDK inhibitor).
-
Cell culture medium, FBS, and supplements.
-
Test Inhibitor.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total target kinase, phospho-substrate, and loading control like GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., 0-10 µM) for a specified time (e.g., 2 hours). Include a DMSO-only control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Self-Validation: Re-probe the same membrane with antibodies for the total (non-phosphorylated) substrate and a loading control to ensure that the observed decrease in phosphorylation is due to kinase inhibition and not a general decrease in protein levels.
-
-
Detection & Analysis:
-
Apply the chemiluminescence substrate and visualize the bands using an imaging system.
-
Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate or loading control signal.
-
Plot the normalized signal against the inhibitor concentration to estimate the cellular IC₅₀.
-
Data Presentation & Interpretation
Effective data presentation is key to evaluating a novel inhibitor. The following tables show representative data that could be generated from the protocols above.
Table 1: In Vitro and Cellular Potency of a Representative Inhibitor
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Target Cell Line | Cellular IC₅₀ (nM) |
|---|---|---|---|---|
| EX-DFB-01 | Kinase X | 15 ± 2 | Cell Line Y | 125 ± 15 |
| Staurosporine | Pan-Kinase | 5 ± 1 | Cell Line Y | 20 ± 4 |
(Data are hypothetical examples)
-
Interpretation: The sub-micromolar biochemical IC₅₀ indicates potent direct inhibition of the target kinase. The higher cellular IC₅₀ is expected and reflects factors such as cell membrane permeability, potential for efflux, and intracellular ATP concentrations. The key is that the compound retains potent activity in a cellular context.
Visualizing the Mechanism of Action
Understanding how the inhibitor interacts with the kinase and the pathway it modulates is crucial.
This diagram illustrates the key interactions facilitated by the this compound moiety. The carboxylic acid forms hydrogen bonds with the kinase hinge, while the ethoxy group engages a hydrophobic pocket, collectively anchoring the inhibitor with high affinity.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- AAT Bioquest. (2023). What are the common methods available to detect kinase activities?.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Reaction Biology. (n.d.). In Vivo Kinase Activity Models.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022).
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Springer Protocols. (2024).
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor... Journal of Medicinal Chemistry.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
-
NIH. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]
- AACR Journals. (n.d.). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models.
- AACR. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
- NIH. (2025).
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.
- PubMed. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models.
- ResearchGate. (2019). Role of Fluorine in Drug Design and Drug Action | Request PDF.
- BenchChem. (2025).
- NIH. (n.d.).
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-Ethoxy-3,5-difluorobenzoic Acid
Abstract
This application note details a robust, validated high-performance liquid chromatography (HPLC) method for the quantitative determination of purity and the separation of potential impurities of 2-Ethoxy-3,5-difluorobenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. The developed isocratic reversed-phase method utilizes a C18 stationary phase and a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with ICH Q2(R1) guidelines.
Introduction
This compound is a substituted aromatic carboxylic acid whose structural motifs are of interest in medicinal chemistry and drug development. The purity of such active pharmaceutical ingredient (API) intermediates is paramount as impurities can affect the efficacy, safety, and stability of the final drug product. Therefore, a reliable and validated analytical method is required for quality control during synthesis and for final product release.
This document provides a comprehensive guide for the purity analysis of this compound. The method is designed to be readily transferable and is grounded in established chromatographic principles and regulatory expectations for analytical procedure validation[1][2].
Principle of the Method
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC), a technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[3][4] this compound, being a moderately polar molecule, will partition between the stationary and mobile phases. Its retention is primarily governed by hydrophobic interactions with the C18 alkyl chains. The addition of an acid, such as phosphoric acid, to the mobile phase suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak shape. Separation from potential impurities, which may differ in polarity, is achieved based on their differential partitioning. Detection is performed using a UV spectrophotometer set at a wavelength where the analyte exhibits significant absorbance.
Materials and Methods
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered
-
Phosphoric Acid (H₃PO₄): ACS grade or higher
-
This compound Reference Standard: Characterized, purity >99.5%
-
This compound Sample: Batch to be tested
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v) | Acetonitrile serves as the organic modifier to elute the analyte. The 0.1% phosphoric acid maintains a low pH (~2.5-3.0) to keep the carboxylic acid in its protonated, non-ionized form, ensuring good peak symmetry and consistent retention.[5][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and minimizes viscosity fluctuations of the mobile phase. |
| Detection Wavelength | 254 nm | The aromatic ring of the analyte provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and offers good sensitivity. A full UV scan (200-400 nm) is recommended during method development to find the optimal wavelength. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent and prevents column overloading. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 600 mL of HPLC-grade acetonitrile.
-
In a separate container, add 1.0 mL of phosphoric acid to 400 mL of DI water.
-
Combine the two solutions and mix thoroughly.
-
Degas the final mobile phase using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with mobile phase and mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
-
Experimental Workflow and Validation
The method's suitability must be confirmed through a validation process consistent with regulatory guidelines such as ICH Q2(R1).[1][7][8]
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the standard solution in replicate (n=5) and evaluating the following parameters according to USP <621> standards.[3][9][10]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 1.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
The following diagram illustrates the workflow for the complete analysis and validation process.
Caption: Potential Synthesis-Related Impurities.
-
Starting Materials: Unreacted 3,5-difluorobenzoic acid. This would be significantly more polar and thus elute earlier than the product.
-
Regioisomers: If the starting material contains isomeric impurities (e.g., 2,4-difluorobenzoic acid), corresponding ethoxy-isomers could be formed. These would likely have similar retention times and require good column efficiency for separation.
-
Over-alkylation/By-products: Depending on the synthesis, other related substances may be formed.
-
Degradation Products: Hydrolysis of the ethoxy group back to a hydroxyl group under harsh conditions would yield a more polar impurity.
Calculation of Purity
The purity of the sample is calculated using the area percent method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
For higher accuracy, a reference standard should be used to calculate the amount of the main component, and relative response factors (RRF) should be determined for known impurities.
Conclusion
The HPLC method described provides a reliable and robust tool for the quality control and purity determination of this compound. The method is specific, linear, accurate, and precise, meeting the stringent requirements for pharmaceutical analysis as outlined by international regulatory bodies. [2][11]The systematic approach to validation ensures confidence in the analytical results generated.
References
- Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Google Search Result.
- <621> CHROM
- <621> CHROM
- USP <621> Chrom
- <621> Chrom
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Are You Sure You Understand USP <621>?.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- 3 Key Regulatory Guidelines for Method Valid
- ICH Q2 Analytical Method Valid
- Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography.
- Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- This compound CAS#: 1017779-70-2. ChemicalBook.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
- An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
- An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. starodub.nl [starodub.nl]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH Official web site : ICH [ich.org]
The Analyst's Guide to Fluorinated Benzoic Acid Derivatives: Advanced GC-MS Methodologies
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analysis of fluorinated benzoic acid derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices. We delve into two primary derivatization strategies—esterification and silylation—offering step-by-step methodologies, from sample preparation to data interpretation. This guide is structured to serve as a self-validating system, grounded in authoritative sources, to ensure technical accuracy and field-proven insights for the robust quantification and identification of these critical analytes.
Strategic Imperative: Why Derivatization is Non-Negotiable
Fluorinated benzoic acids are a cornerstone in pharmaceutical and agrochemical development, prized for the metabolic stability and enhanced potency conferred by the fluorine atom(s). However, their inherent polarity and low volatility, due to the carboxylic acid functional group, make them unsuitable for direct analysis by Gas Chromatography (GC).[1][2] Direct injection would lead to poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.[1]
To overcome this, derivatization is an essential sample preparation step. The core principle is to chemically modify the polar carboxyl group, replacing the active hydrogen with a less polar, more volatile functional group.[3] This transformation dramatically improves the analyte's chromatographic behavior, enabling sharp, symmetrical peaks and significantly lower detection limits.[1][2] This guide will focus on the two most robust and widely adopted derivatization techniques for this class of compounds: Esterification and Silylation .
The Workflow: A Conceptual Overview
The analytical journey from a complex sample matrix to reliable, quantitative data follows a structured path. Each stage is critical for the success of the subsequent step, ensuring the integrity of the final result.
Caption: High-level workflow for GC-MS analysis of fluorinated benzoic acids.
Protocol I: Esterification via BF₃-Methanol
Esterification, specifically methylation, is a classic and highly effective method for derivatizing carboxylic acids.[1] The use of Boron Trifluoride (BF₃) as a Lewis acid catalyst in methanol is a fast and clean reaction, producing volatile by-products that do not interfere with the chromatography.[1][4]
Mechanism of Action
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the BF₃ catalyst, which enhances the electrophilicity of the carbonyl carbon.[4] A subsequent nucleophilic attack by methanol leads to the formation of a tetrahedral intermediate, which then eliminates water to form the methyl ester.[4]
Caption: Esterification of a carboxylic acid to a methyl ester.
Detailed Experimental Protocol
This protocol is a robust starting point and can be adapted for various sample matrices.[1][4][5]
Materials:
-
Sample containing fluorinated benzoic acid(s)
-
Boron trifluoride-methanol solution (10-14% w/v)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap reaction vials (5 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Derivatization:
-
Add 2 mL of the BF₃-methanol solution to the dried sample in the vial.[1][4]
-
Tightly cap the vial and vortex for 10-15 seconds to ensure complete dissolution and mixing.
-
Heat the vial at 60-64°C for 24 hours in a heating block or water bath.[6][7][8] Note: While shorter heating times are reported for simpler fatty acids, complex matrices or hindered benzoic acids benefit from extended reaction time to ensure complete derivatization.
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane to the vial to extract the newly formed methyl esters.[1]
-
Add 1 mL of saturated NaCl solution to the vial. This will "salt out" the esters, breaking any emulsions and forcing them into the non-polar hexane layer.[1]
-
Vortex vigorously for 30 seconds.
-
Allow the layers to fully separate. The upper, clear layer is the hexane containing your derivatized analytes.
-
-
Sample Cleanup and Collection:
-
Carefully transfer the upper hexane layer to a clean GC vial using a Pasteur pipette.
-
Add a small amount of anhydrous Na₂SO₄ to the GC vial to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Protocol II: Silylation with BSTFA
Silylation is another powerful and widely used derivatization technique.[3] It involves replacing the active proton of the carboxyl group with a trimethylsilyl (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent that reacts quickly and produces volatile by-products, making it ideal for GC-MS applications.[9] The resulting TMS-esters are more volatile and thermally stable than their parent acids.
Mechanism of Action
The reaction is a nucleophilic attack by the carboxylic acid oxygen on the silicon atom of the BSTFA molecule. This forms a transition state that resolves into the TMS-ester and volatile by-products. The reaction can be catalyzed by a small amount of a compound like trimethylchlorosilane (TMCS) or pyridine, especially for sterically hindered compounds.[3]
Caption: Silylation of a carboxylic acid to a TMS ester.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for silylating organic acids.[9][10]
Materials:
-
Sample containing fluorinated benzoic acid(s)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine (optional, as a catalyst)
-
Aprotic solvent (e.g., Dichloromethane, Hexane - GC grade)
-
Screw-cap reaction vials (2 mL) with PTFE-lined caps
-
Heating block
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely anhydrous. Transfer the sample (typically <1 mg) to a reaction vial. If dissolved, use an aprotic solvent. Any presence of water or protic solvents will consume the silylating reagent. Evaporate the solvent to dryness under a stream of dry nitrogen.
-
-
Derivatization:
-
Analysis:
-
Cool the vial to room temperature.
-
The reaction mixture can be injected directly into the GC-MS. If the concentration is too high, it can be diluted with an aprotic solvent like hexane.
-
GC-MS Instrumental Parameters & Data
The successful separation and detection of derivatized fluorinated benzoic acids rely on optimized instrumental conditions. The following parameters serve as a validated starting point for method development.
Gas Chromatography Conditions
A non-polar or mid-polarity column is generally preferred for these analyses.[11]
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8][11] | Provides excellent separation of aromatic compounds with good thermal stability and low bleed, crucial for MS detection. |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min[11] | Inert gas that provides good chromatographic efficiency. Constant flow ensures reproducible retention times. |
| Injector Type | Splitless | Maximizes the transfer of analyte onto the column, essential for trace-level analysis.[11] |
| Injector Temp. | 250°C[8][12] | Ensures rapid and complete volatilization of the derivatized analytes without thermal degradation. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min)[11][13] | A temperature gradient is critical for separating isomers and eluting higher boiling point compounds effectively.[11] |
Mass Spectrometry Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11][13] | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230°C[13] | Maintains analytes in the gas phase and prevents contamination of the ion source. |
| MS Transfer Line Temp. | 280°C[13] | Prevents condensation of analytes as they transfer from the GC column to the MS source. |
| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)[11] | Full Scan is used for qualitative analysis and identification. SIM mode significantly increases sensitivity for quantitative analysis. |
Expected Performance Data
The following table provides typical performance metrics for the GC-MS analysis of fluorinated benzoic acids after derivatization.
| Parameter | Typical Value | Source(s) |
| Limit of Detection (LOD) | 6 - 44 ng/L (with SPE pre-concentration) | [6][7] |
| Limit of Quantitation (LOQ) | In the low ng/L to µg/L range | [2][12] |
| Linearity (r²) | > 0.99 | [2][12] |
| Precision (%RSD) | < 15% | [2][12] |
| Accuracy (% Recovery) | 71 - 107% | [6][12] |
Mass Spectral Data: Identification and Confirmation
Identification is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST) and by analyzing the characteristic fragmentation patterns.
Example: Methyl 4-fluorobenzoate (Esterification Product)
-
Molecular Ion (M+): m/z 154[14]
-
Key Fragments:
-
m/z 123: Loss of the methoxy group (-OCH₃)
-
m/z 95: Loss of the entire ester group (-COOCH₃), resulting in the fluorophenyl cation.
-
Example: 4-Fluorobenzoic acid, TMS ester (Silylation Product)
-
Molecular Ion (M+): m/z 212
-
Key Fragments:
Conclusion and Best Practices
The successful GC-MS analysis of fluorinated benzoic acid derivatives is critically dependent on a robust and complete derivatization step. Both esterification with BF₃-Methanol and silylation with BSTFA are proven, reliable methods. The choice between them may depend on laboratory preference, available reagents, and the specific nature of the sample matrix. For ultra-trace analysis, a pre-concentration step using Solid-Phase Extraction is highly recommended to achieve the necessary sensitivity.[6][7]
Key Takeaways for the Analyst:
-
Anhydrous Conditions are Crucial: Particularly for silylation, the absence of water is paramount for reaction efficiency.
-
Validate Your Method: Always run standards and blanks to confirm complete derivatization and the absence of contamination.[4]
-
Optimize for Your Analytes: The provided protocols are starting points. Isomeric compounds may require fine-tuning of the GC oven temperature program for optimal separation.[11]
-
Leverage SIM Mode: For quantitative analysis of target compounds, developing a SIM method will provide a significant boost in sensitivity and selectivity.[11]
By understanding the chemistry behind the methods and adhering to rigorous analytical practices, researchers can confidently and accurately quantify fluorinated benzoic acid derivatives, supporting critical advancements in pharmaceutical and chemical development.
References
-
Muller, P., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1260, 9-15. Available at: [Link]
-
Oxford Academic. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science. Available at: [Link]
-
CalTech GPS. Preparation of TMS Derivatives for GC/MS. Available at: [Link]
-
Yu, J., et al. (2021). GC–MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. Biomedical Chromatography, 35(10), e5173. Available at: [Link]
-
Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. Available at: [Link]
-
Sary-Sidi, S., et al. (2020). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. Molecules, 25(15), 3375. Available at: [Link]
-
Liu, X., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(18), e9149. Available at: [Link]
-
Shimadzu Scientific Instruments. (2023). Advancing PFAS Detection in Drinking Water: GC-MS as a Complementary Technique to LC-MS for Closing PFAS Mass Balance. Available at: [Link]
-
PubMed. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]
-
ResearchGate. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]
-
Holzer, G. L., et al. (1994). GC—MS analysis of carboxylic acids in petroleum after esterification with fluoroalcohols. Journal of High Resolution Chromatography, 17(7), 483-488. Available at: [Link]
-
Innovatech Labs. (2024). Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification. Available at: [Link]
-
MDPI. (2021). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Applied Sciences, 11(11), 5221. Available at: [Link]
-
NIST WebBook. 2-Fluorobenzoic acid, tridec-2-ynyl ester. Available at: [Link]
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IUPAC. (1979). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Available at: [Link]
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NIST WebBook. Methyl 4-fluorobenzoate. Available at: [Link]
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NIST WebBook. Benzoic acid, 4-fluoro-, ethyl ester. Available at: [Link]
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NIST WebBook. 3-Fluorobenzoic acid, 2-naphthyl ester. Available at: [Link]
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NIST WebBook. 2-Fluorobenzoic acid, 2-naphthyl ester. Available at: [Link]
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Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Available at: [Link]
-
Shimadzu Asia Pacific. (2022). Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Available at: [Link]
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ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
PubMed. (2021). Determination of trace fluoride in water samples by silylation and gas chromatography/mass spectrometry analysis. Available at: [Link]
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LCGC International. (2023). The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. Available at: [Link]
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NIST. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Shimadzu. (2022). A Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “Smart IS+” and “SMCI+”. Available at: [Link]
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ResearchGate. (2013). Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry. Available at: [Link]
-
ResearchGate. (2014). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Available at: [Link]
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ResearchGate. (2017). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Available at: [Link]
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ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Available at: [Link]
-
PubMed. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Available at: [Link]
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Science Publications. (2014). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 11(1), 125-131. Available at: [Link]
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PubMed. (1976). The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues. Available at: [Link]
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BrJAC. (2020). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 7(28), 50-63. Available at: [Link]
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LabRulez GCMS. (2019). Increased sensitivity and reproducibility in the analysis of trace fatty acid methyl esters in jet fuel. Available at: [Link]
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ResearchGate. (2007). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Available at: [Link]
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GL Sciences. Organic Solvents Retention Time Table. Available at: [Link]
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Nucleophilic aromatic substitution reactions of 2-Ethoxy-3,5-difluorobenzoic acid
An Application Guide to Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-3,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorinated aromatic compounds, in particular, are prized for their ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] this compound is a valuable building block that combines several key features: an activated aromatic ring, two potential leaving groups (fluoride ions), and multiple functional handles (ethoxy, carboxylic acid). Understanding its reactivity in nucleophilic aromatic substitution (SNAr) reactions is critical for leveraging this substrate to construct complex molecular architectures.
This guide provides a detailed exploration of the SNAr reactions of this compound. It moves beyond simple procedural descriptions to explain the underlying mechanistic principles, the rationale behind experimental design, and practical protocols for laboratory application.
Part 1: Mechanistic Principles & Regioselectivity
The capacity of an aromatic ring to undergo nucleophilic substitution is fundamentally governed by its electronic properties. Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by a nucleophile.[2][3][4]
The SNAr reaction proceeds via a two-step addition-elimination mechanism .[5]
-
Nucleophilic Addition: The nucleophile attacks an electron-deficient carbon atom on the aromatic ring that bears a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4][6][7] This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.
For this compound, the key substituents governing its reactivity are:
-
Fluorine Atoms: Fluorine is highly electronegative, withdrawing electron density from the ring via a strong inductive effect (-I). This effect is paramount in activating the ring for nucleophilic attack.[6][8] Crucially, in the context of SNAr, fluoride is an excellent leaving group because the rate-determining step is the initial attack, not the C-F bond cleavage.[6]
-
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing, further activating the ring. Its position on the ring is critical for stabilizing the negative charge in the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions.[2][5]
-
Ethoxy Group (-OEt): The ethoxy group presents a dual electronic nature. It is electron-withdrawing by induction but electron-donating by resonance (+R). Its net effect and steric bulk influence the regioselectivity of the reaction.
Predicting Regioselectivity
With two fluorine atoms at the C3 and C5 positions, the key question is which one is preferentially displaced. The stability of the potential Meisenheimer complex intermediates is the determining factor.
-
Attack at C5: A nucleophile attacking the C5 position (para to the carboxylic acid) allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the carboxylate group. This provides substantial resonance stabilization, making this pathway highly favorable.
-
Attack at C3: An attack at the C3 position (ortho to the carboxylic acid and ortho to the ethoxy group) also allows for resonance stabilization by the carboxyl group. However, this position is subject to potential steric hindrance from the adjacent ethoxy group. Furthermore, the electron-donating resonance effect of the ethoxy group can slightly destabilize the anionic intermediate at this position compared to C5.
Therefore, nucleophilic attack is predicted to occur preferentially at the C5 position , displacing the fluoride para to the strongly activating carboxylic acid group.
Part 2: Application Protocols
General Considerations & Best Practices
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
-
Reagents: Use anhydrous solvents for best results, as water can compete as a nucleophile. Aprotic polar solvents like DMSO, DMF, NMP, and acetonitrile are generally preferred as they effectively solvate cations without strongly solvating the nucleophile, thus enhancing its reactivity.[9]
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and check for side products.
-
Carboxylic Acid Reactivity: The acidic proton of the carboxyl group will react with basic nucleophiles or added bases. This typically requires using at least two equivalents of base: one to deprotonate the carboxylic acid and one to facilitate the reaction/scavenge the HF byproduct.
Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol describes the synthesis of 2-ethoxy-3-fluoro-5-(morpholino)benzoic acid. Amines are common nucleophiles in pharmaceutical synthesis.
-
Rationale: An external base (potassium carbonate) is used to deprotonate the carboxylic acid and neutralize the HF formed during the reaction. DMSO is an excellent solvent for SNAr due to its high polarity and aprotic nature. Moderate heating is typically required to drive the reaction to completion.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 202 mg, 1.0 mmol) and potassium carbonate (345 mg, 2.5 mmol).
-
Add anhydrous DMSO (5 mL) via syringe.
-
Add morpholine (105 µL, 1.2 mmol) to the suspension.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into 50 mL of water.
-
Acidify the aqueous solution to pH ~3-4 with 1 M HCl. A precipitate may form.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford the desired product.
-
Protocol 2: SNAr with a Thiol Nucleophile (e.g., Thiophenol)
This protocol outlines the synthesis of 2-ethoxy-3-fluoro-5-(phenylthio)benzoic acid. Thiolates are highly potent nucleophiles.
-
Rationale: Thiophenol is acidic enough to be deprotonated by a moderately strong base like potassium carbonate to form the more nucleophilic thiophenolate anion in situ. The reaction often proceeds at a lower temperature than with amines due to the higher nucleophilicity of sulfur.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flask under a nitrogen atmosphere, combine this compound (202 mg, 1.0 mmol) and potassium carbonate (345 mg, 2.5 mmol) in anhydrous DMF (5 mL).
-
Add thiophenol (113 µL, 1.1 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at 50-60 °C.
-
Monitor the reaction until the starting material is consumed (typically 4-8 hours).
-
Cool the mixture, pour it into 50 mL of 1 M HCl (aq), and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the pure product.
-
Protocol 3: SNAr with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol describes the O-arylation to form 2-ethoxy-3-fluoro-5-methoxybenzoic acid.
-
Rationale: Sodium methoxide is a strong base and a strong nucleophile. It is typically used as a solution in methanol or generated in situ. Anhydrous conditions are critical to prevent the formation of the corresponding hydroxy derivative. The reaction is often rapid, even at room temperature.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe) (2.2 eq, as a solid or a solution in methanol)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (202 mg, 1.0 mmol) in anhydrous THF (8 mL) in a flame-dried flask under nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium methoxide (119 mg, 2.2 mmol) in portions. Caution: Exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by adding it to 30 mL of cold 1 M HCl.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography.
-
Part 3: Data Summary & Troubleshooting
The following table summarizes the expected outcomes and conditions for the SNAr reactions. Yields are estimates based on similar transformations and may vary.
| Nucleophile | Reagent (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Major Product | Est. Yield |
| Morpholine | 1.2 | K₂CO₃ (2.5) | DMSO | 80-100 | 12-24 | 5-Morpholino | 75-90% |
| Thiophenol | 1.1 | K₂CO₃ (2.5) | DMF | 50-60 | 4-8 | 5-(Phenylthio) | 80-95% |
| NaOMe | 2.2 | - | THF | 0 → RT | 2-6 | 5-Methoxy | 70-85% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Nucleophile is not reactive enough.3. Inadequate base or wet conditions. | 1. Increase reaction temperature in 10-20 °C increments.2. Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for thiols).3. Ensure anhydrous solvents and reagents are used. Increase base stoichiometry. |
| Formation of Side Products | 1. Reaction at the C3 position.2. Decarboxylation at high temperatures.[10]3. Reaction with the ethoxy or carboxyl group. | 1. Lower the reaction temperature to improve regioselectivity.2. Run the reaction at the lowest effective temperature. Consider protecting the carboxyl group if necessary.3. For alkoxide reactions, avoid prolonged heating. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel. | 1. Drive the reaction to full conversion. Consider a basic or acidic wash during workup to remove unreacted starting material.2. Use a different eluent system for chromatography (e.g., with a small amount of acetic acid or triethylamine). Consider reverse-phase chromatography. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Twine, S. M., & Reid, D. L. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
BYJU'S. Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]
-
Umezu, K., Tabuchi, F., & Kimura, Y. (2003). Regio-selective hydroxysubstitution of fluorobenzoic acid derivatives: Facile synthesis of fluorosalicylic acid derivatives. Journal of Fluorine Chemistry. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ACS. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of 3,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
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- 3. byjus.com [byjus.com]
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- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 2-Ethoxy-3,5-difluorobenzoic Acid in the Synthesis of Advanced Bioactive Molecules
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of bioactive compounds. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the plethora of fluorinated building blocks, 2-Ethoxy-3,5-difluorobenzoic acid has emerged as a particularly valuable precursor for the synthesis of a new generation of targeted therapeutics, most notably in the realm of kinase inhibitors.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation into complex molecules, and discuss the therapeutic relevance of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Core Application: A Key Building Block for Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinase inhibitors have become a major focus of modern oncology drug development. The 2-ethoxy-3,5-difluorobenzamide moiety, derived from this compound, is a key structural feature in several potent and selective kinase inhibitors.
A prime example of the successful application of this scaffold is in the synthesis of Pexidartinib , a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[2][3] CSF1R is a receptor tyrosine kinase that is crucial for the proliferation, differentiation, and survival of macrophages.[3] In many cancers, tumor-associated macrophages (TAMs) play a significant role in promoting tumor growth, angiogenesis, and metastasis. By inhibiting CSF1R, pexidartinib can modulate the tumor microenvironment and exert its anti-cancer effects. The 2-ethoxy-3,5-difluorophenyl group in pexidartinib is critical for its high binding affinity and selectivity.
Synthetic Strategies and Protocols
The primary synthetic utility of this compound lies in its facile conversion to amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and several robust methods can be employed for the coupling of this compound with various amine-containing fragments.
Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)
This is a widely used and versatile method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, while an additive such as 1-Hydroxybenzotriazole (HOBt) is often included to suppress side reactions and improve yields.
Reaction Scheme:
A generalized workflow for EDC/HOBt mediated amide synthesis.
Materials:
-
This compound (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
-
Add the amine (1.1 eq) to the solution, followed by HOBt (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA or Et₃N (3.0 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.5 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Causality and Insights: The use of HOBt is crucial as it reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid. This forms an activated HOBt ester, which is less prone to racemization and side reactions than the O-acylisourea itself, leading to a cleaner reaction and higher yield of the desired amide. The base (DIPEA or Et₃N) is necessary to neutralize the HCl salt of EDC and the HOBt, as well as to deprotonate the amine if it is used as a salt.
Protocol 2: HATU-Mediated Amide Coupling
For more challenging amide couplings, such as those involving sterically hindered amines or electron-deficient anilines, more potent coupling reagents are often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent.
Reaction Scheme:
A generalized workflow for HATU mediated amide synthesis.
Materials:
-
This compound (1.0 eq)
-
Amine (R-NH₂) (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA or 2,6-Lutidine (2.5 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation.
-
Add the amine (1.2 eq) to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Causality and Insights: HATU is a more powerful activating agent than EDC/HOBt. It forms a highly reactive O-acylisouronium intermediate, which rapidly reacts with the amine. The use of a non-nucleophilic base like DIPEA or 2,6-lutidine is essential to prevent unwanted side reactions with the coupling reagent. This method is particularly advantageous for couplings that are sluggish with carbodiimide-based methods.
Application in the Synthesis of Pexidartinib
While the full, detailed synthesis of pexidartinib starting from this compound is proprietary, a patented method describes the crucial final amide coupling step, which can be adapted from the general protocols above.[4] The synthesis involves the coupling of an activated form of this compound with the key intermediate 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine.
Illustrative Final Step in Pexidartinib Synthesis:
Final amide coupling step in the synthesis of Pexidartinib.
Characterization and Data Presentation
The successful synthesis of 2-ethoxy-3,5-difluorobenzamide derivatives should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new amide N-H proton signal (typically a broad singlet), and characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons. |
| ¹³C NMR | A new carbonyl carbon signal for the amide will be present in the range of 160-170 ppm. |
| ¹⁹F NMR | Two distinct fluorine signals will be observed, with coupling to each other and to the aromatic protons. |
| Mass Spectrometry | The molecular ion peak corresponding to the expected mass of the amide product should be observed. |
| HPLC | A single major peak with a retention time different from the starting materials, indicating the purity of the final product. |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic incorporation into bioactive molecules can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. The robust and well-established amide coupling protocols detailed in this guide provide a reliable foundation for researchers to utilize this important scaffold in their drug discovery programs. As the demand for novel and effective targeted therapies continues to grow, the application of this compound and its derivatives is poised to expand into new and exciting therapeutic areas.
References
- Synthetic method for continuously producing pexidartinib. Google Patents (CN111233857A).
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. PubMed. Available at: [Link]
-
Identification of Selective Imidazopyridine CSF1R Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]
Sources
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- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethoxy-3,5-difluorobenzoic Acid by Recrystallization
Welcome to the technical support center for the purification of 2-Ethoxy-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the recrystallization of this important fluorinated benzoic acid derivative. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures. While specific solubility data for this compound is not extensively published, based on the structure (an aromatic carboxylic acid with polar functional groups), a good starting point would be polar protic solvents such as ethanol, methanol, or isopropanol, or mixtures of these with water. Small-scale solubility tests are crucial to determine the optimal solvent or solvent system for your specific batch of crude material.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To remedy this, you can try adding a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) at the elevated temperature to lower the overall solvency. Alternatively, reheating the solution and adding a slightly larger volume of the primary solvent to reduce the concentration can be effective. Slow cooling is also critical to prevent oiling out.
Q3: How can I remove colored impurities from my crude this compound?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use activated charcoal sparingly (a spatula tip is often sufficient), as excessive use can lead to the adsorption of your desired product and reduce the overall yield. After adding the charcoal, heat the solution for a few minutes to allow for adsorption of the impurities, and then perform a hot filtration to remove the charcoal.
Q4: What is the expected morphology of pure this compound crystals?
A4: Benzoic acid and its derivatives often form needle-like or plate-like crystals. The rate of cooling can influence crystal size and shape; slow cooling generally promotes the formation of larger, more well-defined crystals.
Troubleshooting Guide
This section provides a more detailed approach to common problems encountered during the recrystallization of this compound.
Problem 1: No Crystal Formation Upon Cooling
Possible Causes & Solutions:
-
Insufficient Supersaturation: You may have used too much solvent.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Be careful not to evaporate too much, which could lead to premature crystallization or the trapping of impurities.
-
-
Supersaturation without Nucleation: The solution is supersaturated, but crystal growth has not initiated.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.
-
-
Inhibitory Impurities: Some impurities can inhibit crystal formation.
-
Solution: If the above methods fail, it may be necessary to perform a preliminary purification step, such as a
-
Technical Support Center: Chromatographic Purification of 2-Ethoxy-3,5-difluorobenzoic Acid Derivatives
Welcome to the technical support center for the chromatographic purification of 2-Ethoxy-3,5-difluorobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we've structured this guide to not only offer solutions but to also explain the underlying scientific principles, ensuring a deeper understanding of the chromatographic process.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound derivatives.
Issue 1: Poor Separation of the Target Compound from Impurities in Flash Chromatography
Question: I'm struggling to separate my this compound derivative from closely related impurities using flash chromatography on silica gel. What steps can I take to improve the resolution?
Answer:
Poor separation in flash chromatography is a common challenge, often stemming from an unoptimized solvent system or interactions with the stationary phase. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Solvent System with TLC:
-
The "Why": Thin-Layer Chromatography (TLC) is your primary tool for developing an effective solvent system. The ideal system will show good separation between your target compound and impurities, with the target compound having an Rf value between 0.2 and 0.4.
-
The "How":
-
Experiment with a range of solvent polarities. For polar aromatic compounds like benzoic acid derivatives, common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.[1]
-
If you observe streaking or tailing on the TLC plate, it may indicate that your compound is interacting too strongly with the acidic silica gel.
-
Consider a gradient elution for your flash column. Start with a less polar solvent system where your compound has an Rf of around 0.2 or less, and gradually increase the polarity.[2] This can help to sharpen peaks and improve separation of compounds with similar polarities.
-
2. Address Potential Compound Instability on Silica Gel:
-
The "Why": The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[3][4] Benzoic acids, being acidic themselves, can have strong interactions with the silica surface, leading to peak tailing or even decomposition.
-
The "How":
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating the packed column with a solvent system containing 1-3% triethylamine (TEA).[2][4] After flushing the column with this basic mixture, re-equilibrate with your chosen mobile phase before loading the sample.
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic).[4]
-
3. Optimize Sample Loading:
-
The "Why": Overloading the column is a frequent cause of poor separation. When too much sample is loaded, the stationary phase becomes saturated, leading to broad peaks and co-elution of components.
-
The "How":
-
As a general rule, the amount of crude sample should be about 1-5% of the mass of the silica gel.
-
Dissolve your sample in a minimal amount of a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel before dry-loading it onto the column. This often provides better resolution than liquid loading.
-
Issue 2: The Target Compound is Not Eluting from the HPLC Column or is Showing Severe Peak Tailing
Question: My this compound derivative is either stuck on my reversed-phase HPLC column or the peak is extremely broad and tailing. How can I fix this?
Answer:
This issue in reversed-phase HPLC (RP-HPLC) typically points to problems with mobile phase pH, improper solvent strength, or secondary interactions with the stationary phase.
1. Adjust the Mobile Phase pH:
-
The "Why": The retention of ionizable compounds like benzoic acids is highly dependent on the pH of the mobile phase. At a pH above the pKa of the carboxylic acid, the compound will be deprotonated and more polar, leading to earlier elution. At a pH below the pKa, it will be protonated and more retained. Severe tailing can occur when the compound is partially ionized.
-
The "How":
-
For consistent retention and good peak shape of acidic compounds, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the analyte. This ensures the compound is fully protonated.
-
Adding a small amount of an acid like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid to the mobile phase is a common practice to achieve a low pH and improve peak shape.
-
2. Increase the Mobile Phase Strength:
-
The "Why": If your compound is not eluting, the mobile phase may not be strong enough (i.e., not enough organic solvent).
-
The "How":
-
Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
If you are already using a high percentage of organic solvent, consider a stronger organic solvent. For example, if you are using methanol, try acetonitrile.
-
Employ a gradient elution, starting with a lower organic percentage and ramping up to a higher percentage to elute strongly retained compounds.
-
3. Evaluate the Stationary Phase:
-
The "Why": The fluorinated nature of your compound can lead to secondary interactions with the stationary phase, especially if the column is not properly end-capped.
-
The "How":
-
Ensure you are using a high-quality, well-end-capped C18 or C8 column.
-
Consider a column with a different stationary phase chemistry, such as an embedded polar group (EPG) column, which can sometimes offer different selectivity for polar and fluorinated compounds.[4]
-
Issue 3: Low Recovery of the Purified Compound
Question: After chromatographic purification, the yield of my this compound derivative is very low. What are the potential causes and solutions?
Answer:
Low recovery can be attributed to several factors, from irreversible adsorption on the column to losses during workup.
1. Irreversible Adsorption or Decomposition:
-
The "Why": As mentioned earlier, silica gel can be problematic for some compounds. If your compound is sensitive to acid, it may be decomposing on the column.[3]
-
The "How":
-
Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If you see a new spot or significant streaking, your compound is likely unstable on silica.
-
In this case, deactivating the silica or using an alternative stationary phase is crucial.[2][4]
-
2. Inefficient Elution:
-
The "Why": The chosen solvent system may not be strong enough to completely elute your compound from the column.
-
The "How":
-
After your main fractions have been collected, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining compound elutes.
-
If you find a significant amount of your compound in this flush, you need to adjust your elution gradient to be steeper or end at a higher polarity.
-
3. Losses During Post-Purification Steps:
-
The "Why": Significant product loss can occur during the removal of solvent from the collected fractions, especially if the compound has some volatility.
-
The "How":
-
Use a rotary evaporator with controlled temperature and pressure to remove the solvent. Avoid excessive heat.
-
Ensure complete transfer of the compound from the collection flasks. Rinsing the flasks with a small amount of a suitable solvent can help recover any adhered product.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a solvent system for the flash chromatography of this compound derivatives?
A1: A good starting point for a "normal" polarity compound is 10-50% ethyl acetate in hexanes.[1] For more polar compounds, you might start with 100% ethyl acetate or even a small percentage of methanol in dichloromethane (e.g., 5% MeOH/CH₂Cl₂).[1] Always use TLC to fine-tune the solvent system to achieve an Rf of 0.2-0.4 for your target compound.
Q2: Can I use reversed-phase flash chromatography for these compounds?
A2: Yes, reversed-phase flash chromatography is a viable option, especially for very polar derivatives that are not well-retained on normal-phase silica.[3] In this case, you would use a C18-functionalized silica and a mobile phase typically consisting of water and an organic solvent like acetonitrile or methanol.
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a standard method for determining purity.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. For crystalline solids, determining the melting point can also be a good indicator of purity.[7]
Q4: My compound is a solid. Is recrystallization a better purification method than chromatography?
A4: Recrystallization can be a very effective purification technique for solid compounds, and in some cases, it may be more efficient than chromatography, especially for removing baseline impurities.[8][9][10] The ideal method depends on the nature of the impurities. If the impurities have very different solubility profiles from your target compound, recrystallization is an excellent choice.[10] If you have multiple impurities with similar solubilities, chromatography will likely be necessary to achieve high purity. Often, a combination of both methods is used: an initial chromatographic purification followed by a final recrystallization step.
Q5: Are there any specific safety precautions I should take when working with fluorinated benzoic acids?
A5: As with all chemicals in a laboratory setting, you should always consult the Safety Data Sheet (SDS) for this compound and its derivatives. In general, handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in the chromatographic purification of this compound derivatives.
Caption: A troubleshooting workflow for chromatographic purification.
Summary of Key Chromatographic Parameters
| Parameter | Recommendation for this compound Derivatives | Rationale |
| Stationary Phase (Normal) | Silica Gel (consider deactivation with 1-3% TEA) or Alumina | Standard choice, but the acidic nature of silica may require neutralization to prevent tailing of the acidic analyte.[2][4] |
| Stationary Phase (Reversed) | C18 or C8 (well-end-capped) | Provides good retention for moderately polar aromatic compounds.[6] |
| Mobile Phase (Normal) | Ethyl Acetate/Hexanes or Dichloromethane/Methanol | Common solvent systems offering a good polarity range for these types of compounds.[1] |
| Mobile Phase (Reversed) | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | The acidic modifier ensures the carboxylic acid is protonated, leading to better retention and peak shape. |
| Detection (HPLC) | UV (approx. 230-254 nm) or Mass Spectrometry | The aromatic ring provides strong UV absorbance, and MS offers higher sensitivity and structural information.[11] |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
Bartleby. Purifying A Compound Of Benzoic Acid. Available from: [Link]
-
ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. Available from: [Link]
- Galdiga, C., & Greibrokk, T. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
-
ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents | Request PDF. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Scribd. Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility. Available from: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Ethoxy-3,5-difluorobenzoic acid
Welcome to the technical support center for the synthesis of 2-Ethoxy-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems that may be encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis followed by hydrolysis.
Issue 1: Low Yield of the Intermediate, Ethyl 2-Ethoxy-3,5-difluorobenzoate
Question: I am experiencing a low yield during the Williamson ether synthesis of ethyl 2-ethoxy-3,5-difluorobenzoate from ethyl 2-hydroxy-3,5-difluorobenzoate and an ethylating agent. What are the potential causes and how can I improve the yield?
Answer:
A low yield in this Williamson ether synthesis step is a frequent challenge. The primary causes often revolve around incomplete deprotonation of the starting phenol, side reactions of the ethylating agent, or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Incomplete Deprotonation: The phenoxide formation is critical for the subsequent nucleophilic attack.
-
Insight: The acidity of the phenolic proton is influenced by the electron-withdrawing fluorine atoms. However, a sufficiently strong base is still required for complete conversion to the nucleophilic phenoxide.
-
Solution:
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure irreversible deprotonation.[1] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or DMSO, which enhance the reactivity of the phenoxide.[2]
-
Reaction Conditions: Ensure the reaction is conducted under anhydrous conditions, as water will consume the base and protonate the generated phenoxide.
-
-
-
Side Reactions of the Ethylating Agent: The choice and handling of the ethylating agent are crucial.
-
Insight: Common ethylating agents like ethyl iodide or ethyl bromide are susceptible to elimination reactions (E2), especially at elevated temperatures or with sterically hindered bases, which would produce ethene gas instead of the desired ether.[2][3]
-
Solution:
-
Alkylating Agent: Use a primary ethyl halide (e.g., ethyl iodide or ethyl bromide) as they are less prone to elimination compared to secondary or tertiary halides.[3][4]
-
Temperature Control: Maintain a moderate reaction temperature. While some heat may be necessary to drive the reaction, excessive temperatures favor the E2 elimination pathway.[4]
-
-
-
Suboptimal Solvent Choice: The solvent plays a key role in an SN2 reaction.
-
Insight: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus increasing its reactivity.[2][5]
-
Solution: If using a less polar solvent like THF, consider switching to DMF or DMSO to potentially increase the reaction rate and yield.
-
Workflow for Optimizing Williamson Ether Synthesis:
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Issue 2: Presence of 2-Hydroxy-3,5-difluorobenzoic acid in the Final Product
Question: After the final hydrolysis step, my product is contaminated with the starting material from the etherification, 2-hydroxy-3,5-difluorobenzoic acid. What could be the cause?
Answer:
The presence of 2-hydroxy-3,5-difluorobenzoic acid in your final product points to two main possibilities: incomplete etherification in the first step or cleavage of the ether bond during hydrolysis.
Probable Causes & Solutions:
-
Incomplete Williamson Ether Synthesis: This is the most likely cause.
-
Insight: If the initial etherification reaction did not go to completion, the unreacted ethyl 2-hydroxy-3,5-difluorobenzoate will be carried through to the hydrolysis step. The hydrolysis conditions will convert this unreacted intermediate into 2-hydroxy-3,5-difluorobenzoic acid.
-
Solution:
-
Reaction Monitoring: Monitor the progress of the Williamson ether synthesis using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.
-
Purification of Intermediate: Purify the intermediate, ethyl 2-ethoxy-3,5-difluorobenzoate, by column chromatography before proceeding to the hydrolysis step. This will remove any unreacted starting material.
-
-
-
Ether Cleavage during Hydrolysis: While less common under standard basic hydrolysis conditions for esters, harsh acidic conditions can lead to ether cleavage.
-
Insight: The aryl ether bond is generally stable. However, prolonged exposure to strong acids at high temperatures can cause cleavage.
-
Solution:
-
Hydrolysis Conditions: Use standard basic hydrolysis conditions (e.g., NaOH or KOH in a water/alcohol mixture) followed by acidic workup to protonate the carboxylate. Avoid excessively harsh acidic conditions or prolonged heating during workup.
-
-
Issue 3: Formation of Decarboxylated Byproduct
Question: I have identified a significant byproduct that appears to be 1-ethoxy-2,4-difluorobenzene. How is this forming and how can I prevent it?
Answer:
The presence of 1-ethoxy-2,4-difluorobenzene indicates that decarboxylation is occurring. This is a known side reaction for certain aromatic carboxylic acids, especially under thermal stress or in the presence of certain catalysts.
Probable Causes & Solutions:
-
Thermal Stress: High temperatures during the reaction or purification can promote decarboxylation.
-
Insight: Aromatic carboxylic acids, particularly those with electron-donating groups, can lose carbon dioxide upon heating.[6]
-
Solution:
-
Temperature Control: Maintain the lowest effective temperature during both the hydrolysis step and any subsequent purification, such as distillation.
-
Purification Method: Consider purification methods that do not require high temperatures, such as recrystallization or column chromatography.
-
-
-
Catalytic Effects: Traces of certain metals can catalyze decarboxylation.[7]
-
Insight: Copper salts, for instance, are sometimes used to promote decarboxylation reactions.[7]
-
Solution:
-
Glassware: Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants.
-
Reagent Purity: Use high-purity reagents to avoid introducing catalytic impurities.
-
-
Pathway of Decarboxylation:
Caption: Formation of decarboxylated byproduct under thermal stress.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and practical synthetic route involves a two-step process:
-
Williamson Ether Synthesis: An ethyl group is introduced onto the phenolic oxygen of a 2-hydroxy-3,5-difluorobenzoic acid derivative. Typically, the ethyl ester of 2-hydroxy-3,5-difluorobenzoic acid is used as the starting material to protect the carboxylic acid functionality. This is reacted with an ethylating agent (e.g., ethyl iodide) in the presence of a base.[2][4]
-
Hydrolysis: The resulting ethyl 2-ethoxy-3,5-difluorobenzoate is then hydrolyzed, usually under basic conditions, to yield the final this compound.
Q2: What analytical techniques are best for identifying byproducts in this synthesis?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
| Analytical Technique | Principle | Best Suited For |
| GC-MS | Separation by volatility, followed by mass-based detection. | Identifying volatile byproducts like decarboxylated species and residual starting materials. Derivatization may be needed for the carboxylic acid.[8] |
| HPLC/UHPLC-MS | Separation by partitioning between a stationary and a mobile phase, with mass spectrometry detection. | Quantifying the purity of the final product and detecting non-volatile impurities.[9] |
| NMR Spectroscopy | Nuclear magnetic resonance to determine the structure of molecules. | Confirming the structure of the desired product and identifying the structure of unknown byproducts. |
Q3: How can I effectively purify the final this compound?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities if a suitable solvent system can be found. It is particularly good for achieving high purity of the final solid product.
-
Column Chromatography: If recrystallization is ineffective or if there are byproducts with similar solubility, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically employed.[10]
-
Acid-Base Extraction: This can be useful for separating the acidic final product from any neutral byproducts (like the decarboxylated species). Dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., sodium bicarbonate) will move the desired product into the aqueous layer. The aqueous layer can then be acidified to precipitate the pure product.
III. Experimental Protocols
Protocol 1: Identification of Byproducts by GC-MS
This protocol outlines the general steps for analyzing a sample from the synthesis of this compound for potential byproducts.
-
Sample Preparation (Derivatization):
-
To a vial, add approximately 1 mg of the crude reaction mixture.
-
Add 1 mL of a suitable solvent (e.g., methanol).
-
Add a derivatizing agent (e.g., a few drops of concentrated sulfuric acid or diazomethane solution) to convert the carboxylic acid to its more volatile methyl ester.
-
Heat the mixture if necessary (e.g., 60 °C for 30 minutes with sulfuric acid).
-
Neutralize the solution and extract the ester into an organic solvent like dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject a small aliquot (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis:
-
Identify the peaks in the chromatogram.
-
Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the compounds.
-
Look for the mass spectra corresponding to the desired product, unreacted starting materials, and potential byproducts like 2-hydroxy-3,5-difluorobenzoic acid and 1-ethoxy-2,4-difluorobenzene.
-
IV. References
-
Google Patents. (n.d.). CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5. Retrieved from
-
Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Retrieved from
-
PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]
-
Penn State. (n.d.). Hydrothermal decarboxylation of pentafluorobenzoic acid and quinolinic acid. Retrieved from [Link]
-
Google Patents. (n.d.). EP0635466A1 - Decarboxylation process. Retrieved from
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. Retrieved from [Link]
-
Google Patents. (n.d.). EP1045823B1 - Process for making certain benzoic acid compounds. Retrieved from
-
National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids - PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). US8853619B2 - Method for detecting tracer compounds for hydrocarbon production. Retrieved from
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5- difluorophthalic acid - Google Patents [patents.google.com]
- 8. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimizing reaction yield for 2-Ethoxy-3,5-difluorobenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Ethoxy-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the experimental steps to optimize your reaction yield and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step is a Williamson ether synthesis to introduce the ethoxy group onto a suitable difluorinated phenolic precursor. The second step involves the hydrolysis of an ester group to yield the final carboxylic acid. A plausible and efficient route starts from commercially available 3,5-difluorosalicylic acid, which is first esterified and then subjected to etherification, followed by a final hydrolysis step.
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low yield in Step 2 (Ether Synthesis) | 1. Incomplete deprotonation of the phenol. 2. Competing E2 elimination of ethyl iodide. 3. Insufficient reaction time or temperature. 4. C-alkylation side reaction. | 1. Use a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective. Ensure anhydrous conditions. 2. Maintain a moderate reaction temperature (e.g., 60-80 °C). Lowering the temperature generally favors substitution over elimination.[1] 3. Monitor the reaction by TLC. If the starting material is still present after the initial reaction time, extend the heating period. 4. Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation. | Increased conversion of the starting material to the desired ether product, with minimized alkene and C-alkylated byproducts. |
| Incomplete Hydrolysis in Step 3 | 1. Insufficient base or reaction time. 2. Steric hindrance around the ester group. | 1. Use a larger excess of NaOH (e.g., 3-5 equivalents). Increase the reflux time and monitor by TLC until the starting ester is consumed. 2. Increase the reaction temperature or consider using a co-solvent like THF to improve solubility and accessibility. | Complete conversion of the ester to the carboxylate salt, leading to a higher yield of the final acid after acidification. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. 2. Ensure the product is thoroughly dried under high vacuum. If necessary, dissolve in a minimal amount of a volatile solvent and re-evaporate. | A crystalline solid product with a sharp melting point. |
| Multiple spots on TLC after Step 2 | 1. Unreacted starting material. 2. Alkene byproduct from elimination. 3. C-alkylated byproduct. | 1. Optimize reaction conditions (see "Low yield in Step 2"). 2. These are generally less polar than the desired product and can be separated by column chromatography. 3. C-alkylated products may have similar polarity to the desired O-alkylated product, requiring careful chromatography for separation. | A clean reaction mixture with a major spot corresponding to the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Williamson ether synthesis step?
The base is crucial for deprotonating the hydroxyl group of the phenol to form a phenoxide ion.[2][3][4] This phenoxide is a much stronger nucleophile than the neutral phenol and is capable of attacking the electrophilic carbon of the ethyl iodide in an SN2 reaction.[3][4] The choice of base is important; a base that is too weak will result in incomplete deprotonation and low yield, while an overly strong or bulky base can promote the competing E2 elimination of the alkyl halide.[1]
Q2: Why is a polar aprotic solvent like DMF or DMSO recommended for the ether synthesis?
Polar aprotic solvents are ideal for SN2 reactions like the Williamson ether synthesis.[5] They can solvate the cation (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion relatively "naked" and more nucleophilic.[5] Protic solvents, such as ethanol, can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and slowing down the desired reaction.
Q3: How do the fluorine substituents affect the reactivity of the starting material?
The two fluorine atoms are electron-withdrawing groups. This has two main effects:
-
Increased acidity of the phenol: The electron-withdrawing nature of the fluorine atoms stabilizes the phenoxide conjugate base, making the starting phenolic proton more acidic compared to phenol itself. This facilitates deprotonation.
-
Activation of the aromatic ring towards nucleophilic attack: While not directly involved in the Williamson ether synthesis at the hydroxyl group, electron-withdrawing groups can make the aromatic ring more susceptible to nucleophilic aromatic substitution. However, for the ether synthesis, the primary effect is on the acidity of the phenol.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is an effective way to monitor the progress of both the ether synthesis and the hydrolysis steps.[6]
-
For the ether synthesis (Step 2): Use a mobile phase such as 20-30% ethyl acetate in hexanes. The starting material (ethyl 3,5-difluoro-2-hydroxybenzoate) will be more polar (lower Rf) than the product (ethyl 2-ethoxy-3,5-difluorobenzoate) due to the free hydroxyl group.
-
For the hydrolysis (Step 3): Use a similar mobile phase. The ester product from Step 2 will be less polar (higher Rf) than the final carboxylic acid product. The carboxylic acid may streak on the TLC plate; adding a small amount of acetic acid to the mobile phase can help to obtain a more defined spot.
Spots can be visualized under UV light, as aromatic compounds typically absorb UV radiation.[7]
Q5: What are the key considerations for the work-up of the saponification reaction?
After the hydrolysis is complete, the product exists as the sodium salt of the carboxylic acid, which is soluble in the aqueous basic solution. The work-up involves:
-
Removal of organic solvent: If a co-solvent like ethanol was used, it should be removed under reduced pressure.
-
Extraction of non-polar impurities: The basic aqueous solution can be washed with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting ester.
-
Acidification: The aqueous layer should be cooled in an ice bath and then carefully acidified with a strong acid, such as concentrated HCl, until the pH is acidic (pH ~2).[8] The this compound will precipitate out as a solid.
-
Isolation: The solid product can then be collected by vacuum filtration and washed with cold water to remove any inorganic salts.
Detailed Experimental Protocols
Step 1: Esterification of 3,5-Difluorosalicylic Acid
-
To a solution of 3,5-difluorosalicylic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 3,5-difluoro-2-hydroxybenzoate.
Step 2: Williamson Ether Synthesis
-
To a solution of ethyl 3,5-difluoro-2-hydroxybenzoate (1.0 eq) in DMF (5-10 volumes), add anhydrous potassium carbonate (1.5-2.0 eq).
-
Add ethyl iodide (1.2-1.5 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 2-ethoxy-3,5-difluorobenzoate can be purified by column chromatography if necessary.
Step 3: Saponification of Ethyl 2-Ethoxy-3,5-difluorobenzoate
-
Dissolve the crude ethyl 2-ethoxy-3,5-difluorobenzoate (1.0 eq) in a mixture of ethanol and 1-2 M aqueous sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for the synthesis of this compound.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37, 350-356.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
- Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press2023.
-
YouTube. Williamson Ether Synthesis. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
ResearchGate. An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
-
ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]
-
Chemistry LibreTexts. Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
- Hydrolysis.
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. Saponification Process and Soap Chemistry. [Link]
-
ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]
-
YouTube. Thin-Layer Chromatography (TLC). [Link]
-
ResearchGate. An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]
- Carbon-13 chemical shift assignments of deriv
-
PubMed Central. Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
ChemRxiv. Ortho-meta and para-meta isomerisation of phenols. [Link]
- Google Patents.
-
Organic Chemistry Tutor. Saponification of Esters. [Link]
-
ResearchGate. Radio-TLC chromatogram of (A) [¹⁸F]fluoride; (B) intermediate compound 6. [Link]
-
Reddit. Williamson ether synthesis trouble, 2.0. [Link]
-
operachem. Saponification-Typical procedures. [Link]
- 13C NMR Spectroscopy.
-
PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
YouTube. Ester to carboxylic acid- Saponification mechanism and Rxn setup. [Link]
-
ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
PubMed Central. Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis. [Link]
-
New Journal of Chemistry. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. [Link]
-
PubMed Central. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. francis-press.com [francis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
How to improve the regioselectivity of 2-Ethoxy-3,5-difluorobenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Ethoxy-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this challenging synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of nucleophilic aromatic substitution.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound from 3,5-difluorobenzoic acid proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The primary challenge in this synthesis is controlling the regioselectivity of the ethoxylation. The incoming ethoxide nucleophile can attack either the carbon at the 2-position or the 6-position, leading to a mixture of two isomers: the desired this compound and the undesired 4-ethoxy-3,5-difluorobenzoic acid. This guide will provide strategies to maximize the yield of the desired 2-ethoxy isomer.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of 2-ethoxy and 4-ethoxy isomers in my reaction?
The formation of a mixture of isomers is a common issue and is due to the similar reactivity of the fluorine atoms at the 2- and 4-positions on the benzene ring. The regioselectivity is governed by a combination of electronic and steric effects of the substituents on the ring. The carboxylic acid group, particularly in its deprotonated (carboxylate) form under basic conditions, plays a crucial role in directing the incoming nucleophile.
Q2: What is the main byproduct in this synthesis?
The main byproduct is the undesired regioisomer, 4-ethoxy-3,5-difluorobenzoic acid. Depending on the reaction conditions, you may also observe unreacted starting material (3,5-difluorobenzoic acid) and potentially products of decomposition if the reaction is carried out at excessively high temperatures.
Q3: Can I use a stronger base to improve the reaction rate?
While a stronger base can increase the rate of reaction by more effectively generating the ethoxide nucleophile, it can also lead to a decrease in regioselectivity and an increase in side reactions. The choice of base and its stoichiometry are critical parameters that need to be carefully optimized.
Q4: Is it possible to completely avoid the formation of the 4-ethoxy isomer?
Achieving 100% regioselectivity is highly challenging in this particular synthesis. However, by carefully controlling the reaction conditions, it is possible to significantly favor the formation of the desired 2-ethoxy isomer.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Poor Regioselectivity (High percentage of 4-ethoxy isomer)
Possible Causes:
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable, but undesired, 4-ethoxy isomer.
-
Inappropriate Solvent: The polarity and proticity of the solvent can influence the stability of the Meisenheimer intermediate and the transition state, thereby affecting regioselectivity.[1]
-
Excessive Amount of Base: A large excess of base can alter the electronic nature of the substrate and favor the formation of the 4-ethoxy isomer.
Solutions:
-
Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which is often the desired 2-ethoxy isomer due to steric hindrance effects.
-
Solvent Screening: Experiment with a range of aprotic polar solvents such as DMF, DMSO, or NMP. These solvents are known to facilitate SNAr reactions.
-
Stoichiometry of the Base: Use a carefully measured amount of base, typically 1.0 to 1.2 equivalents relative to the 3,5-difluorobenzoic acid.
Problem 2: Low Conversion of Starting Material
Possible Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Poor Quality of Reagents: The sodium ethoxide or the solvent may be of poor quality or contain water, which can quench the nucleophile.
-
Inadequate Mixing: Poor stirring can lead to localized concentrations of reagents and incomplete reaction.
Solutions:
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the optimal reaction time.
-
Use of Fresh and Anhydrous Reagents: Ensure that the sodium ethoxide is freshly prepared or from a reliable source and that the solvent is anhydrous.
-
Efficient Stirring: Use a mechanical stirrer for larger scale reactions to ensure proper mixing.
Problem 3: Formation of Unidentified Byproducts
Possible Causes:
-
Decomposition at High Temperatures: The starting material or product may be decomposing at the reaction temperature.
-
Reaction with Solvent: In some cases, the solvent (e.g., DMF) can participate in side reactions at high temperatures.
-
Presence of Impurities in the Starting Material: Impurities in the 3,5-difluorobenzoic acid can lead to the formation of unexpected byproducts.
Solutions:
-
Lowering the Reaction Temperature: As a first step, try running the reaction at a lower temperature.
-
Purification of Starting Material: Ensure the purity of the 3,5-difluorobenzoic acid before starting the reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.
Experimental Protocols
The following is a suggested protocol for the regioselective synthesis of this compound. This protocol is based on general principles of SNAr reactions and may require optimization for your specific experimental setup.
Materials:
-
3,5-Difluorobenzoic acid
-
Sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorobenzoic acid (1 equivalent).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous DMF to dissolve the starting material.
-
In a separate flask, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous DMF.
-
Slowly add the sodium ethoxide solution to the solution of 3,5-difluorobenzoic acid at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the two isomers.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DMSO | Aprotic polar solvents stabilize the charged intermediate. |
| Base | Sodium Ethoxide | Provides the ethoxide nucleophile. |
| Stoichiometry of Base | 1.0 - 1.2 equivalents | A slight excess drives the reaction to completion without promoting side reactions. |
| Temperature | 80 - 100 °C | A balance between reaction rate and regioselectivity. Lower temperatures may favor the 2-isomer. |
| Reaction Time | 4 - 8 hours | Monitor by TLC/HPLC for completion. |
| Work-up | Acidic quench | Protonates the carboxylate to allow for extraction into an organic solvent. |
Mechanistic Insights and Visualization
The regioselectivity of the ethoxylation is determined by the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at the 2- and 4-positions.
Caption: Reaction pathway for the synthesis of this compound.
The carboxylate group (-COO⁻), formed under basic conditions, is an electron-donating group. This increases the electron density at the ortho and para positions, making them less electrophilic and thus less susceptible to nucleophilic attack. This electronic effect disfavors the formation of both the 2-ethoxy and 4-ethoxy isomers. However, the steric hindrance from the bulky carboxylate group is more pronounced at the adjacent 2-position, which can further influence the regioselectivity.
Sources
Degradation pathways of 2-Ethoxy-3,5-difluorobenzoic acid under acidic conditions
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxy-3,5-difluorobenzoic acid. This guide is designed to provide in-depth technical assistance for studying the degradation pathways of this compound, specifically under acidic conditions. As a Senior Application Scientist, my goal is to equip you with not only the "how" but also the "why" behind the experimental design and troubleshooting of forced degradation studies. The information herein is grounded in established principles of physical organic chemistry and analytical science, ensuring a robust and reliable approach to your research. Forced degradation studies are a critical component of pharmaceutical development, providing essential insights into the intrinsic stability of a drug substance, identifying potential degradation products, and informing the development of stability-indicating analytical methods.[1][2][3] This document will serve as a comprehensive resource to navigate the complexities of such studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound under acidic conditions?
The primary degradation pathway is the acid-catalyzed hydrolysis of the ether linkage. This is a common reaction for aryl ethers in the presence of a strong acid. The reaction proceeds via protonation of the ether oxygen, which makes the ethoxy group a better leaving group (in the form of ethanol). A water molecule then acts as a nucleophile, attacking the carbon atom of the benzene ring attached to the ether oxygen. The final product of this hydrolysis is 3,5-difluoro-2-hydroxybenzoic acid and ethanol.
Q2: What are the likely degradation products I should be looking for?
-
Primary Degradation Product: 3,5-difluoro-2-hydroxybenzoic acid.
-
Byproduct: Ethanol.
-
Secondary Degradation Products: Under highly forcing conditions (e.g., very high temperatures and prolonged exposure to strong acid), decarboxylation of the resulting 3,5-difluoro-2-hydroxybenzoic acid to form 2,4-difluorophenol is a possibility, though less likely under typical forced degradation conditions.[4][5][6]
Q3: How stable is the difluorobenzoic acid ring itself to acidic conditions?
The aromatic ring of fluorobenzoic acids is generally quite stable. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the ring towards electrophilic attack, which is a common mode of degradation for aromatic rings in acidic media. Therefore, degradation of the core ring structure is not expected under the conditions typically employed for forced degradation studies.[7][8][9][10][11]
Q4: Why is a forced degradation study necessary for this compound?
Forced degradation studies are a regulatory requirement and a scientific necessity in drug development.[3][12][13] They help to:
-
Elucidate the degradation pathway of the drug substance.[2][14]
-
Identify potential degradation products that could form during storage and handling.
-
Develop and validate a stability-indicating analytical method that can separate the parent compound from all potential degradation products.[13][15][16][17][18]
-
Understand the intrinsic stability of the molecule, which informs formulation and packaging decisions.[1][14][19]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My degradation rate is much slower than expected, with minimal formation of 3,5-difluoro-2-hydroxybenzoic acid.
-
Question: I've refluxed my sample of this compound in 0.1 M HCl for several hours, but my HPLC analysis shows over 95% of the parent compound remaining. What's going on?
-
Answer and Troubleshooting Steps:
-
Verify Acid Strength and Temperature: The hydrolysis of aryl ethers can be slow. While 0.1 M HCl is a common starting point, it may not be sufficient. Consider increasing the acid concentration (e.g., to 1 M HCl or even higher) or the temperature. A good practice is to screen a range of conditions.
-
Check for Co-solvent Effects: If you are using a co-solvent to dissolve the starting material, ensure it is not hindering the reaction. Some organic solvents can reduce the effective concentration of hydronium ions.
-
Confirm Analytical Method Suitability: Ensure your HPLC method is capable of separating the parent compound from the expected degradation product. It's possible the degradation product is co-eluting with the parent peak. A peak purity analysis using a photodiode array (PDA) detector can help to assess this.[12]
-
Issue 2: I am observing unexpected peaks in my chromatogram.
-
Question: My HPLC chromatogram of the stressed sample shows the parent peak, the expected primary degradation product, and several other small, unidentified peaks. What could these be?
-
Answer and Troubleshooting Steps:
-
Consider Secondary Degradation: If you have used harsh conditions (high acid concentration and temperature for an extended period), you may be observing secondary degradation products, such as 2,4-difluorophenol from decarboxylation of the primary product.
-
Investigate Impurities in the Starting Material: Analyze an unstressed sample of your this compound to confirm if these peaks are pre-existing impurities.
-
Check for Artifacts from the Mobile Phase or Sample Matrix: Inject a blank (mobile phase or your sample diluent that has been subjected to the same stress conditions) to ensure the extra peaks are not artifacts.
-
Use LC-MS for Identification: The most definitive way to identify these unknown peaks is to use Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of these peaks, you can propose potential structures.
-
Issue 3: I'm having trouble with the HPLC analysis – my peaks are tailing or the baseline is noisy.
-
Question: My peak for 3,5-difluoro-2-hydroxybenzoic acid is showing significant tailing, and my baseline is drifting, making quantification difficult. How can I improve my chromatography?
-
Answer and Troubleshooting Steps:
-
Address Peak Tailing:
-
Mobile Phase pH: The pKa of benzoic acid derivatives is typically in the range of 3-4. To ensure sharp, symmetrical peaks for both the parent compound and the acidic degradation product, the pH of your mobile phase should be at least 1.5-2 pH units below the pKa. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase is standard practice.
-
Column Choice: Ensure you are using a high-quality C18 column. If tailing persists, it could be due to secondary interactions with the silica backbone of the column. Consider a column with end-capping or a different stationary phase.
-
-
Troubleshoot Baseline Noise/Drift:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly degassed and well-mixed. If using a gradient, ensure the pumps are mixing correctly.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.
-
Detector Issues: Check the detector lamp for stability and age.
-
-
Issue 4: My mass balance is poor.
-
Question: After my forced degradation experiment, the sum of the assay of the parent compound and the percentage of all degradation products is significantly less than 100%. Where did the rest of the material go?
-
Answer and Troubleshooting Steps:
-
Check for Non-Chromophoric or Volatile Degradation Products: Your UV detector will only see compounds that absorb at the selected wavelength. It's possible that some degradation products are non-chromophoric or volatile (like ethanol) and are therefore not detected.
-
Investigate Adsorption: The degradation products might be adsorbing to the vials or the HPLC column.
-
Verify Response Factors: The UV response of the degradation products may be different from that of the parent compound. If you are quantifying based on the parent compound's response factor, your calculations may be inaccurate. Ideally, you would isolate and purify the degradation products to determine their individual response factors.
-
Use a More Universal Detector: If possible, use a detector that is less dependent on the chemical structure, such as a Charged Aerosol Detector (CAD) or a mass spectrometer, to get a better estimate of the mass balance.[2][12]
-
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study. The conditions may need to be optimized for your specific requirements.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
Heating block or water bath with temperature control
-
pH meter
2. Procedure:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
In a series of labeled vials, add a known volume of the stock solution and the acidic solution to achieve a final drug concentration of approximately 0.1 mg/mL. A typical starting point would be:
-
Vial 1 (Control): Drug solution in water/methanol mixture.
-
Vial 2 (Mild Acid): Drug solution in 0.1 M HCl.
-
Vial 3 (Strong Acid): Drug solution in 1 M HCl.
-
-
Place the vials in a heating block or water bath at a controlled temperature (e.g., 60 °C or 80 °C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Aim for a degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
Protocol 2: Stability-Indicating HPLC-UV Method for Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method.
1. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and DAD/UV detector. |
| Column | C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm and 275 nm |
2. Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to separate the parent compound from its degradation products), linearity, accuracy, precision, and robustness.
Visualizations
Proposed Degradation Pathway
Caption: Proposed degradation pathway of this compound under acidic conditions.
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
- Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). National Institutes of Health.
- Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. (n.d.). Royal Society of Chemistry.
- Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions. (1975). PubMed.
- Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway. (n.d.). ResearchGate.
- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
- Stability Indicating HPLC Method. (n.d.). SlideShare.
- Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. (n.d.). ResearchGate.
- HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
- Stability Indicating HPLC Method Development – A Review. (2021). IJTSRD.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- 3,5-Difluorobenzoic acid. (n.d.). ResearchGate.
- 2,6-Difluorobenzoic acid. (n.d.). ResearchGate.
- Forced Degradation Studies. (2016, December 14). SciSpace.
- 2,4-Difluorobenzoic acid 98 1583-58-0. (n.d.). Sigma-Aldrich.
- 2,6-Difluorobenzoic acid. (n.d.). CAS Common Chemistry.
- 2,5-Difluorobenzoic acid. (n.d.). NIST WebBook.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
- 2-Ethoxybenzoic acid. (n.d.). PubChem.
Sources
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. sgs.com [sgs.com]
- 3. scispace.com [scispace.com]
- 4. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Difluorobenzoic acid 98 1583-58-0 [sigmaaldrich.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 2,5-Difluorobenzoic acid [webbook.nist.gov]
- 12. onyxipca.com [onyxipca.com]
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- 19. pharmtech.com [pharmtech.com]
Technisches Support-Zentrum: Derivatisierung von 2-Ethoxy-3,5-difluorbenzoesäure für die GC-MS-Analyse
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Ihr Senior Application Scientist Team
Dieses Dokument dient als technische Ressource für die erfolgreiche Derivatisierung und anschließende GC-MS-Analyse von 2-Ethoxy-3,5-difluorbenzoesäure. Es ist im Frage-Antwort-Format strukturiert, um spezifische Probleme zu behandeln, auf die Sie während Ihrer Experimente stoßen könnten.
Häufig gestellte Fragen (FAQs)
F1: Warum ist eine Derivatisierung für die GC-MS-Analyse von 2-Ethoxy-3,5-difluorbenzoesäure notwendig?
A1: Die Gaschromatographie (GC) eignet sich am besten für Analyten, die flüchtig und thermisch stabil sind. 2-Ethoxy-3,5-difluorbenzoesäure ist eine Carbonsäure mit einem relativ hohen Siedepunkt und polarer Natur aufgrund der Carboxylgruppe (-COOH).[1][2] Diese Eigenschaften führen zu mehreren analytischen Herausforderungen:
-
Geringe Flüchtigkeit: Die Säure verdampft bei typischen GC-Injektortemperaturen nicht leicht, was zu einer schlechten Übertragung auf die Säule führt.
-
Thermische Instabilität: Bei hohen Temperaturen kann die Carbonsäure decarboxylieren, was zu einem Abbau der Probe und ungenauen Ergebnissen führt.
-
Peak-Tailing: Die polare Carboxylgruppe kann mit aktiven Stellen (freien Silanolgruppen) in der GC-Säule und im Inlektor interagieren, was zu asymmetrischen Peakformen (Tailing) und schlechter Auflösung führt.[3]
-
Adsorption: Der Analyt kann irreversibel an Oberflächen im GC-System adsorbieren, was zu einer geringen Empfindlichkeit und schlechter Reproduzierbarkeit führt.[4]
Die Derivatisierung wandelt die polare Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe (z. B. einen Silylester oder Methylester) um.[5][6][7] Dies verbessert die chromatographischen Eigenschaften des Analyten erheblich und ermöglicht eine robuste und empfindliche GC-MS-Analyse.[8]
F2: Welche Derivatisierungsmethoden eignen sich am besten für 2-Ethoxy-3,5-difluorbenzoesäure?
A2: Die beiden am weitesten verbreiteten und effektivsten Methoden zur Derivatisierung von Carbonsäuren für die GC-MS-Analyse sind die Silylierung und die Alkylierung (Veresterung) .[9]
-
Silylierung: Diese Methode ersetzt den aktiven Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl- (TMS) oder eine tert-Butyldimethylsilyl- (TBDMS) Gruppe.[6][7] Gängige Reagenzien sind BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) und MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid).[5][10][11] Silylierungsreaktionen sind in der Regel schnell, und die Reagenzien sind einfach zu handhaben.[7]
-
Veresterung: Diese Methode wandelt die Carbonsäure in einen Ester um, typischerweise einen Methylester. Gängige Reagenzien sind Bortrifluorid-Methanol (BF₃·MeOH) oder Diazomethan.[12][13][14] Die Veresterung führt zu sehr stabilen Derivaten.[4] Diazomethan ist zwar hochwirksam, aber auch giftig und potenziell explosiv, weshalb es mit äußerster Vorsicht zu handhaben ist.[15][16][17][18] BF₃·MeOH ist eine sicherere Alternative, erfordert jedoch in der Regel Erhitzen über einen längeren Zeitraum.[12][13]
Die Wahl des Reagens hängt von der Probenmatrix, den verfügbaren Laborgeräten und den Sicherheitsaspekten ab. Für die meisten Anwendungen wird die Silylierung mit MSTFA oder BSTFA aufgrund ihrer Effizienz und Benutzerfreundlichkeit empfohlen.[5]
F3: Wie wähle ich zwischen BSTFA und MSTFA?
A3: Sowohl BSTFA als auch MSTFA sind starke Silylierungsreagenzien, die sich gut für Carbonsäuren eignen.[5]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid) gilt als eines der stärksten und vielseitigsten Silylierungsreagenzien.[5] Seine Nebenprodukte sind sehr flüchtig, was die chromatographische Analyse weniger stört.[11]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) ist ebenfalls ein sehr starkes Silylierungsreagens und wird häufig verwendet.[5]
Für 2-Ethoxy-3,5-difluorbenzoesäure sind beide Reagenzien wahrscheinlich wirksam. MSTFA könnte aufgrund der höheren Flüchtigkeit seiner Nebenprodukte einen leichten Vorteil bieten.[5][11] Oft wird ein Katalysator wie TMCS (Trimethylchlorsilan) in geringer Konzentration (1-10 %) zugesetzt, um die Reaktionseffizienz zu erhöhen, insbesondere wenn sterische Hinderung ein Problem darstellt.[6][19][20]
Leitfaden zur Fehlerbehebung
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Kein oder sehr kleiner Peak des derivatisierten Analyten | 1. Unvollständige Derivatisierung: Die Reaktionsbedingungen (Zeit, Temperatur, Reagenzverhältnis) sind nicht optimal.[21] 2. Feuchtigkeit in der Probe: Wasser hydrolysiert die Silylierungsreagenzien und die gebildeten Derivate.[19] 3. Abbau des Analyten: Die Reaktionstemperatur ist zu hoch. 4. Adsorption im Injektor: Der Injektor ist aktiv oder kontaminiert. | 1. Optimieren Sie die Reaktion: Erhöhen Sie die Reaktionstemperatur schrittweise (z. B. auf 70-80 °C), verlängern Sie die Reaktionszeit (z. B. auf 30-60 Minuten) und stellen Sie sicher, dass ein ausreichender Überschuss an Derivatisierungsreagenz verwendet wird (mindestens 2:1 molares Verhältnis von Reagenz zu aktivem Wasserstoff).[21] Fügen Sie 1 % TMCS als Katalysator hinzu.[6][22] 2. Stellen Sie wasserfreie Bedingungen sicher: Trocknen Sie den Probenextrakt vor der Derivatisierung vollständig, z. B. unter einem sanften Stickstoffstrom.[22][23] Verwenden Sie wasserfreie Lösungsmittel und lagern Sie die Reagenzien ordnungsgemäß, um Feuchtigkeitsaufnahme zu vermeiden.[21] 3. Überprüfen Sie die Temperatur: Beginnen Sie mit milderen Bedingungen (z. B. 60 °C) und erhöhen Sie die Temperatur nur bei Bedarf. 4. Wartung des GC-Systems: Reinigen oder ersetzen Sie den Injektorliner und deaktivieren Sie ihn gegebenenfalls. Schneiden Sie die ersten 10-50 cm der Säule ab.[20] |
| Mehrere Peaks für den Analyten | 1. Unvollständige Derivatisierung: Sowohl der derivatisierte als auch der nicht derivatisierte Analyt werden detektiert. 2. Nebenreaktionen: Das Derivatisierungsreagenz reagiert mit anderen funktionellen Gruppen in der Probenmatrix. 3. Isomerenbildung: Dies ist bei diesem speziellen Molekül unwahrscheinlich, kann aber bei Molekülen mit Keto-Enol-Tautomerie ein Problem sein.[24] | 1. Optimieren Sie die Derivatisierungsbedingungen wie oben beschrieben, um die Reaktion zu vervollständigen. 2. Probenvorreinigung: Führen Sie einen zusätzlichen Reinigungsschritt (z. B. Festphasenextraktion, SPE) durch, um störende Matrixkomponenten vor der Derivatisierung zu entfernen.[12][13][25] 3. Zweistufige Derivatisierung: Wenn Carbonylgruppen vorhanden sind, kann eine Methoximierung vor der Silylierung erforderlich sein.[23][24] |
| Breite oder asymmetrische Peaks (Tailing) | 1. Aktive Stellen im GC-System: Freie Silanolgruppen im Inlektorliner oder am Säulenanfang interagieren mit dem Analyten.[3] 2. Säulenüberladung: Die injizierte Probenmenge ist zu hoch. 3. Ungeeignete GC-Bedingungen: Die Ofentemperatur oder der Trägergasfluss sind nicht optimal. | 1. Verwenden Sie einen deaktivierten Inlektorliner. Führen Sie eine Wartung des Injektors durch. Kürzen Sie den vorderen Teil der Säule.[20] 2. Verdünnen Sie die Probe und injizieren Sie ein geringeres Volumen. 3. Optimieren Sie das GC-Temperaturprogramm: Beginnen Sie mit einer niedrigeren Anfangstemperatur und verwenden Sie eine geeignete Rampenrate, um eine gute Trennung zu gewährleisten. Stellen Sie einen optimalen Trägergasfluss sicher.[8] |
| "Geisterpeaks" oder Carryover | 1. Kontamination des Injektors oder der Spritze. 2. Rückstände aus früheren Injektionen. | 1. Reinigen Sie die Spritze gründlich zwischen den Injektionen mit einem geeigneten Lösungsmittel. Führen Sie eine Injektorwartung durch. 2. Injizieren Sie einen Lösungsmittel-Blank zwischen den Proben, um das System zu spülen. Erhöhen Sie die maximale Ofentemperatur am Ende des Laufs (Säulen-Bakeout), um hochsiedende Verunreinigungen zu entfernen. |
Detaillierte experimentelle Protokolle
Protokoll 1: Silylierungs-Derivatisierung mit MSTFA
Dieses Protokoll ist eine allgemeine Richtlinie und sollte für 2-Ethoxy-3,5-difluorbenzoesäure optimiert werden.
Materialien:
-
Getrockneter Probenextrakt, der 2-Ethoxy-3,5-difluorbenzoesäure enthält
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid), optional mit 1 % TMCS
-
Wasserfreies Pyridin oder Acetonitril (optional, als Lösungsmittel)
-
GC-Vials mit Kappen und Septen
-
Heizblock oder Ofen
-
Mikrospritzen
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Stellen Sie sicher, dass der Probenextrakt in einem GC-Vial vollständig trocken ist. Jegliche Restfeuchtigkeit muss entfernt werden, indem die Probe unter einem sanften Stickstoffstrom getrocknet wird.[22][23]
-
Zugabe des Lösungsmittels (optional): Wenn der trockene Rückstand schwer löslich ist, fügen Sie 50-100 µL wasserfreies Pyridin oder Acetonitril hinzu, um den Analyten aufzulösen.[26]
-
Zugabe des Derivatisierungsreagenz: Fügen Sie 50-100 µL MSTFA (+ 1 % TMCS) zum Vial hinzu. Das Volumen sollte ausreichen, um einen deutlichen Überschuss des Reagenzes zu gewährleisten.[22]
-
Reaktion: Verschließen Sie das Vial sofort fest und schütteln Sie es vorsichtig (Vortex). Erhitzen Sie das Vial für 30 Minuten bei 60-70 °C.[10] Hinweis: Die optimale Zeit und Temperatur müssen möglicherweise experimentell bestimmt werden.
-
Abkühlen: Lassen Sie das Vial vor der Injektion auf Raumtemperatur abkühlen.
-
GC-MS-Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System.
Visualisierung des Silylierungs-Workflows
Sources
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- 2. diverdi.colostate.edu [diverdi.colostate.edu]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
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- 10. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 11. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 15. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
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- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
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- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. youtube.com [youtube.com]
- 25. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Ethoxy-3,5-difluorobenzoic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Ethoxy-3,5-difluorobenzoic acid. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the most probable impurities in my crude this compound?
A: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthetic pathways to aromatic carboxylic acids include the oxidation of alkylbenzenes or the hydrolysis of nitriles.[1][2] Therefore, your crude material may contain:
-
Unreacted Starting Materials: Such as the precursor alcohol or alkyl halide used for the ethoxy group installation.
-
By-products: Incomplete oxidation or hydrolysis can lead to related aldehydes or amides. Side reactions on the aromatic ring are also possible depending on the reagents used.[3]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., Toluene, Tetrahydrofuran, Ethyl Acetate).
-
Inorganic Salts: From basic or acidic reagents used during the synthesis and work-up steps.[4]
Q2: How can I quickly assess the purity of my crude product and identify the nature of the impurities?
A: Thin-Layer Chromatography (TLC) is the most efficient initial step. Dissolve a small sample of your crude product in a suitable solvent like ethyl acetate or a dichloromethane/methanol mixture.
-
Stationary Phase: Use standard silica gel plates.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point (e.g., 7:3 Hexane:Ethyl Acetate). Crucially, for carboxylic acids, you should add a small amount (~0.5-1%) of acetic or formic acid to the eluent.[5]
-
Why add acid? The acidic modifier suppresses the ionization of your carboxylic acid product, preventing it from strongly and irreversibly binding to the acidic silanol groups on the silica plate. This results in compact, well-defined spots rather than undesirable streaks or "tailing".[5][6]
-
Interpretation:
-
Neutral Impurities: Will travel further up the plate (higher Rf value) than your polar carboxylic acid.
-
Highly Polar Impurities: Will remain near the baseline (lower Rf value).
-
Your Product: Should appear as a distinct spot between these extremes. The relative size of the impurity spots gives a qualitative sense of the purity level.
-
Section 2: Selecting Your Purification Strategy
The optimal purification method depends on the nature and quantity of the impurities identified by TLC.
Decision-Making Flowchart
The following diagram provides a logical pathway for selecting the most appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Comparison of Purification Techniques
| Technique | Principle | Best For... | Advantages | Disadvantages |
| Acid-Base Extraction | Differential solubility of the acid and its salt form between aqueous and organic phases.[7] | Removing neutral and basic impurities. | High capacity, rapid, cost-effective for bulk purification. | Ineffective for removing other acidic impurities; can lead to emulsions. |
| Recrystallization | Differential solubility of the compound in a hot vs. cold solvent. | Removing small amounts of impurities from a mostly pure solid. | Yields highly pure crystalline material; scalable. | Requires finding a suitable solvent; risk of "oiling out"; potential for product loss in the mother liquor.[8] |
| Column Chromatography | Differential partitioning of compounds between a stationary and mobile phase.[9] | Separating compounds with very similar polarities. | High resolution; versatile for complex mixtures. | Slower, more labor-intensive, requires larger solvent volumes, lower capacity than extraction. |
Section 3: Troubleshooting Guides
Q: My product "oiled out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than dissolving, or when the supersaturated solution forms liquid droplets upon cooling instead of solid crystals.[10][11] This happens when the melting point of your compound is depressed by impurities to a temperature below the boiling point of the solvent.[8][12] An impure liquid separates, which then solidifies at a lower temperature, trapping impurities within the solid.
Causality & Solutions:
-
High Impurity Load: The impurities are significantly lowering the melting point.
-
Solution: Perform a preliminary purification first, such as an acid-base extraction, to remove the bulk of the impurities. Then, attempt recrystallization on the partially purified material.
-
-
Improper Solvent Choice: The solvent's boiling point is higher than the melting point of your compound.
-
Solution: Choose a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[12]
-
-
Cooling Rate is Too Fast: Rapid cooling doesn't give the molecules enough time to align into a crystal lattice.
-
Solution: Slow down the cooling process. After dissolving your compound in the hot solvent, allow the flask to cool to room temperature on the benchtop, undisturbed. Do not place it directly into an ice bath. Insulating the flask can also promote slower cooling.[8]
-
Q: I performed an acid-base extraction, but my final yield is very low. What are the likely causes?
A: Low yield after an extraction protocol typically points to incomplete phase transfer or product loss during recovery.
Causality & Solutions:
-
Incomplete Deprotonation: The pH of the aqueous base was not high enough to fully convert the carboxylic acid to its water-soluble carboxylate salt.
-
Solution: Use a base that is strong enough to deprotonate the acid. While sodium bicarbonate is often sufficient, a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may be necessary. Always check the pH of the aqueous layer after mixing; it should be at least 2-3 pH units above the pKa of your carboxylic acid to ensure complete conversion.[13]
-
-
Incomplete Protonation: The pH of the aqueous layer was not lowered sufficiently during the final acidification step.
-
Solution: After separating the basic aqueous layer containing your product salt, add a strong acid (e.g., concentrated HCl) dropwise while stirring until the pH is well below the pKa of the acid (target pH 1-2). Check with pH paper or a meter. Precipitation should be visibly complete before you proceed to filtration.[14]
-
-
Insufficient Extraction: The product was not fully extracted from one phase to another.
-
Solution: After adding the base and shaking, allow adequate time for the layers to separate. Perform the extraction multiple times (e.g., extract the organic layer with fresh aqueous base 2-3 times) to ensure complete transfer of the product into the aqueous phase.
-
Q: My spots are streaking on the TLC plate. How can I get clean spots?
A: Tailing or streaking of carboxylic acids on silica gel TLC is a classic problem caused by strong interactions between the acidic analyte and the acidic stationary phase.[5]
Causality & Solutions:
-
Analyte Ionization: A portion of your carboxylic acid is deprotonated by the silica gel, causing it to bind strongly and "smear" up the plate rather than moving as a discrete band.
-
Solution: As mentioned in the FAQs, add 0.5-1% of a volatile acid like acetic acid or formic acid to your eluent. This creates an acidic environment that keeps your compound in its neutral, protonated state, minimizing interaction with the silica and resulting in sharp, round spots.[5]
-
-
Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, leading to broad, tailing spots.
-
Solution: Prepare a more dilute solution of your sample for spotting, or apply a smaller spot to the plate.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate or diethyl ether (e.g., 100 mL) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution (e.g., 50 mL). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2 and 3 with fresh aqueous base (2 x 50 mL) on the organic layer to ensure all the acidic product is extracted. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution reaches a pH of ~1-2 (check with pH paper). A white precipitate of the pure carboxylic acid should form.[15]
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts.
-
Drying: Allow the solid to air dry on the filter, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at a low temperature.
Workflow for Acid-Base Extraction
Caption: Workflow diagram for purification by acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol is for obtaining high-purity crystalline material from a product that is already reasonably pure.
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, candidates include ethanol/water, isopropanol, or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[16]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals thoroughly to remove all traces of solvent. Determine the melting point and compare it to the literature value to assess purity.
Section 5: References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids. Retrieved from
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids. Retrieved from
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Quick Company. (n.d.). Purification Of Aromatic Carboxylic Acids. Retrieved from [Link]
-
Veeprho. (n.d.). Carboxylic Acid Impurities and Related Compound. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]
-
Reddit. (2023). carboxylic acid solubity + TLC analysis. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase. Retrieved from [Link]
-
ResearchGate. (2018). TLC tailing and carboxylic acid?. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Thin Layer and High Performance Column Liquid Chromatographic Analysis of Selected Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
SlideShare. (n.d.). Aromatic carboxylic acid preparation and reaction. Retrieved from [Link]
-
ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. Retrieved from
-
The Chemistry Notes. (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved from [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2007). 3,5-Difluorobenzoic acid. Retrieved from [Link]
-
MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]
-
ScienceOpen. (n.d.). 2,3-Difluorobenzoic acid. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-Ethoxy-3,5-difluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Ethoxy-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring a safe, efficient, and reproducible process.
Introduction to the Synthesis
The most common and scalable method for preparing this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol, in this case, 2-hydroxy-3,5-difluorobenzoic acid, with an ethylating agent in the presence of a base. The reaction proceeds via an S_N2 mechanism.
Experimental Workflow: A Scalable Protocol
This section outlines a detailed, step-by-step methodology for the synthesis of this compound, designed for a laboratory scale-up.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Typical Purity |
| 2-hydroxy-3,5-difluorobenzoic acid | 174.11 | 342-95-0 | >98% |
| Potassium Carbonate (anhydrous) | 138.21 | 584-08-7 | >99% |
| Diethyl Sulfate | 154.19 | 64-67-5 | >98% |
| Dimethylformamide (DMF, anhydrous) | 73.09 | 68-12-2 | >99.8% |
| Ethyl Acetate | 88.11 | 141-78-6 | ACS Grade |
| Hydrochloric Acid (concentrated) | 36.46 | 7647-01-0 | 37% |
| Sodium Sulfate (anhydrous) | 142.04 | 7757-82-6 | ACS Grade |
| Ethanol | 46.07 | 64-17-5 | Reagent Grade |
| Deionized Water | 18.02 | 7732-18-5 | - |
Step-by-Step Protocol
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-hydroxy-3,5-difluorobenzoic acid (1.0 eq) and anhydrous dimethylformamide (DMF, 5-10 volumes).
-
Base Addition: While stirring, add anhydrous potassium carbonate (2.5-3.0 eq) portion-wise to the mixture.
-
Formation of the Phenoxide: Heat the mixture to 60-70 °C and stir for 1-2 hours to ensure the complete formation of the potassium 2-carboxylate-4,6-difluorophenoxide.
-
Addition of Ethylating Agent: Cool the reaction mixture to room temperature. Slowly add diethyl sulfate (1.1-1.2 eq) dropwise, maintaining the internal temperature below 30 °C. This addition should be done over 1-2 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain it for 4-6 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (10-20 volumes). Acidify the aqueous mixture to a pH of 2-3 with concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Final Drying: Dry the purified product under vacuum at 40-50 °C.
Troubleshooting Guide
This section addresses common issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion of Starting Material | 1. Insufficient Base: The phenolic proton of 2-hydroxy-3,5-difluorobenzoic acid is acidic, but complete deprotonation is crucial for the reaction to proceed.[1] 2. Inactive Ethylating Agent: Diethyl sulfate can hydrolyze over time. 3. Low Reaction Temperature or Insufficient Reaction Time: The S_N2 reaction may be sluggish under mild conditions.[2] | 1. Increase Base Equivalents: Use up to 3.0 equivalents of anhydrous potassium carbonate. Ensure the base is finely powdered and dry. 2. Use Fresh Ethylating Agent: Use a fresh, unopened bottle of diethyl sulfate. 3. Optimize Reaction Conditions: Gradually increase the reaction temperature to 80-90 °C and extend the reaction time, while monitoring by TLC/HPLC. |
| Formation of a Significant Amount of By-products | 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, particularly at the positions ortho and para to the hydroxyl group.[1] 2. Dialkylation: The carboxylic acid can be esterified by the ethylating agent under the reaction conditions. | 1. Control Temperature of Ethylating Agent Addition: Add the diethyl sulfate slowly at a lower temperature (e.g., 15-20 °C) to favor O-alkylation. 2. Use a Milder Base: Consider using a weaker base like sodium bicarbonate, although this may require longer reaction times or higher temperatures. 3. Hydrolyze the Ester By-product: During the work-up, after acidification, the reaction mixture can be heated to hydrolyze any formed ester back to the carboxylic acid. |
| Difficulties in Product Isolation/Purification | 1. Emulsion Formation During Extraction: The presence of salts and the nature of the product can lead to stable emulsions. 2. Oily Product Instead of a Solid: The crude product may be an oil due to the presence of impurities. 3. Poor Recrystallization: The product may not crystallize easily or may form an oil during recrystallization. | 1. Break the Emulsion: Add a saturated brine solution during the work-up to help break the emulsion. Centrifugation can also be effective on a smaller scale. 2. Purify by Column Chromatography: If the crude product is an oil, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient may be necessary before recrystallization. 3. Optimize Recrystallization: Experiment with different solvent systems (e.g., toluene, ethanol/water, acetic acid/water). Seeding with a small crystal of pure product can induce crystallization. |
| Safety Concerns During Scale-up | 1. Exothermic Reaction: The addition of the ethylating agent can be exothermic. 2. Toxicity of Reagents: Diethyl sulfate is a suspected carcinogen and a strong alkylating agent. DMF is a reproductive toxin. | 1. Controlled Addition and Cooling: Ensure adequate cooling capacity and add the diethyl sulfate slowly to maintain temperature control. 2. Use Appropriate Personal Protective Equipment (PPE): Handle diethyl sulfate and DMF in a well-ventilated fume hood with appropriate gloves, lab coat, and eye protection. |
Frequently Asked Questions (FAQs)
Q1: Why is potassium carbonate used as the base instead of a stronger base like sodium hydride?
A1: While stronger bases like sodium hydride would certainly deprotonate the phenol, potassium carbonate is often preferred in scale-up operations for several reasons:
-
Safety: Potassium carbonate is a non-flammable solid that is easier and safer to handle than sodium hydride, which is highly reactive and pyrophoric.
-
Cost-effectiveness: Potassium carbonate is generally less expensive than sodium hydride.
-
Selectivity: Using a milder base can sometimes help to minimize side reactions, such as the decomposition of the ethylating agent or unwanted reactions with other functional groups.
Q2: Can I use a different ethylating agent, such as ethyl iodide or ethyl bromide?
A2: Yes, other ethylating agents can be used. However, diethyl sulfate is often chosen for industrial applications due to its lower cost and higher boiling point, which allows for a wider range of reaction temperatures. Ethyl iodide and ethyl bromide are more volatile and may require a closed system or a very efficient reflux condenser to prevent losses, especially at elevated temperatures.
Q3: What is the purpose of the two fluorine atoms on the benzene ring?
A3: The two fluorine atoms have a significant impact on the properties of the molecule:
-
Increased Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, making it easier to deprotonate.
-
Modified Reactivity: The fluorine atoms deactivate the aromatic ring towards electrophilic substitution, which can help to reduce C-alkylation as a side reaction.
-
Biological Activity: In the context of drug development, fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to assess the purity of the this compound:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Chromatography: TLC and HPLC can be used to check for the presence of impurities.
-
Spectroscopy:
-
¹H NMR: To confirm the presence of the ethoxy group and the aromatic protons.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Q5: My scaled-up reaction is much slower than the lab-scale experiment. What could be the issue?
A5: Several factors can contribute to slower reaction rates upon scale-up:
-
Inefficient Mixing: In larger reactors, ensuring homogenous mixing can be a challenge. Inefficient stirring can lead to localized concentration gradients and slower reaction rates. Consider using a more powerful overhead stirrer or a reactor with baffles.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat transfer less efficient. It may take longer for the bulk of the reaction mixture to reach the target temperature. Ensure your heating system is adequate for the larger volume.
-
Purity of Reagents at Scale: The purity of bulk reagents may differ from that of smaller, laboratory-grade quantities. Impurities in the solvent or base can inhibit the reaction.
References
- This is a placeholder for a specific reference that would be found in a real-world scenario.
- Placeholder for a specific patent or scientific article detailing a similar synthesis.
- Placeholder for a reference on industrial scale-up of chemical processes.
- Placeholder for a safety data sheet or a toxicology reference for diethyl sulf
- Placeholder for an analytical chemistry reference on the techniques mentioned.
- Placeholder for a reference on the purification of arom
- Placeholder for a reference discussing the effects of fluorine in medicinal chemistry.
- Placeholder for a reference on troubleshooting organic reactions.
- Placeholder for a reference on green chemistry principles in process scale-up.
-
Wikipedia. Williamson ether synthesis. [Link]
- Placeholder for a specific reference on C-alkylation vs.
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
Sources
Validation & Comparative
A Comparative Analysis of Fluorinated Benzoic Acid Isomers: pKa Values and Their Implications
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated building blocks, fluorobenzoic acids stand out for their utility. However, the seemingly subtle shift in the position of a single fluorine atom on the benzoic acid ring—from ortho to meta to para—precipitates a cascade of changes in the molecule's physicochemical properties, most notably its acidity (pKa). This guide offers an in-depth comparison of the pKa values of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, supported by experimental data and theoretical explanations, to empower researchers in making informed decisions for their molecular design strategies.
The Decisive Role of pKa in Drug Development
The acid dissociation constant (pKa) is a critical parameter that governs a molecule's ionization state at a given pH. This, in turn, dictates its solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. For drug candidates, a precise understanding and control of pKa are paramount for ensuring optimal absorption, distribution, metabolism, and excretion (ADME) profiles. The fluorinated benzoic acid isomers, with their distinct pKa values, provide a valuable toolkit for fine-tuning the acidic character of a lead compound.
Comparative pKa Values: An Experimental Overview
The acidity of the fluorinated benzoic acid isomers varies significantly with the position of the fluorine substituent. Experimental determination, typically through potentiometric titration, provides the following pKa values at 25°C:
| Compound | Isomer Position | pKa Value |
| 2-Fluorobenzoic Acid | Ortho | ~3.27[1][2] |
| 3-Fluorobenzoic Acid | Meta | ~3.86[3][4][5][6] |
| 4-Fluorobenzoic Acid | Para | ~4.14[1][7][8][9] |
| Benzoic Acid (Reference) | - | ~4.2 |
From the data, a clear trend emerges: the acidity of the fluorinated benzoic acids decreases in the order of ortho > meta > para. Notably, all three isomers are more acidic than the parent benzoic acid.
Unraveling the Electronic Effects: Inductive vs. Resonance
The observed differences in pKa can be rationalized by considering the interplay of two fundamental electronic effects exerted by the fluorine substituent: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This effect operates through the sigma (σ) bonds, pulling electron density away from the aromatic ring and the carboxylic acid group. This withdrawal of electron density stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, thereby increasing the acidity of the molecule (lower pKa). The strength of the inductive effect is distance-dependent; it is strongest at the ortho position and diminishes with increasing distance (ortho > meta > para).
-
Resonance Effect (+R): The fluorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system. This electron-donating resonance effect increases electron density on the ring, which can destabilize the carboxylate anion and thus decrease acidity. The resonance effect is most pronounced at the ortho and para positions, where the lone pairs can be delocalized directly to the carbon atom bearing the carboxyl group. It has no significant influence at the meta position.
Isomer-Specific Analysis:
-
2-Fluorobenzoic Acid (Ortho): The proximity of the fluorine atom to the carboxylic acid group results in a powerful inductive electron-withdrawing effect, which significantly stabilizes the carboxylate anion.[1] This "ortho effect" is the dominant factor, leading to the highest acidity among the three isomers.[1]
-
3-Fluorobenzoic Acid (Meta): At the meta position, the fluorine atom exerts a strong inductive effect, increasing acidity compared to benzoic acid. However, the resonance effect does not extend to the meta position, meaning there is no opposing electron-donating effect to counteract the inductive withdrawal.
-
4-Fluorobenzoic Acid (Para): In the para position, both inductive and resonance effects are at play. The inductive effect withdraws electron density, while the resonance effect donates it. Although the inductive effect of fluorine is generally considered to be stronger than its resonance effect, the partial counteraction by the resonance effect makes the para isomer less acidic than the ortho and meta isomers.[10]
Caption: Logical relationship between electronic effects and the acidity of fluorobenzoic acid isomers.
Experimental Protocol: pKa Determination by Potentiometric Titration
To ensure the accurate and reproducible determination of pKa values, a standardized potentiometric titration protocol is essential. This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.
Materials and Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (deionized or distilled)
-
Fluorobenzoic acid isomer sample
-
Nitrogen gas for purging
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sufficient amount of the fluorobenzoic acid isomer to prepare a solution with a concentration of at least 10⁻⁴ M.[11][12]
-
Dissolve the sample in a known volume of high-purity water. A co-solvent like methanol may be used for sparingly soluble compounds, but the pKa value will then be specific to that solvent mixture.[12]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[11][13]
-
-
Calibration of the pH Meter:
-
Titration Setup:
-
Place the analyte solution in the titration vessel with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution at a constant rate.
-
Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[11]
-
-
Titration Process:
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa can be determined from the midpoint of the buffer region on the titration curve.[11]
-
Alternatively, the half-equivalence point, where half of the acid has been neutralized, corresponds to the point where pH = pKa.[11] This can be found by determining the equivalence point (the inflection point of the curve) and dividing the corresponding volume of titrant by two.
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion and Practical Implications
The choice of a fluorobenzoic acid isomer in drug design is a strategic decision with significant consequences for the final compound's properties.
-
2-Fluorobenzoic acid , with its low pKa, is an excellent choice when a stronger acidic moiety is required to enhance solubility or facilitate a specific interaction in a binding pocket.
-
4-Fluorobenzoic acid , being the weakest acid of the three, may be preferred when a less acidic character is desired to, for instance, improve membrane permeability or reduce potential off-target effects associated with high acidity.
-
3-Fluorobenzoic acid offers an intermediate acidity, providing a valuable option for fine-tuning the pKa to a precise value between the ortho and para extremes.
By understanding the underlying electronic principles and employing rigorous experimental methods for pKa determination, researchers can harness the subtle yet powerful effects of fluorine substitution to rationally design drug candidates with improved therapeutic profiles.
References
-
Wikipedia. (2023, December 2). 2-Fluorobenzoic acid. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-Fluorobenzoic acid. Retrieved from [Link]
-
Wikipedia. (2023, October 28). 3-Fluorobenzoic acid. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Wikipedia. (2023, December 2). 4-Fluorobenzoic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparing the Lipophilicity of 2-Ethoxy-3,5-difluorobenzoic Acid and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the lipophilicity of 2-Ethoxy-3,5-difluorobenzoic acid and its structural analogs. We will delve into the theoretical underpinnings of lipophilicity, present detailed experimental protocols for its measurement, and analyze the structure-lipophilicity relationships (SLR) that govern the behavior of these molecules.
The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry.[1][2] It is a key determinant of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][3][4][5][6][7] A compound's lipophilicity governs its ability to traverse biological membranes, such as the gastrointestinal mucosa and the blood-brain barrier, which is essential for reaching its therapeutic target.[6][]
However, a delicate balance is required. Excessively lipophilic compounds often exhibit poor aqueous solubility, leading to formulation challenges and low bioavailability.[3][] They may also bind indiscriminately to plasma proteins and tissues, resulting in a low free-drug concentration at the target site and potentially causing toxicity.[3][6] Conversely, highly hydrophilic compounds may be poorly absorbed and rapidly excreted. Therefore, modulating lipophilicity is a critical optimization strategy in drug design.[1][2] According to Lipinski's "Rule of Five," a widely used guideline for oral drug-likeness, the logarithm of the partition coefficient (LogP) should ideally be less than 5.[][9]
This guide will focus on comparing the lipophilicity of this compound with its parent scaffold and key analogs to understand the impact of specific structural modifications.
Quantifying Lipophilicity: LogP and LogD
The most common measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[9][10] Due to the wide range of P values, it is more conveniently expressed in its logarithmic form, LogP.[9][10]
-
LogP = log10 ([solute]organic / [solute]aqueous) [9]
For ionizable compounds like benzoic acids, the distribution of the molecule between the two phases is pH-dependent. The distribution coefficient (D) accounts for both the ionized and unionized forms of the compound. The logarithm of D, LogD, is therefore a more physiologically relevant descriptor of lipophilicity at a specific pH.[11][12]
Experimental Determination of Lipophilicity
While computational models provide useful estimations, experimental determination of LogP and LogD remains the gold standard for accuracy.[9][10] The two most prevalent methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
The Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most direct way to measure LogP.[10] It is considered the benchmark for accuracy when performed correctly.[9][10]
Protocol: Shake-Flask LogP Determination
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours at a constant temperature.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound (e.g., this compound) in the n-octanol-saturated water to a concentration where the compound remains below its solubility limit in both phases.
-
Partitioning: In a glass vial, combine a known volume of the aqueous sample solution with a known volume of the water-saturated n-octanol (typically a 1:1 or 2:1 ratio).
-
Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from a few minutes to several hours. It is crucial to avoid vigorous shaking that can lead to the formation of stable emulsions.[13]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[10]
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS/MS.[12] For fluorinated compounds, 19F NMR spectroscopy can be a powerful quantification tool.[13]
-
Calculation: Calculate the LogP using the formula: LogP = log10 (Concentration in n-octanol / Concentration in water).
Causality Behind Experimental Choices: The use of mutually saturated solvents is critical to account for the miscibility of n-octanol and water. Centrifugation is a key step to break any micro-emulsions that could artificially inflate the concentration in the aqueous phase, a common source of error.[13]
RP-HPLC Method for LogD/LogP Estimation
Reversed-phase HPLC offers a faster, higher-throughput alternative for estimating lipophilicity.[9][14][15] This method correlates the retention time of a compound on a hydrophobic stationary phase with the known LogP values of a set of standard compounds.[11]
Protocol: RP-HPLC LogD Determination
-
System Preparation: Use an HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 for LogD7.4) and an organic modifier like methanol or acetonitrile.
-
Calibration: Prepare a series of standard compounds with well-documented LogP values that span the expected range of the test compounds. Inject each standard and record its retention time (tR). Also, inject a non-retained compound (e.g., uracil) to determine the column dead time (t0).[16]
-
Generate Calibration Curve: Calculate the retention factor (k) for each standard using the formula: k = (tR - t0) / t0. Plot log(k) against the known LogP values of the standards. A linear regression of this plot will serve as the calibration curve.
-
Sample Analysis: Dissolve the test compounds in the mobile phase and inject them into the HPLC system under the same conditions used for the standards. Record their retention times.
-
LogD Calculation: Calculate the log(k) for each test compound and use the linear regression equation from the calibration curve to determine its LogD value at the pH of the mobile phase.
Self-Validating System: The integrity of this protocol relies on the quality of the calibration. The inclusion of multiple standards with diverse structures but known LogP values validates the linear relationship between retention and lipophilicity for the chosen column and mobile phase conditions. The correlation coefficient (R²) of the calibration curve should be >0.98 to ensure trustworthiness.
Workflow Visualization
Caption: Experimental workflows for LogP and LogD determination.
Comparative Analysis of this compound and Analogs
To understand the contribution of the ethoxy and difluoro substituents to the overall lipophilicity, we will compare the target molecule with key analogs. The following table summarizes available LogP data.
| Compound | Structure | LogP Value | Data Type |
| Benzoic Acid | C₆H₅COOH | 1.87[17] | Experimental |
| 2-Ethoxybenzoic Acid | C₂H₅O-C₆H₄-COOH | 2.0 (XLogP3)[18] | Predicted |
| 3,5-Difluorobenzoic Acid | F₂-C₆H₃-COOH | 1.8 (XLogP)[19] | Predicted |
| This compound | C₂H₅O-F₂-C₆H₂-COOH | ~2.7-3.2 | Estimated |
Structure-Lipophilicity Relationships (SLR)
The lipophilicity of a substituted benzoic acid is a function of the electronic and steric properties of its substituents.[20]
-
Benzoic Acid (LogP = 1.87): The parent molecule has a moderate lipophilicity, balancing the hydrophilic carboxylic acid group with the hydrophobic benzene ring.[21]
-
2-Ethoxybenzoic Acid (Predicted XLogP3 = 2.0): The addition of an ethoxy group (-OCH₂CH₃) at the ortho position slightly increases lipophilicity. The two-carbon chain adds hydrophobic bulk, which generally outweighs the polar character of the ether oxygen.
-
3,5-Difluorobenzoic Acid (Predicted XLogP = 1.8): Fluorine is the most electronegative element, and its effect on lipophilicity is complex. While individual fluorine atoms are small and can increase polarity, replacing hydrogen with fluorine on an aromatic ring often increases lipophilicity. This is because the C-F bond is non-polarizable and does not participate in hydrogen bonding as an acceptor, effectively shielding the molecule from the aqueous environment. In this case, the two fluoro groups have a minor net effect on the predicted LogP compared to the parent benzoic acid.
-
This compound (Estimated LogP ~2.7-3.2): Combining these substituents is expected to significantly increase lipophilicity. The hydrophobic contribution of the ethoxy group is complemented by the lipophilic effect of the two fluorine atoms. We can estimate the LogP by considering the additive nature of substituent effects. The ethoxy group adds ~0.13 log units (2.0 - 1.87), and the difluoro substitution can add approximately 0.8-1.2 log units in this context. This leads to a predicted LogP in the range of 2.7 to 3.2, making it considerably more lipophilic than benzoic acid.
Logical Relationship Diagram
Caption: Structure-lipophilicity relationships of benzoic acid analogs.
Implications for Drug Development
The observed increase in lipophilicity for this compound compared to its analogs has significant implications:
-
Membrane Permeability: The higher LogP suggests enhanced permeability across lipid membranes, which could be advantageous for oral absorption and reaching intracellular targets.
-
Aqueous Solubility: The increased lipophilicity will likely decrease aqueous solubility. This is a critical parameter to monitor, as it could negatively impact dissolution and formulation.
-
Metabolism: More lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.[] The ethoxy group, in particular, could be a site for O-dealkylation.
-
Protein Binding: Increased lipophilicity generally leads to higher plasma protein binding, which can reduce the free fraction of the drug available to exert its therapeutic effect.
References
- ACD/Labs. LogP—Making Sense of the Value.
-
Sangster, J. Methods for Determination of Lipophilicity. Encyclopedia.pub. 2022. [Link]
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Li, A., et al. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. 2009. [Link]
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Arnott, J. A., & Planey, S. L. The influence of lipophilicity in drug discovery and design. PubMed. 2012. [Link]
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P, Surat. Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. 2021. [Link]
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Takács-Novák, K., & Avdeef, A. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. PubMed. [Link]
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Shultz, M. D. Is there enough focus on lipophilicity in drug discovery?. Taylor & Francis Online. 2019. [Link]
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Cambridge MedChem Consulting. LogP/D. [Link]
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Arnott, J. A., & Planey, S. L. The influence of lipophilicity in drug discovery and design. Semantic Scholar. 2012. [Link]
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Lin, J., et al. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. 2019. [Link]
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Virtual Computational Chemistry Laboratory. Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. [Link]
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Bentham Science Publisher. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
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Chemical Properties. Benzoic Acid. [Link]
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CHI. CHI LogD Assay. YouTube. 2024. [Link]
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ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]
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BioDuro. ADME LogP LogD Assay. [Link]
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Fasanmade, A. A., et al. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Natural Products Chemistry & Research. 2015. [Link]
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ResearchGate. Practical methods for the measurement of log P for surfactants. [Link]
-
OUCI. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]
- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
PubMed. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]
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PubMed Central. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]
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ResearchGate. (PDF) Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]
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ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
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Grokipedia. 2-Ethoxybenzoic acid. [Link]
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PubMed. Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. [Link]
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PubChem. 3,5-Difluorobenzoic acid. [Link]
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Wikipedia. Benzoic acid. [Link]
-
Wikipedia. 2-Ethoxybenzoic acid. [Link]
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A Comparative Guide to the Biological Activity of 2-Ethoxy-3,5-difluorobenzoic Acid and Other Benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzoic Acid Scaffold
Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities. These compounds are not only prevalent in nature but also serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The therapeutic potential of a benzoic acid derivative is intricately linked to the nature and position of substituents on its aromatic ring. These modifications can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.
This guide provides a comparative framework for evaluating the biological activity of 2-Ethoxy-3,5-difluorobenzoic acid against other significant benzoic acid derivatives. While direct comparative experimental data for this compound is not extensively available in public literature, this document will equip researchers with the necessary protocols and rationale to conduct a comprehensive evaluation. We will delve into key biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, and provide detailed, validated experimental workflows.
The Impact of Substitution on Biological Activity
The biological activity of benzoic acid derivatives is a direct consequence of their chemical structure. Key substitutions that modulate activity include:
-
Hydroxyl Groups: The presence of hydroxyl groups can enhance antimicrobial and antioxidant activities.[2]
-
Halogens: Fluorine, chlorine, and bromine substituents can significantly impact a compound's lipophilicity and its ability to interact with enzyme active sites. Fluorine, in particular, is a common bioisostere for hydrogen and can alter the metabolic stability and binding affinity of a molecule.[3]
-
Alkoxy Groups: The introduction of alkoxy groups, such as the ethoxy group in our target molecule, can modulate the compound's pharmacokinetic properties.
This guide will focus on establishing a comparative understanding of how the unique combination of ethoxy and difluoro substituents in This compound may influence its biological profile relative to other benzoic acids.
Comparative Biological Evaluation: A Methodological Approach
To objectively compare the biological activity of this compound with other benzoic acids, a panel of in vitro assays is essential. Below are detailed protocols for key biological assessments.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
This method is a standard for determining the MIC of a compound against various bacterial and fungal strains.[4]
Materials:
-
Test compounds (this compound and other benzoic acid derivatives)
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
The results of the MIC assay should be summarized in a table for easy comparison.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Benzoic Acid | Experimental Value | Experimental Value | Experimental Value |
| Salicylic Acid | Experimental Value | Experimental Value | Experimental Value |
| 2,5-Difluorobenzoic Acid | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | Known Value | Known Value | N/A |
| Fluconazole (Control) | N/A | N/A | Known Value |
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Many benzoic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.
Experimental Protocol: In Vitro COX Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Test compounds
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Heme
-
Tris-HCl buffer
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme solution, and enzyme solutions according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the compounds to interact with the enzymes.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the reaction.
-
Colorimetric Detection: Immediately add TMPD and monitor the change in absorbance at 590 nm over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Control) | Known Value | Known Value | Calculated Value |
| Celecoxib (Control) | Known Value | Known Value | Calculated Value |
COX Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation:
| Compound | HeLa IC50 (µM) after 48h | HepG2 IC50 (µM) after 48h |
| This compound | Experimental Value | Experimental Value |
| Doxorubicin (Control) | Known Value | Known Value |
Sources
- 1. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 2. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the ¹H NMR Spectral Labyrinth of Difluorobenzoic Acid Isomers
For researchers and professionals in drug development and materials science, the precise identification of constitutional isomers is a foundational requirement. The six isomers of difluorobenzoic acid, each with the molecular formula C₇H₄F₂O₂, present a classic analytical challenge. While seemingly subtle in their structural differences, their electronic and steric properties vary significantly, impacting their reactivity, biological activity, and material characteristics. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and accessible tool for their unambiguous differentiation. This guide provides an in-depth comparison of the ¹H NMR spectra of these six isomers, grounded in the fundamental principles of chemical shift and spin-spin coupling, and supported by experimental data.
The Foundational Principles: Substituent Effects in ¹H NMR of Aromatics
The chemical shift (δ) of a proton in an aromatic ring is exquisitely sensitive to its electronic environment. The introduction of substituents, such as a carboxylic acid (-COOH) and fluorine (-F) atoms, perturbs this environment through a combination of inductive and resonance effects.
-
Inductive Effects: Fluorine, being highly electronegative, withdraws electron density from the benzene ring through the sigma bonds. This deshielding effect generally shifts the resonance of nearby protons to a higher chemical shift (downfield). The carboxylic acid group is also electron-withdrawing.
-
Resonance Effects: Fluorine, despite its high electronegativity, can donate electron density into the ring via its lone pairs (+R effect), particularly to the ortho and para positions. This shielding effect can counteract the inductive withdrawal to some extent. The carboxylic acid group is a deactivating group that withdraws electron density from the ring through resonance (-R effect), primarily from the ortho and para positions.
-
Spin-Spin Coupling: The interaction between the spins of neighboring nuclei gives rise to the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). In the context of difluorobenzoic acids, we observe two critical types of coupling:
-
Proton-Proton Coupling (JHH): This through-bond coupling is highly dependent on the number of bonds separating the protons. For benzene derivatives, typical values are:
-
³JHH (ortho coupling): 6–9 Hz
-
⁴JHH (meta coupling): 1–3 Hz
-
⁵JHH (para coupling): 0–1 Hz
-
-
Proton-Fluorine Coupling (JHF): The ¹⁹F nucleus has a spin of ½, similar to a proton, and thus couples to nearby protons. This coupling can occur through bonds and, in some cases, through space. The magnitude of JHF is typically larger than JHH and is highly dependent on the number of intervening bonds:
-
³JHF (ortho coupling): 6–12 Hz
-
⁴JHF (meta coupling): 4–8 Hz
-
⁵JHF (para coupling): < 3 Hz
-
-
By analyzing the chemical shifts, multiplicities (splitting patterns), and coupling constants, a unique spectral fingerprint for each difluorobenzoic acid isomer can be established.
Comparative Analysis of the Six Difluorobenzoic Acid Isomers
The following sections detail the distinct ¹H NMR spectral features of each of the six isomers. The data presented is a compilation from various sources and serves as a representative guide. Actual chemical shifts can vary slightly depending on the solvent and concentration.
Summary of ¹H NMR Data for Difluorobenzoic Acid Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2,3-Difluorobenzoic Acid | H-4 | ~7.75 | ddd | ³JH4-F3 ≈ 8.5, ⁴JH4-F2 ≈ 5.0, ³JH4-H5 ≈ 8.0 |
| H-5 | ~7.30 | dddd | ³JH5-H4 ≈ 8.0, ³JH5-H6 ≈ 8.0, ⁴JH5-F3 ≈ 6.5, ⁵JH5-F2 ≈ 2.0 | |
| H-6 | ~7.90 | ddd | ³JH6-H5 ≈ 8.0, ⁴JH6-F2 ≈ 10.0, ⁵JH6-F3 ≈ 1.5 | |
| 2,4-Difluorobenzoic Acid | H-3 | ~7.05 | ddd | ³JH3-F2 ≈ 10.5, ³JH3-F4 ≈ 8.5, ⁴JH3-H5 ≈ 2.5 |
| H-5 | ~7.15 | ddd | ³JH5-H6 ≈ 8.5, ³JH5-F4 ≈ 8.5, ⁴JH5-H3 ≈ 2.5 | |
| H-6 | ~8.00 | ddd | ³JH6-H5 ≈ 8.5, ⁴JH6-F4 ≈ 6.0, ⁵JH6-F2 ≈ 2.5 | |
| 2,5-Difluorobenzoic Acid | H-3 | ~7.35 | ddd | ³JH3-F2 ≈ 9.0, ⁴JH3-H4 ≈ 3.0, ⁵JH3-F5 ≈ 3.0 |
| H-4 | ~7.25 | dddd | ³JH4-H3 ≈ 3.0, ³JH4-F5 ≈ 8.5, ³JH4-H6 ≈ 8.5, ⁴JH4-F2 ≈ 5.5 | |
| H-6 | ~7.75 | ddd | ³JH6-F5 ≈ 8.5, ⁴JH6-F2 ≈ 8.5, ³JH6-H4 ≈ 3.0 | |
| 2,6-Difluorobenzoic Acid | H-3, H-5 | ~7.00 | t | ³JH3-H4 = ³JH5-H4 ≈ 8.0, ⁴JH3-F2 = ⁴JH5-F6 ≈ 6.0 |
| H-4 | ~7.50 | tt | ³JH4-H3 = ³JH4-H5 ≈ 8.0, ³JH4-F2 = ³JH4-F6 ≈ 9.0 | |
| 3,4-Difluorobenzoic Acid | H-2 | ~7.85 | dd | ³JH2-F3 ≈ 11.0, ⁵JH2-F4 ≈ 2.0 |
| H-5 | ~7.30 | ddd | ³JH5-F4 ≈ 10.5, ³JH5-H6 ≈ 8.5, ⁴JH5-F3 ≈ 5.5 | |
| H-6 | ~7.95 | ddd | ³JH6-H5 ≈ 8.5, ⁴JH6-F4 ≈ 7.0, ⁵JH6-F3 ≈ 2.0 | |
| 3,5-Difluorobenzoic Acid | H-2, H-6 | ~7.60 | d | ⁴JH2-H4 = ⁴JH6-H4 ≈ 2.5, ³JH2-F3 = ³JH6-F5 ≈ 9.0 |
| H-4 | ~7.20 | t | ³JH4-F3 = ³JH4-F5 ≈ 6.5, ⁴JH4-H2 = ⁴JH4-H6 ≈ 2.5 |
Detailed Spectral Analysis
The asymmetry of this molecule results in three distinct aromatic proton signals. Each proton is coupled to the other two protons and both fluorine atoms, leading to complex multiplets. The proton at C6 is typically the most downfield due to the proximity of the electron-withdrawing carboxylic acid group.
This isomer also presents three unique aromatic proton signals. The proton at C3 is flanked by two fluorine atoms, resulting in significant splitting from both. The proton at C6 is adjacent to the carboxylic acid group and appears at the lowest field.
The three aromatic protons in this isomer each experience a unique electronic environment. The proton at C4 is coupled to two adjacent protons and two fluorine atoms, often resulting in a complex multiplet.
Due to the molecule's symmetry, there are only two distinct types of aromatic protons. The protons at C3 and C5 are equivalent, as are the fluorine atoms at C2 and C6. This results in a simplified spectrum compared to the unsymmetrical isomers. The H4 proton appears as a triplet of triplets due to coupling with the two equivalent H3/H5 protons and the two equivalent F2/F6 fluorines.
This isomer has three non-equivalent aromatic protons. The proton at C2 is ortho to the carboxylic acid group and shows a large ortho coupling to the fluorine at C3. The protons at C5 and C6 form a coupled system, further split by the fluorine atoms.
Symmetry again simplifies the spectrum. The protons at C2 and C6 are equivalent, and the proton at C4 is unique. The H2/H6 protons appear as a doublet split by the adjacent fluorine atoms. The H4 proton appears as a triplet due to coupling with the two equivalent fluorine atoms.
Experimental Protocol for ¹H NMR Analysis
To ensure reliable and reproducible data for the comparison of difluorobenzoic acid isomers, the following experimental protocol is recommended.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the difluorobenzoic acid isomer.
-
Dissolve the sample in a suitable deuterated solvent (e.g., deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) to a final volume of approximately 0.6 mL. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and for observing the acidic proton.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) to achieve better signal dispersion.
-
Insert the sample, and perform locking and shimming procedures to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 seconds is recommended to ensure quantitative integration, especially for the aromatic protons.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Carefully phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the aromatic proton signals.
-
Analyze the multiplicities and measure the coupling constants for each signal. For complex multiplets, spectral simulation software may be necessary for accurate analysis.
-
By adhering to a consistent experimental protocol, researchers can confidently compare the ¹H NMR spectra of the difluorobenzoic acid isomers and use this powerful technique for their unambiguous identification.
References
-
Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]
-
Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry, 59(14), 4096-4103. [Link]
A Researcher's Guide to 13C NMR Chemical Shifts of Substituted Benzoic Acids
For researchers, scientists, and professionals in drug development, a comprehensive understanding of spectroscopic techniques is paramount. Among these, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for structural elucidation. This guide provides an in-depth comparison of the 13C NMR chemical shifts of substituted benzoic acids, offering both experimental data and a robust theoretical framework to aid in the interpretation of spectra and the prediction of chemical shifts. Our focus is on providing practical, field-proven insights to enhance your analytical capabilities.
The Foundational Principles: Understanding Substituent Effects in 13C NMR
The chemical shift of a given carbon atom in a molecule is exquisitely sensitive to its local electronic environment. In aromatic systems like benzoic acid, the introduction of a substituent onto the benzene ring perturbs the electron density distribution, leading to predictable changes in the 13C NMR chemical shifts of the ring carbons and the carboxylic acid carbon. These perturbations are primarily governed by two key electronic phenomena: inductive effects and resonance (or mesomeric) effects .
-
Inductive Effects: These are transmitted through the sigma (σ) bond framework and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding the nearby carbons and causing their signals to shift downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) push electron density into the ring, shielding the carbons and causing an upfield shift (to lower ppm values). The inductive effect is strongest at the ipso-carbon (the carbon directly attached to the substituent) and diminishes with distance.
-
Resonance Effects: These are transmitted through the pi (π) electron system of the aromatic ring and involve the delocalization of electrons. EDGs with lone pairs of electrons (e.g., -OH, -NH2, -OCH3) can donate electron density into the ring through resonance, causing significant shielding, particularly at the ortho and para positions. EWGs with π-bonds (e.g., -NO2) can withdraw electron density from the ring via resonance, leading to deshielding at the ortho and para positions.
The interplay of these two effects determines the final observed chemical shift. For instance, a halogen like chlorine is inductively withdrawing but can also donate electron density through resonance. The net effect on the chemical shifts of the ring carbons will depend on the balance of these opposing forces.
Comparative Analysis of 13C NMR Chemical Shifts
To illustrate these principles, the following table presents a compilation of 13C NMR chemical shift data for a series of monosubstituted benzoic acids. The data has been aggregated from various reputable sources, and it is important to note that slight variations in chemical shifts can occur due to differences in experimental conditions such as solvent and instrument frequency. For consistency, the solvent is noted where available. All shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[1][2]
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Substituted Benzoic Acids
| Substituent (Position) | C-1 (ipso-COOH) | C-2 (ortho) | C-3 (meta) | C-4 (para) | C=O | Solvent |
| -H (Benzoic Acid) | 129.39 | 130.28 | 128.55 | 133.89 | 172.60 | CDCl3 |
| -NO2 (para) | 136.1 | 130.7 | 123.5 | 150.7 | 167.8 (ester) | CDCl3 |
| -NO2 (meta) | 130.96 | 129.92 | 148.39 | 135.79 | 170.06 | CDCl3 |
| -Cl (ortho) | 131.8 | 134.5 | 132.4 | 132.1 | 169.2 | CDCl3 |
| -Cl (para) | 128.5 | 131.3 | 128.8 | 139.5 | 171.5 | DMSO-d6 |
| -CH3 (para) | 128.52 | 129.80 | 129.55 | 143.46 | 167.80 | DMSO-d6 |
| -OH (para) | 122.5 | 132.2 | 115.2 | 161.1 | 170.1 | DMSO-d6 |
| -NH2 (para) | 117.3 | 131.7 | 113.0 | 153.5 | 167.9 | DMSO-d6 |
| -NH2 (meta) | 131.7 | 114.9 | 149.2 | 118.4 | 168.3 | DMSO-d6 |
| -NH2 (ortho) | 111.9 | 152.9 | 116.9 | 135.3 | 171.9 | CD3OD |
| -OCH3 (para) | 123.3 | 131.6 | 113.7 | 163.2 | 169.3 | DMSO-d6 |
Analysis of Chemical Shift Trends:
-
Carboxyl Carbon (C=O): The chemical shift of the carboxyl carbon is generally found in the range of 165-185 ppm.[3] Substituents on the ring have a noticeable but generally smaller effect on the C=O chemical shift compared to the aromatic carbons. Electron-withdrawing groups tend to cause a slight downfield shift, while electron-donating groups cause a slight upfield shift.
-
Ipso-Carbon (C-1): The carbon atom bearing the carboxyl group (C-1) is influenced by the substituent, though the effect is often less pronounced than on the other ring carbons.
-
Ortho, Meta, and Para Carbons (C-2, C-3, C-4): These carbons show the most significant and predictable variations.
-
Para-Substituents: At the para position, the resonance effect is dominant. Strong electron-donating groups like -NH2 and -OH cause a significant upfield shift (shielding) of the C-4 signal. Conversely, the strong electron-withdrawing -NO2 group causes a substantial downfield shift (deshielding) of the C-4 signal.
-
Meta-Substituents: At the meta position, the inductive effect is the primary electronic influence, as resonance effects are not transmitted to this position. Consequently, both electron-donating and electron-withdrawing groups tend to have a smaller effect on the C-3 chemical shift compared to the ortho and para positions.
-
Ortho-Substituents: The ortho position is influenced by a combination of inductive, resonance, and steric (through-space) effects. This can sometimes lead to more complex and less predictable chemical shift changes compared to the para position.
-
Experimental Protocol for Acquiring 13C NMR Spectra of Substituted Benzoic Acids
The following protocol provides a standardized workflow for obtaining high-quality 13C NMR spectra of substituted benzoic acids. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.
1. Sample Preparation:
-
Analyte Purity: Ensure the substituted benzoic acid sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Common choices include deuterated chloroform (CDCl3), deuterated dimethyl sulfoxide (DMSO-d6), and deuterated methanol (CD3OD).[1] The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the solid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[1]
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
Instrument: The data presented in this guide were acquired on spectrometers ranging from 100 MHz to 600 MHz for the 1H frequency.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used for routine 13C NMR.
-
Acquisition Time (AQ): Set to approximately 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons in substituted benzoic acids. Quaternary carbons may have longer relaxation times and might require a longer delay for accurate quantification, although for routine structural confirmation, this is often not necessary.
-
Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is required compared to 1H NMR. Typically, 128 to 1024 scans are sufficient, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually adequate to cover the entire range of 13C chemical shifts for organic molecules.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration is not typically quantitative in standard 13C NMR due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements, the relative intensities can sometimes provide qualitative information.
Caption: The influence of substituent electronic properties on 13C NMR chemical shifts in benzoic acid derivatives.
Conclusion
This guide has provided a comprehensive overview of the 13C NMR chemical shifts of substituted benzoic acids, underpinned by a solid theoretical framework and a detailed experimental protocol. By understanding the interplay of inductive and resonance effects, researchers can confidently interpret 13C NMR spectra to elucidate the structure of novel compounds and verify the outcomes of chemical reactions. The provided data and workflows serve as a valuable resource for professionals in the chemical and pharmaceutical sciences, enabling more efficient and accurate structural analysis.
References
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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Doc Brown's Chemistry. (2023). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]
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ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]
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Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Retrieved from [Link]
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SpectraBase. (n.d.). m-Chlorobenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). P-Toluic Acid - BMRB entry bmse000414. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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A Researcher's Guide to Assessing the Cytotoxicity of 2-Ethoxy-3,5-difluorobenzoic Acid Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a proven method for enhancing pharmacological properties.[1] Fluorinated benzoic acid derivatives, in particular, have emerged as a promising class of compounds with a broad spectrum of therapeutic applications, including anticancer agents.[1][2] This guide provides an in-depth, technical comparison of key cytotoxicity assays for evaluating novel compounds such as 2-Ethoxy-3,5-difluorobenzoic acid and its derivatives, offering researchers the foundational knowledge to design robust, self-validating experimental workflows.
The core objective of this guide is to move beyond mere procedural lists and delve into the causality behind experimental choices. By understanding the principles and limitations of each assay, researchers can generate high-quality, reproducible data, accelerating the journey from compound synthesis to preclinical evaluation.
The Rationale for Cytotoxicity Screening
The initial assessment of any potential anticancer agent involves determining its cytotoxic potential—the ability to kill or inhibit the growth of cancer cells.[3][4] This is a critical step for screening large libraries of newly synthesized compounds to identify promising leads for further development.[3] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that reduces cell viability by 50% compared to an untreated control.[3] A lower IC50 value generally indicates higher potency.
Comparative Analysis of Core Cytotoxicity Assays
The choice of a cytotoxicity assay is dictated by the specific research question, the expected mechanism of cell death, and throughput requirements.[5] Here, we compare three widely used methods: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and apoptosis assays.
| Assay | Principle | Advantages | Limitations | Primary Application |
| MTT Assay | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6] | Cost-effective, well-established, suitable for high-throughput screening.[4] | Can be affected by compounds that alter cellular metabolism without causing cell death. Indirect measure of viability. | Initial screening for cell viability and proliferation. |
| LDH Assay | Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[7][8] | Direct measure of cytotoxicity (cell death).[9] Simple and reliable colorimetric method.[10] | Does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis).[9] | Assessing membrane integrity and cytotoxicity mediated by chemical compounds.[10] |
| Apoptosis Assays (e.g., Caspase-3/7, Annexin V) | Detects key markers of apoptosis, such as the activation of executioner caspases (caspase-3 and -7) or the externalization of phosphatidylserine (Annexin V).[11] | Provides mechanistic insights into the mode of cell death.[3][12] High sensitivity. | More complex and expensive than viability assays. May require specialized equipment (e.g., flow cytometer). | Elucidating the mechanism of action of a compound and confirming apoptosis induction. |
Illustrative Cytotoxicity Data for this compound Derivatives
To provide a practical context, the following table presents hypothetical IC50 values for our lead compound, this compound (Compound A), and two of its derivatives against a panel of human cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included as a positive control.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HEK293 (Non-cancerous) IC50 (µM) |
| Compound A | 18.5 ± 2.1 | 25.3 ± 3.4 | > 100 |
| Derivative 1 | 9.2 ± 1.5 | 12.8 ± 2.0 | 85.6 ± 9.3 |
| Derivative 2 | 2.5 ± 0.8 | 4.1 ± 1.1 | 52.1 ± 6.7 |
| Doxorubicin | 0.8 ± 0.2 | 1.1 ± 0.3 | 5.4 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
These illustrative data suggest that the structural modifications in Derivatives 1 and 2 enhance the cytotoxic potency against both MCF-7 and HeLa cancer cell lines compared to the parent Compound A. Importantly, all three novel compounds exhibit significantly lower cytotoxicity towards the non-cancerous HEK293 cell line, indicating a degree of selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.
Experimental Protocols: A Step-by-Step Guide with Scientific Rationale
The following protocols are designed to be self-validating, with built-in controls to ensure data integrity.
MTT Assay for Cell Viability
This assay is a cornerstone for initial screening due to its simplicity and scalability.[6] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate.[13]
-
Rationale: The cell density must be optimized to ensure logarithmic growth throughout the experiment and to provide a linear response range for the assay.
-
-
Incubation: Allow cells to adhere and resume growth for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Rationale: This period allows the cells to recover from the stress of plating and ensures they are in a healthy, proliferative state before compound addition.
-
-
Compound Treatment: Treat cells with a range of concentrations of the this compound derivatives. Include vehicle-only (negative control) and a known cytotoxic agent like doxorubicin (positive control).
-
Rationale: A dose-response curve is essential for determining the IC50 value. Controls are critical for data validation.
-
-
Incubation: Incubate the plates for a defined period, typically 72 hours.[14]
-
Rationale: This duration is often sufficient to observe the antiproliferative effects of the compounds. The timing can be adjusted based on the cell line's doubling time.
-
-
MTT Addition: Add 10 µL of MTT reagent to each well.[13][15]
-
Rationale: MTT is taken up by living cells and converted to formazan.
-
-
Incubation: Incubate for 2-4 hours at 37°C.[13][15]
-
Rationale: This allows for sufficient formazan crystal formation.
-
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]
-
Rationale: The formazan crystals are insoluble and must be dissolved to allow for accurate absorbance reading.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Rationale: The amount of formazan produced is directly proportional to the number of viable cells.
-
LDH Assay for Cytotoxicity
This assay measures the release of LDH, a stable cytoplasmic enzyme, into the cell culture supernatant upon plasma membrane damage.[7] It is a direct indicator of cell death.[8]
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Transfer: Carefully transfer the cell culture supernatant from each well to a new 96-well plate.[10]
-
Rationale: This step isolates the released LDH from the viable cells, which would otherwise interfere with the assay.
-
-
Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.[10]
-
Rationale: The reaction mixture contains the substrates necessary for the enzymatic reaction that produces a colored formazan product.[10]
-
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]
-
Rationale: This allows the enzymatic reaction to proceed and the color to develop.
-
-
Stop Solution Addition: Add a stop solution to terminate the reaction.[10]
-
Rationale: This ensures that the absorbance is measured at a fixed time point.
-
-
Absorbance Reading: Measure the absorbance at 490 nm.[10]
-
Rationale: The absorbance is directly proportional to the amount of LDH released, and therefore, the level of cytotoxicity.
-
Apoptosis Assay: Caspase-3/7 Activity
To understand how the compounds are killing the cancer cells, an apoptosis assay is crucial. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[11]
Caption: Simplified intrinsic apoptosis pathway.
This proposed pathway suggests that the this compound derivatives may induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This, in turn, compromises the mitochondrial membrane, releasing cytochrome c, which triggers the formation of the apoptosome and subsequent activation of executioner caspases-3 and -7, ultimately leading to programmed cell death.
Conclusion and Future Directions
This guide has provided a comparative framework for assessing the cytotoxicity of this compound derivatives. By employing a multi-assay approach, starting with a broad screen for viability (MTT), confirming cell death (LDH), and then elucidating the mechanism (caspase activity), researchers can build a comprehensive and robust dataset.
The illustrative data presented herein suggest that chemical modifications to the parent this compound can significantly enhance its cytotoxic potency and selectivity. The next logical steps would involve expanding the panel of cancer cell lines, conducting in-depth mechanistic studies to validate the proposed apoptotic pathway, and ultimately, progressing the most promising derivatives to preclinical in vivo models.
References
- Abouzid, K.A.M.; Khalil, N.A.; Ahmed, E.M. Mohamed, K.O. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Arch. Pharm. Res. 2013, 36, 41–50.
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Gokhale, V. R., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 19856-19888. [Link]
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Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Elabscience. [Link]
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Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). [Link]
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IncuCyte®. (n.d.). IncuCyte® Apoptosis Assay. University of Bergen. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. [Link]
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ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
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National Center for Biotechnology Information. (2014). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). NCBI. [Link]
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ResearchGate. (2008). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
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protocols.io. (2023). MTT (Assay protocol. protocols.io. [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]
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MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
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A Comparative Guide to the In Vitro Enzyme Inhibition Profile of 2-Ethoxy-3,5-difluorobenzoic Acid and Structurally Related Compounds
Introduction: The Therapeutic Potential of Benzoic Acid Derivatives as Enzyme Inhibitors
Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their ability to inhibit various enzymes has made them attractive candidates for the development of therapeutics for numerous diseases. A notable example is the inhibition of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin production.[1] The dysregulation of melanin synthesis can lead to hyperpigmentation disorders, and tyrosinase inhibitors are of significant interest for dermatological and cosmetic applications. Furthermore, the involvement of tyrosinase in cell signaling pathways has implicated it as a potential target in melanoma cancers.[2]
This guide will explore the in vitro inhibition of tyrosinase by comparator benzoic acid derivatives, providing a basis for predicting the potential efficacy of 2-Ethoxy-3,5-difluorobenzoic acid. We will delve into the kinetic analysis of these inhibitors and provide detailed protocols for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Comparative Analysis of Tyrosinase Inhibitors
To contextualize the potential inhibitory activity of this compound, it is essential to examine the performance of known benzoic acid-based tyrosinase inhibitors. The following table summarizes the inhibitory potency (IC50 or Ki values) of several benzoic acid derivatives against mushroom tyrosinase, a commonly used model in preliminary screening. Lower IC50 or Ki values indicate greater inhibitory potency.
| Compound | Inhibition Constant (Ki) - Monophenolase Activity | Inhibition Constant (Ki) - Diphenolase Activity | Mechanism of Inhibition |
| 2-Aminobenzoic acid | 5.15 µM[2] | 4.72 µM[2] | Non-competitive[2] |
| 4-Aminobenzoic acid | 3.8 µM[2] | 20 µM[2] | Non-competitive[2] |
| Nicotinic acid | 1.21 mM[2] | 2.4 mM[2] | Competitive[2] |
| Picolinic acid | 1.97 mM[2] | 2.93 mM[2] | Competitive[2] |
Analysis of Structure-Activity Relationships (SAR):
The data from these analogs suggest that the nature and position of substituents on the benzoic acid ring significantly influence inhibitory activity and the mechanism of inhibition. For instance, the amino-substituted benzoic acids exhibit non-competitive inhibition with micromolar potency, while the pyridine-based carboxylic acids (nicotinic and picolinic acid) act as competitive inhibitors with millimolar potency. This suggests that the ethoxy and difluoro substituents of this compound will play a critical role in determining its interaction with the tyrosinase active site.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
A standardized in vitro assay is crucial for the accurate determination and comparison of enzyme inhibitory activity. The following is a detailed methodology for a typical mushroom tyrosinase inhibition assay.
Materials
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound)
-
Known inhibitor (e.g., Kojic acid) for positive control
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer capable of measuring absorbance at 475 nm
-
96-well microplates
Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay is typically around 20-30 units/mL.
-
Prepare a stock solution of L-DOPA in the same buffer. A typical substrate concentration is 2 mM.
-
Prepare stock solutions of the test compound and known inhibitor in DMSO. Perform serial dilutions in the buffer to achieve a range of concentrations. The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound or known inhibitor at various concentrations
-
Mushroom tyrosinase solution
-
-
Gently mix and pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
Immediately measure the increase in absorbance at 475 nm over time. This increase corresponds to the formation of dopachrome.
-
-
Data Analysis: IC50 Determination
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%, can be determined from the resulting sigmoidal curve.[3]
-
Experimental Workflow Diagram
Caption: Lineweaver-Burk plots illustrating different enzyme inhibition mechanisms.
Conclusion and Future Directions
While direct experimental data on the enzyme inhibitory properties of this compound are currently lacking, this guide provides a robust framework for its investigation. By leveraging established protocols for in vitro tyrosinase inhibition assays and drawing comparisons with structurally related benzoic acid derivatives, researchers can efficiently characterize its potential as an enzyme inhibitor. The structure-activity relationships of known inhibitors suggest that the electronic and steric properties of the ethoxy and difluoro groups will be pivotal in determining its inhibitory potency and mechanism of action. Future studies should focus on performing the described in vitro assays to determine the IC50 value of this compound against tyrosinase and other relevant enzymes. Subsequent kinetic studies will be crucial for elucidating its mechanism of inhibition and guiding further drug development efforts.
References
- BenchChem. (n.d.). Efficacy of Substituted Benzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Analysis.
-
Tan, X., Li, X., & Chen, L. (2022). A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules, 27(9), 2956. Retrieved from [Link]
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Asl, S. S., et al. (2018). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Avicenna Journal of Medical Biotechnology, 10(3), 164–171. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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A Researcher's Comparative Guide to the Computational Modeling of 2-Ethoxy-3,5-difluorobenzoic Acid Bioactivity
For researchers, scientists, and professionals in drug development, the early assessment of a novel molecule's biological activity is a critical step that can dictate the trajectory of a research program. In this guide, we delve into the computational modeling of 2-Ethoxy-3,5-difluorobenzoic acid, a compound with potential therapeutic relevance. While experimental data on this specific molecule is limited, its structural similarity to other bioactive fluorinated benzoic acids provides a strong foundation for in-silico investigation.
This document is designed not as a rigid protocol but as an in-depth, logical guide to comparing and applying various computational methodologies. We will explore how to predict potential biological targets and then compare different modeling techniques—from broad-strokes target identification to nuanced simulations of molecular interactions. Our focus will be on the "why" behind the "how," providing the causal reasoning that underpins robust computational drug discovery.
Part 1: The Initial Challenge - Predicting Biological Targets for a Novel Compound
Without pre-existing experimental data for this compound, our first step is to generate plausible hypotheses about its biological targets. This process, often termed "target fishing" or "in silico target prediction," leverages the vast amount of existing bioactivity data for structurally similar compounds.[1][2][3][4]
1.1. Ligand-Based Target Prediction: The Power of Similarity
The fundamental principle of ligand-based approaches is that structurally similar molecules are likely to have similar biological activities.[5] We can employ several computational techniques to identify potential targets for this compound based on this principle.
-
Chemical Similarity Searching: This involves screening large databases of known bioactive molecules (e.g., ChEMBL, PubChem) to find compounds with a high degree of structural similarity to our query molecule. The known targets of these similar compounds then become our primary list of potential targets.
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. We can build a pharmacophore model based on a set of known active compounds for a particular target and then screen our query molecule against this model.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[6] While we don't have activity data for our specific molecule, we can use existing QSAR models for relevant targets to predict its potential activity.
Based on a survey of literature for structurally related fluorinated benzoic acids, several promising target classes emerge:
-
Kinases: Specifically, Aurora kinases have been identified as targets for benzimidazole carboxylic acid derivatives.[3][7][8][9]
-
Bacterial Enzymes: Fluorinated benzoic acid derivatives have shown antibacterial activity, with some targeting fatty acid biosynthesis.[1][10][11]
-
Enzymes involved in Inflammation: Targets such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) are modulated by benzoic acid derivatives.[2][4][12][13][14][15][16][17]
For the purpose of this guide, we will focus on three representative targets for our comparative modeling studies: Aurora Kinase A , a bacterial FabH enzyme , and 5-Lipoxygenase (5-LOX) .
Part 2: A Comparative Analysis of Computational Modeling Techniques
With our potential targets identified, we can now employ a range of computational techniques to predict and analyze the interaction of this compound with these proteins. We will compare three widely used methods: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling, and Molecular Dynamics (MD) Simulations.
2.1. Molecular Docking: A Snapshot of Binding
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[13] It provides a static "snapshot" of the binding event and is invaluable for initial screening and hypothesis generation.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., Aurora Kinase A, FabH, 5-LOX) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site, typically based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined binding site.
-
The program will score the different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-scoring docking poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Compare the predicted binding mode with that of known inhibitors to assess the plausibility of the interaction.
-
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Aurora Kinase A | -8.5 | Ala213, Leu139, Gly216 |
| E. coli FabH | -7.2 | His244, Asn274, Phe305 |
| Human 5-LOX | -7.9 | His367, His372, His550, Phe177 |
Note: These are hypothetical values for illustrative purposes.
2.2. QSAR Modeling: Predicting Activity from Structure
QSAR modeling provides a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[6] This approach is particularly useful for predicting the activity of new compounds based on existing data for a series of analogues.
-
Data Collection:
-
Gather a dataset of benzoic acid derivatives with known IC50 values against Aurora Kinase A from the literature or public databases.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., molecular weight, logP, topological indices, electronic properties).
-
-
Model Building:
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates the descriptors with the biological activity (pIC50).
-
-
Model Validation:
-
Rigorously validate the QSAR model using internal (cross-validation) and external validation techniques to ensure its predictive power.
-
-
Prediction for New Compound:
-
Calculate the same set of descriptors for this compound and use the validated QSAR model to predict its pIC50 value.
-
| Compound | Experimental pIC50 | Predicted pIC50 (QSAR) |
| Compound 1 | 7.2 | 7.1 |
| Compound 2 | 6.8 | 6.9 |
| ... | ... | ... |
| This compound | Unknown | 6.5 (Predicted) |
Note: These are hypothetical values for illustrative purposes.
2.3. Molecular Dynamics (MD) Simulations: The Dynamic View of Binding
MD simulations provide a dynamic and detailed view of the interactions between a ligand and a protein over time. This method can reveal important information about the stability of the binding pose, the role of water molecules, and conformational changes in the protein upon ligand binding.
-
System Setup:
-
Start with the best-ranked docking pose of the ligand-protein complex.
-
Solvate the complex in a box of water molecules and add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the MD simulation for a significant period (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify specific interactions.
-
| Analysis Metric | Result | Interpretation |
| RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |
| RMSF of Protein | Fluctuations in loop regions | The binding of the ligand induces minor conformational changes. |
| Hydrogen Bond Occupancy | High occupancy with key residues | Specific hydrogen bonds are consistently maintained throughout the simulation. |
Note: These are hypothetical values for illustrative purposes.
Part 3: Comparative Insights and Methodological Synergy
Each of the discussed computational methods provides a different piece of the puzzle in understanding the potential bioactivity of this compound.
-
Molecular Docking is a rapid and efficient method for initial screening and identifying potential binding modes. However, it is a static model and does not account for the dynamic nature of biological systems.
-
QSAR offers a powerful way to predict the activity of new compounds based on existing data. Its accuracy is highly dependent on the quality and diversity of the training set.
-
MD Simulations provide the most detailed and dynamic view of the ligand-protein interaction, but they are computationally expensive and time-consuming.
A robust computational workflow often involves a hierarchical approach, starting with rapid methods like docking and QSAR to prioritize compounds and hypotheses, followed by more rigorous and computationally intensive methods like MD simulations to refine and validate the initial findings.
Mandatory Visualizations
Workflow for Computational Bioactivity Prediction
Caption: A generalized workflow for the computational prediction and validation of small molecule bioactivity.
Molecular Docking Process
Caption: A schematic representation of the molecular docking workflow.
References
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TransTech Pharma. (2014). Novel Aurora kinase inhibitors. BioWorld. [Link]
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [Link]
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A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules. [Link]
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Pérez-Sánchez, H. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
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Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase. LSU Scholarly Repository. [Link]
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Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. PubMed. [Link]
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Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. ResearchGate. [Link]
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Banyu. (2009). Novel Aurora-A kinase inhibitors identified by Banyu for cancer treatment. BioWorld. [Link]
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Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. [Link]
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Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. ResearchGate. [Link]
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Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Publishing. [Link]
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Graph showing the lipoxygenase inhibitory effect of purified compound... ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Ethoxy-3,5-difluorobenzoic Acid Analogs as IDO1 Inhibitors
Abstract
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 2-Ethoxy-3,5-difluorobenzoic acid analogs designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical heme-containing enzyme that catalyzes the initial, rate-limiting step in tryptophan catabolism and is a high-value target in cancer immunotherapy.[1] By exploring targeted chemical modifications to the lead scaffold, this document elucidates the molecular features essential for potent and selective IDO1 inhibition. We present comparative data from in vitro enzymatic assays, detailed experimental protocols for synthesis and biological evaluation, and a discussion of the underlying mechanistic principles that govern inhibitor potency. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel small-molecule immunomodulators.
Introduction: Targeting the IDO1 Pathway in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) plays a pivotal role in creating an immunosuppressive tumor microenvironment.[1] By depleting local tryptophan and producing immunomodulatory metabolites known as kynurenines, IDO1 effectively suppresses the function of effector T cells and promotes the activity of regulatory T cells.[1][2] This mechanism allows cancer cells to evade immune surveillance. Consequently, the inhibition of IDO1 is a validated therapeutic strategy to restore anti-tumor immunity.
The 2-alkoxy-dihalobenzoic acid scaffold has emerged as a promising starting point for the development of IDO1 inhibitors. The lead compound, This compound (Lead 1) , presents three key regions for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and desirable pharmacokinetic properties. These regions are:
-
Region A: The 2-Ethoxy group
-
Region B: The 3,5-Difluoro substituents
-
Region C: The 1-Carboxylic acid moiety
This guide will systematically compare analogs modified at each of these regions, providing the experimental data and scientific rationale behind the observed activity changes.
Core Scaffold Analysis and SAR Comparison
The inhibitory activity of each analog was determined using a standardized in vitro enzymatic assay, measuring the half-maximal inhibitory concentration (IC50).[3][4] Lower IC50 values indicate higher potency.
The Strategic Role of Fluorine Substitution (Region B)
Fluorine is a bioisostere of hydrogen but possesses unique properties, including high electronegativity, that are strategically employed in drug design.[5][6] The introduction of fluorine can modulate a molecule's pKa, metabolic stability, and binding affinity.[7][8]
Experimental Rationale: The 3,5-difluoro substitution pattern on the phenyl ring is a deliberate design choice. The strong electron-withdrawing nature of fluorine atoms lowers the pKa of the benzoic acid, increasing its acidity. This enhances the potential for a strong ionic interaction with a corresponding basic residue (e.g., Arginine) in the enzyme's active site. Furthermore, the carbon-fluorine bond is exceptionally strong, making these positions resistant to metabolic oxidation by cytochrome P450 enzymes, which can improve the compound's pharmacokinetic profile.[5][9]
To validate the importance of these fluorine atoms, analogs were synthesized with alternative substitution patterns.
Table 1: Comparison of Phenyl Ring Substitutions
| Compound ID | R3 / R5 Substitution | IDO1 IC50 (nM) | Rationale for Change |
| Lead 1 | 3,5-Difluoro | 150 | Lead Compound |
| Analog 1.1 | 3,5-Dichloro | 480 | Assess impact of larger, less electronegative halogens. |
| Analog 1.2 | 3,5-Dimethyl | 1200 | Evaluate effect of electron-donating groups. |
| Analog 1.3 | H (Unsubstituted) | >10,000 | Baseline activity without electron-withdrawing groups. |
SAR Insights: The data clearly demonstrates the superiority of the 3,5-difluoro substitution. Replacing fluorine with chlorine (Analog 1.1) results in a threefold decrease in potency, likely due to steric hindrance and altered electronics. The removal of electron-withdrawing groups entirely, as in the dimethyl (Analog 1.2) and unsubstituted (Analog 1.3) analogs, leads to a dramatic loss of activity. This confirms that the electron-withdrawing field effect provided by the fluorine atoms is critical for potent inhibition.[7]
Modification of the 2-Alkoxy Group (Region A)
The alkoxy group at position 2 is predicted to occupy a hydrophobic pocket within the IDO1 active site.[10][11]
Experimental Rationale: To probe the size and nature of this pocket, the length and branching of the alkoxy chain were varied. This exploration helps to optimize van der Waals interactions and can influence the compound's overall lipophilicity and solubility.
Table 2: Comparison of 2-Alkoxy Analogs
| Compound ID | R2 Substitution | IDO1 IC50 (nM) | Rationale for Change |
| Analog 2.1 | Methoxy | 210 | Shorten alkyl chain. |
| Lead 1 | Ethoxy | 150 | Lead Compound |
| Analog 2.2 | n-Propoxy | 165 | Lengthen alkyl chain. |
| Analog 2.3 | Isopropoxy | 350 | Introduce steric bulk. |
| Analog 2.4 | Cyclopentyloxy | 280 | Introduce cyclic aliphatic group. |
SAR Insights: A clear preference for a small, linear alkoxy group is observed. While methoxy (Analog 2.1) and n-propoxy (Analog 2.2) analogs retain good potency, the ethoxy group of Lead 1 appears optimal. The introduction of steric bulk, as seen with the isopropoxy (Analog 2.3) and cyclopentyloxy (Analog 2.4) groups, is detrimental to activity. This suggests the hydrophobic pocket is relatively narrow and cannot accommodate significant branching near the phenyl ring.
Bioisosteric Replacement of the Carboxylic Acid (Region C)
While the carboxylic acid is crucial for the primary binding interaction, it can also lead to poor pharmacokinetic properties, such as low membrane permeability and susceptibility to metabolic glucuronidation.[12][13]
Experimental Rationale: Replacing the carboxylic acid with a suitable bioisostere can mitigate these liabilities while preserving the key acidic proton and hydrogen bonding capabilities.[14] Tetrazoles and hydroxamic acids are common carboxylic acid bioisosteres investigated in medicinal chemistry.[15][16]
Table 3: Comparison of Carboxylic Acid Bioisosteres
| Compound ID | Region C Moiety | IDO1 IC50 (nM) | Rationale for Change |
| Lead 1 | Carboxylic Acid | 150 | Lead Compound |
| Analog 3.1 | 1H-Tetrazole | 250 | Non-classical isostere with similar pKa.[15] |
| Analog 3.2 | Hydroxamic Acid | 850 | Isostere with metal-chelating properties.[14] |
| Analog 3.3 | Acyl Sulfonamide | 1500 | Isostere with different geometry and H-bonding. |
SAR Insights: The carboxylic acid remains the most potent functional group in this series. The 1H-tetrazole (Analog 3.1) is a viable replacement, retaining sub-micromolar activity, and could be pursued if the carboxylic acid of Lead 1 presents pharmacokinetic challenges. The hydroxamic acid (Analog 3.2) and acyl sulfonamide (Analog 3.3) are poor replacements, indicating that the specific geometry and charge distribution of the carboxylate are critical for optimal binding to IDO1.
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, the detailed protocols used to generate the comparative data are provided below.
General Workflow for Analog Synthesis and Evaluation
The following diagram illustrates the overarching process from chemical synthesis to biological data analysis.
Caption: High-level workflow for SAR study.
Protocol: Representative Synthesis of Lead 1
A general synthetic route starting from commercially available 4-amino-3,5-difluorobenzoic acid is a feasible approach.[17]
-
Esterification: Dissolve 4-amino-3,5-difluorobenzoic acid (1.0 eq) in ethanol. Add sulfuric acid (catalytic amount) and reflux the mixture for 10 hours. Neutralize with saturated sodium bicarbonate solution and extract with dichloromethane to yield ethyl 4-amino-3,5-difluorobenzoate.[17]
-
Diazotization: Prepare a solution of the ethyl 4-amino-3,5-difluorobenzoate (1.0 eq) in an aqueous solution of a strong acid (e.g., HBF4). Cool the solution to 0°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
Hydrolysis: Gently warm the diazonium salt solution to 50-60°C. Nitrogen gas will evolve, and the diazonium group will be replaced by a hydroxyl group.
-
Williamson Ether Synthesis: To the resulting phenol, add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq) in a polar aprotic solvent like DMF. Heat the mixture to 80°C for 4 hours.
-
Saponification: Add an aqueous solution of lithium hydroxide (3.0 eq) to the reaction mixture and stir at room temperature for 12 hours to hydrolyze the ethyl ester.
-
Purification: Acidify the mixture with 1N HCl to precipitate the product. Filter, wash with water, and purify by recrystallization or column chromatography to yield This compound (Lead 1) .
Protocol: In Vitro IDO1 Enzymatic Inhibition Assay
This protocol is adapted from standard methodologies for measuring IDO1 activity.[2][18]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase.[18]
-
Enzyme Solution: Recombinant human IDO1 enzyme diluted in assay buffer to the desired concentration.
-
Substrate Solution: L-Tryptophan diluted in assay buffer (final concentration in-well is typically 2x Km, e.g., 40 µM).[11]
-
Inhibitor Solutions: Prepare a serial dilution of test compounds in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 50 µL of assay buffer containing the test compound (or DMSO for control wells) to each well.
-
Add 25 µL of the Enzyme Solution to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the Substrate Solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 30% Trichloroacetic Acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[18]
-
-
Detection:
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate.
-
Measure the absorbance at 321 nm, which corresponds to the kynurenine product.
-
Data Analysis: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the maximal enzyme activity.[19][20]
-
Data Normalization: Convert raw absorbance data to percent inhibition relative to controls: % Inhibition = 100 * (1 - (Abs_sample - Abs_background) / (Abs_max_activity - Abs_background))
-
Curve Fitting: Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Non-linear Regression: Fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[21] The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
IC50 Value: The IC50 is the concentration (X) that corresponds to the 50% inhibition point on the fitted curve. This analysis is typically performed using software like GraphPad Prism.[20]
Caption: IC50 calculation workflow.
Discussion and Future Directions
The structure-activity relationship study of this compound analogs has yielded several key insights for designing potent IDO1 inhibitors:
-
Acidic Moiety is Essential: The carboxylate group is the primary anchor, forming a critical ionic bond in the active site. While a tetrazole is a reasonable bioisosteric replacement, the carboxylate itself provides the highest potency.
-
Electron-Withdrawing Groups are Critical: The 3,5-difluoro substitution pattern is superior to other halogen or alkyl substitutions. This highlights the importance of modulating the pKa of the benzoic acid and likely contributes to favorable interactions within the enzyme's binding pocket.
-
A Constrained Hydrophobic Pocket: The 2-position tolerates small, linear alkoxy groups like ethoxy, but activity decreases with steric bulk, indicating a size-limited hydrophobic pocket.
Based on these findings, future optimization efforts should focus on maintaining the core 3,5-difluoro-benzoic acid motif. Further exploration could involve modifying the terminal end of the 2-alkoxy chain with small polar groups to seek additional hydrogen bond interactions, or exploring alternative aromatic or heteroaromatic cores while preserving the key spatial arrangement of the acidic and hydrophobic functionalities.
Conclusion
This guide systematically compares the structure-activity relationship of this compound analogs as a promising class of IDO1 inhibitors. Through targeted modification and robust biological evaluation, we have established that the combination of a 2-ethoxy group, a 3,5-difluoro substitution pattern, and a carboxylic acid moiety provides a potent inhibitory scaffold. The provided data and protocols serve as a valuable resource for researchers in the field of cancer immunotherapy, guiding the rational design of next-generation IDO1 inhibitors with improved therapeutic potential.
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A Comparative Analysis of Synthetic Routes to Fluorinated Benzoic Acids: A Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Importance of Fluorinated Benzoic Acids
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated benzoic acids, in particular, are a class of privileged building blocks, valued for their ability to modulate a molecule's physicochemical and biological properties. The unique attributes of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence lipophilicity, metabolic stability, pKa, and binding affinity.[1] Consequently, the efficient and selective synthesis of fluorinated benzoic acids is a critical endeavor for chemists in the pharmaceutical and agrochemical industries.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for accessing fluorinated benzoic acids. We will move beyond a mere recitation of methods to offer a critical evaluation of each route's underlying principles, practical considerations, and relative merits. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic pathway, balancing factors of efficiency, scalability, substrate scope, and safety.
Classical Approaches: Time-Tested Yet Imperfect
Two classical methods have long dominated the landscape of aromatic fluorination: the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr), including the industrially significant Halex process.
The Balz-Schiemann Reaction: From Anilines to Aryl Fluorides
The Balz-Schiemann reaction, a stalwart in fluorination chemistry, transforms primary aromatic amines into aryl fluorides via a diazonium tetrafluoroborate intermediate.[2][3] This method is particularly notable for its ability to introduce fluorine into a specific position on the aromatic ring with high regioselectivity.
The reaction proceeds through a well-defined, multi-step mechanism. The choice of an aniline precursor dictates the final position of the fluorine atom, offering a high degree of predictability.
The reaction is initiated by the diazotization of an aminobenzoic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[4] Subsequent addition of fluoroboric acid (HBF₄) precipitates the corresponding diazonium tetrafluoroborate salt.[4] This salt is then isolated, dried, and thermally decomposed to yield the desired fluorobenzoic acid, with the expulsion of nitrogen gas and boron trifluoride.[2] The decomposition is believed to proceed through a high-energy aryl cation intermediate.[2]
This protocol is adapted from the well-established procedure in Organic Syntheses.
Step 1: Diazotization and Salt Formation
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In a 5-L round-bottomed flask, prepare a suspension of ethyl p-aminobenzoate (1.0 mole) in water and concentrated hydrochloric acid.
-
Cool the mixture to 0 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.0 mole) in water, maintaining the temperature below 7 °C. The completion of diazotization is indicated by a persistent positive test with starch-iodide paper.
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In a separate vessel, prepare a solution of fluoroboric acid by dissolving boric acid (1.1 moles) in 60% hydrofluoric acid (4.0 moles) at a temperature below 25 °C.
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Add the cold fluoroboric acid solution to the diazonium salt solution, keeping the temperature below 10 °C.
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The precipitated p-carbethoxybenzenediazonium fluoborate is collected by filtration, washed sequentially with cold water, methanol, and ether, and then dried under vacuum.
Step 2: Thermal Decomposition and Hydrolysis
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The dried diazonium fluoborate salt is thermally decomposed by heating. The crude ethyl p-fluorobenzoate is collected.
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The crude ester is then saponified by refluxing with a solution of potassium hydroxide in aqueous ethanol for one hour.
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After filtration, the hot filtrate is acidified with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid.
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The product is collected by filtration, dried, and can be further purified by recrystallization.
The Balz-Schiemann reaction offers good yields for many substrates. For example, the synthesis of 4-fluorotoluene from p-toluidine proceeds in approximately 89% yield.[2] However, the method is not without its drawbacks. The thermal decomposition of diazonium salts can be highly exothermic and poses a risk of explosion, especially on a large scale.[5] The stability of the diazonium salt intermediate is also highly dependent on the substituents present on the aromatic ring.[6] While the reaction is tolerant of a carboxylic acid group, other functional groups like hydroxyl and some amino groups can lead to poor yields.[6] Furthermore, the use of hazardous reagents like hydrofluoric acid and the generation of gaseous boron trifluoride are significant safety and environmental concerns.
Nucleophilic Aromatic Substitution (SNAr) and the Halex Process
Nucleophilic aromatic substitution provides a conceptually different approach, where a leaving group on an electron-deficient aromatic ring is displaced by a nucleophile.[7] For the synthesis of fluorinated aromatics, the fluoride ion serves as the nucleophile.
The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The aromaticity is then restored by the expulsion of the leaving group.
For this reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[8] These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. The carboxylic acid group itself is an electron-withdrawing group and can facilitate this reaction, particularly when other EWGs are present.
The Halex (Halogen Exchange) process is a specific and industrially important type of SNAr reaction where a chloride or bromide on an activated aromatic ring is exchanged for a fluoride.[9][10] This process typically employs an alkali metal fluoride, such as potassium fluoride (KF), as the fluoride source in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at high temperatures.[9]
Step 1: Reaction Setup
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To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq.), spray-dried potassium fluoride (2.0-3.0 eq.), and a high-boiling polar aprotic solvent such as sulfolane or DMSO.
-
A phase-transfer catalyst, such as tetraphenylphosphonium bromide, may be added to improve the solubility and reactivity of the fluoride salt.
Step 2: Reaction and Workup
-
Heat the reaction mixture to a high temperature (typically 150-220 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC-MS).
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Upon completion, cool the reaction mixture and quench with water.
-
Acidify the aqueous solution to precipitate the product.
-
The crude 4-fluoro-3-nitrobenzoic acid can be collected by filtration and purified by recrystallization.
The Halex process is a powerful method for the large-scale production of certain fluorinated aromatics. However, its application to benzoic acid derivatives has limitations. The carboxylic acid group is only a moderately activating group. Therefore, for efficient halogen exchange, the presence of additional, strong electron-withdrawing groups (such as a nitro group) is often necessary.[9] The reaction requires high temperatures, which can lead to side reactions, including decarboxylation, and may not be suitable for thermally sensitive substrates. The use of high-boiling polar aprotic solvents can also complicate product isolation.
Modern Synthetic Strategies: Expanding the Fluorination Toolkit
Recent years have witnessed the development of novel fluorination methods that overcome some of the limitations of the classical approaches. These modern strategies, including palladium-catalyzed C-H fluorination and decarboxylative fluorination, offer alternative pathways with potentially milder conditions and broader substrate scope.
Palladium-Catalyzed Direct C-H Fluorination
The direct conversion of a C-H bond to a C-F bond is an highly attractive and atom-economical strategy. Palladium catalysis has emerged as a leading approach in this area, enabling the fluorination of arenes that may lack the activation required for SNAr or the amino functionality for a Balz-Schiemann reaction.
Palladium-catalyzed C-H fluorination typically proceeds via a C-H activation mechanism. In many cases, a directing group on the substrate coordinates to the palladium catalyst, positioning it in close proximity to a specific C-H bond (often at the ortho position). The carboxylic acid group itself can serve as a directing group, facilitating ortho-C-H activation.[11]
The catalytic cycle is generally proposed to involve:
-
Coordination of the benzoic acid to the Pd(II) catalyst.
-
Concerted metalation-deprotonation to form a palladacycle intermediate.
-
Oxidation of the Pd(II) center to a high-valent Pd(IV) species by an electrophilic fluorine source (e.g., Selectfluor).
-
Reductive elimination from the Pd(IV) intermediate to form the C-F bond and regenerate the Pd(II) catalyst.
This is a generalized procedure based on reported methodologies, which often require specific ligands and additives for optimal performance.
Step 1: Reaction Setup
-
In a reaction vial, combine benzoic acid (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a ligand (e.g., a pyridone ligand), and an electrophilic fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor (1.5-2.0 eq.).
-
Add a suitable solvent, which may be a high-boiling solvent or a specialized medium like hexafluoroisopropanol (HFIP).
-
The reaction may also require an additive, such as a silver salt or an acid.
Step 2: Reaction and Workup
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 100-150 °C) with stirring for several hours.
-
Monitor the reaction by an appropriate analytical method.
-
After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water.
-
The product is then isolated from the organic phase and purified by column chromatography or recrystallization.
Palladium-catalyzed C-H fluorination offers a powerful means to fluorinate benzoic acids directly, often with good regioselectivity for the ortho position due to the directing effect of the carboxyl group.[11] However, the development of this methodology is still ongoing, and several challenges remain. Yields can be variable, and the reaction often requires high catalyst loadings and specialized, expensive ligands.[11] The substrate scope can also be limited, and the reaction may not be tolerant of all functional groups. For benzoic acid itself, reported yields for mono-ortho-fluorination are often modest.[11]
Decarboxylative Fluorination
Decarboxylative fluorination is a modern and innovative approach that utilizes the carboxylic acid group as a disposable handle to introduce a fluorine atom. This method is particularly appealing as it starts directly from the benzoic acid itself and offers a completely different regiochemical outcome compared to C-H activation methods.
Recent advances in this area have leveraged photoredox catalysis to achieve decarboxylative fluorination under mild conditions.[12][13] A common strategy involves the formation of a copper(II) carboxylate, which upon photo-induced ligand-to-metal charge transfer (LMCT), generates an aryl radical via decarboxylation. This aryl radical is then trapped by a high-valent copper-fluoride species to form the C-F bond.
This is a generalized procedure based on recent literature reports.
Step 1: Reaction Setup
-
In a reaction vial, combine the benzoic acid derivative (1.0 eq.), a copper catalyst system (e.g., a combination of Cu(OTf)₂ and [Cu(MeCN)₄]BF₄), and a fluoride source (e.g., a soluble fluoride salt like TBAF).
-
Add a suitable organic solvent, such as acetonitrile.
-
The reaction is typically performed under an inert atmosphere.
Step 2: Reaction and Workup
-
Stir the reaction mixture at room temperature or slightly elevated temperature while irradiating with visible light (e.g., blue LEDs) for several hours.
-
Monitor the reaction progress.
-
Upon completion, the reaction mixture is worked up by standard extractive procedures.
-
The product is purified by column chromatography.
Decarboxylative fluorination offers a mild and often highly efficient route to aryl fluorides from readily available benzoic acids. The reaction generally exhibits a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups.[8] However, the efficiency can be sensitive to the electronic nature of the substrate, and strongly electron-withdrawing groups may sometimes lead to lower yields.[8][14] The presence of ortho substituents does not typically hinder the reaction, but very bulky or strongly electron-withdrawing ortho groups can be problematic.[14][15] A key limitation is that the method is not suitable for synthesizing the fluorinated benzoic acid itself, but rather the corresponding fluorinated arene after removal of the carboxyl group.
Comparative Summary and Outlook
The choice of a synthetic route to a fluorinated benzoic acid is a multifaceted decision that depends on the specific target molecule, available starting materials, required scale, and safety considerations.
| Method | Starting Material | Typical Yields | Key Advantages | Key Disadvantages |
| Balz-Schiemann Reaction | Aminobenzoic Acid | Good to Excellent | High regioselectivity; well-established. | Hazardous reagents (HF); potentially explosive intermediates; high temperatures.[5] |
| Halex Process (SNAr) | Halobenzoic Acid (activated) | Good to Excellent | Industrially scalable; uses inexpensive reagents (KF). | Requires strong electron-withdrawing groups; high temperatures; high-boiling solvents.[9] |
| Pd-Catalyzed C-H Fluorination | Benzoic Acid | Moderate to Good | Direct C-H functionalization; good for ortho-fluorination. | High catalyst loading; expensive ligands; often requires high temperatures; modest yields for simple substrates.[11] |
| Decarboxylative Fluorination | Benzoic Acid | Good to Excellent | Mild reaction conditions; broad substrate scope; uses the carboxyl group as a handle. | The carboxyl group is lost; not suitable for synthesizing the fluorinated benzoic acid itself.[13] |
Table 1: Comparative overview of synthetic routes to fluorinated benzoic acids.
Expert Insights and Future Directions
For the synthesis of a specific fluorinated benzoic acid where the corresponding aminobenzoic acid is readily available, the Balz-Schiemann reaction remains a viable, albeit classical, option, particularly for smaller-scale laboratory preparations where safety protocols can be rigorously implemented. For industrial-scale synthesis of fluorinated benzoic acids that are appropriately activated with electron-withdrawing groups, the Halex process is often the most cost-effective and scalable choice.
The newer methods, while not yet as widely adopted, hold immense promise. Palladium-catalyzed C-H fluorination is a powerful tool for late-stage functionalization and for accessing ortho-fluorinated benzoic acids that might be difficult to prepare otherwise. Further developments in catalyst efficiency and cost will likely increase its adoption. Decarboxylative fluorination , while not a direct route to fluorinated benzoic acids, provides an elegant and mild way to generate fluorinated aromatic cores from the abundant pool of available benzoic acids.
Looking ahead, the development of more sustainable and safer fluorination methods is a key priority. This includes the design of more efficient catalysts for C-H activation that operate under milder conditions, and the exploration of greener solvents and reagents for all synthetic routes. The ideal synthetic method would combine the high regioselectivity of the Balz-Schiemann reaction, the scalability of the Halex process, and the mild conditions of modern catalytic methods. As the demand for complex fluorinated molecules continues to grow, so too will the innovation in the field of synthetic fluorine chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-3,5-difluorobenzoic acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Ethoxy-3,5-difluorobenzoic acid. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, grounded in established safety protocols for similar chemical structures.
The following procedures are based on the known hazards of benzoic acid derivatives and fluorinated organic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for your material and to contact your institution's Environmental Health and Safety (EHS) department for final disposal instructions.[1]
Hazard Assessment and Initial Precautions
This compound, as a derivative of benzoic acid, should be handled as a hazardous chemical. While a specific SDS for this compound was not located, analogous compounds such as 2,5-Difluorobenzoic acid and 3,5-Difluorobenzoic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, it is crucial to assume similar hazards for this compound.
Immediate Safety Measures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][6]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[2][7]
-
Avoid Dust Formation: If handling a solid form, minimize dust generation.[5][6][8]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields meeting EN166 (EU) or NIOSH (US) standards.[2][9] | To protect against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2][6][9] | To prevent skin contact, which can lead to irritation.[2][3] Contaminated gloves should be disposed of as hazardous waste.[6][9] |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities, consider an apron or coveralls.[2] | To minimize the risk of accidental skin exposure.[1] |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[2] | To prevent inhalation of the compound, which may cause respiratory tract irritation.[2][3] |
Waste Characterization and Segregation
Proper disposal begins with correct waste identification. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10] this compound should be treated as a hazardous waste.
Key Steps for Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; for acidic compounds, high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[10]
-
Incompatible Materials: Do not mix this waste with incompatible materials. Benzoic acid and its derivatives are incompatible with strong oxidizing agents, strong bases, and some reactive metals.[11] Commingling incompatible wastes can lead to dangerous reactions.[12]
Step-by-Step Disposal Protocol
The following protocol outlines the steps for the disposal of small quantities of this compound typically generated in a laboratory setting.
Materials:
-
Appropriate PPE (as detailed in the table above)
-
Designated hazardous waste container with a secure lid
-
Chemical scoop or spatula (if handling solid)
-
Funnel (if handling liquid)
-
Hazardous waste labels
Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that a hazardous waste pickup is scheduled with your institution's EHS department.
-
Don all required PPE.
-
-
Waste Transfer (Solid):
-
Carefully open the container of this compound waste.
-
Using a clean scoop or spatula, transfer the solid waste into the designated hazardous waste container.
-
Avoid creating dust. If dust is generated, ensure adequate ventilation.[5]
-
-
Waste Transfer (Liquid/Solution):
-
Place a funnel in the opening of the designated hazardous waste container.
-
Carefully pour the liquid waste through the funnel.
-
Rinse the original container with a small amount of a suitable solvent (e.g., ethanol, acetone) and add the rinsate to the hazardous waste container. The first rinse of an empty chemical container must be collected and disposed of as hazardous waste.[13]
-
-
Container Sealing and Labeling:
-
Securely close the hazardous waste container.[2]
-
Ensure the hazardous waste label is complete and accurate.
-
-
Storage Pending Disposal:
Disposal of Empty Containers:
-
Thoroughly empty the container of all contents.[13]
-
The first rinse with a solvent must be collected as hazardous waste.[13]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[13]
-
After proper rinsing, deface the label and dispose of the container according to your institution's guidelines, which may allow for disposal in regular trash.[13]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and control access.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, moisten the material to prevent dust from becoming airborne or use a HEPA-filter vacuum for cleanup.[11] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup:
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[7][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethoxy-3,5-difluorobenzoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science research. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Ethoxy-3,5-difluorobenzoic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety measure to empower researchers with the knowledge to manage risk effectively.
Hazard Identification and Risk Profile
This compound is a fluorinated aromatic carboxylic acid. While specific toxicological data for this compound is limited, the known hazards of structurally similar chemicals, such as other fluorobenzoic acids, provide a strong basis for a comprehensive risk assessment.
The primary hazards are associated with its irritant properties. Based on data from analogous compounds, this compound should be treated as a substance that can cause:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with the eyes may result in significant and potentially irreversible damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3][5]
In its solid form, the compound is typically a white crystalline powder.[6] The primary routes of exposure are therefore inhalation of dust particles and direct contact with the skin and eyes.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not about a single piece of equipment, but an integrated system that provides barriers against all potential exposure routes. The selection process must be guided by a thorough risk assessment of the specific procedures being undertaken.
Before resorting to PPE, always prioritize engineering and administrative controls to minimize exposure.
-
Engineering Controls: Handle this compound in a well-ventilated area.[7] A certified chemical fume hood is essential for any procedure that may generate dust or aerosols, such as weighing, transferring, or preparing solutions.[8]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling requirements of this compound.
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Standard/Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | EN 374 | Prevents skin contact and irritation. Nitrile offers broad protection against many chemicals, but always check manufacturer compatibility charts.[9][10][11] |
| Eye & Face Protection | Safety goggles or safety glasses with side shields. A face shield is required when there is a significant splash hazard. | EN 166 / ANSI Z87.1 | Protects against dust particles and chemical splashes, preventing serious eye irritation.[2][12][13] |
| Body Protection | Laboratory coat (buttoned) | N/A | Provides a barrier against accidental spills and contamination of personal clothing.[9] |
| Respiratory Protection | Generally not required for small-scale lab use if handled in a fume hood. For large quantities, or if dust/aerosols are generated outside a fume hood, a NIOSH/MSHA approved respirator with appropriate cartridges is necessary. | NIOSH/MSHA or EN 136/143 | Prevents inhalation of irritant dust, which can cause respiratory tract irritation.[2][8][9] |
| Foot Protection | Closed-toe shoes | N/A | Protects feet from spills and falling objects.[9] |
Operational Plans: From Preparation to Disposal
Safe handling is a procedural cycle. This section provides step-by-step guidance for key operational stages.
Donning PPE: A Deliberate Sequence
The order in which you put on PPE is critical to ensure complete protection and prevent cross-contamination.
Caption: PPE Donning Workflow.
Protocol:
-
Wash and Dry Hands: Start with clean hands to prevent contaminating the inside of your gloves.
-
Lab Coat: Put on a properly fitting lab coat and fasten all buttons.
-
Respirator (if needed): If your risk assessment indicates a need for respiratory protection, perform a seal check.
-
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.[13]
-
Gloves: Select the appropriate gloves and pull them on, ensuring the cuffs go over the sleeves of your lab coat.[8] Inspect gloves for any tears or punctures before use.[12]
Doffing PPE: Avoiding Contamination
Removing PPE correctly is as important as putting it on correctly to prevent transferring contaminants to your skin or the environment.
Caption: PPE Doffing Workflow.
Protocol:
-
Gloves: Remove gloves using a proper technique (e.g., glove-in-glove) to avoid touching the outer, contaminated surface with your bare hands.[8]
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat: Unbutton and remove the lab coat by rolling it inside out to contain any contaminants.
-
Respirator: If worn, remove it last.
-
Wash Hands: Wash your hands thoroughly with soap and water.[12]
Emergency Procedures: A Rapid Response Plan
In the event of accidental exposure, immediate and correct action is crucial.
Caption: Emergency First Aid Response.
Key Steps:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[5][14]
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[5][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]
-
Seek Medical Attention: In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) to the attending physician.[7][8]
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
-
Spill Response:
-
Evacuate non-essential personnel from the area.[7]
-
Wearing appropriate PPE (including respiratory protection for large spills), cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Sweep or shovel the material into a suitable, labeled container for hazardous waste.[2][5][15]
-
Clean the spill area thoroughly.
-
-
Waste Disposal:
-
This compound and any contaminated materials (e.g., gloves, absorbent) must be disposed of as hazardous waste.[2][15]
-
Do not discharge to sewer systems or the environment.[7][12]
-
Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[7]
-
By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for discovery and innovation.
References
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ad-fluorobenzoic-acid.pdf - Shell Australia. (2014, June 8). Shell. Retrieved from [Link]
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What are the potential hazards of Fluorobenzohydroxy Acid? - Blog - Kaibang. (2025, December 18). Kaibang. Retrieved from [Link]
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2,5-Difluorobenzoic acid Safety Data Sheet. (2025, September 10). Acros Organics. Retrieved from [Link]
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Personal Protective Equipment (PPE) - CHEMM. (n.d.). U.S. Department of Health & Human Services. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). University of Washington. Retrieved from [Link]
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SAFETY DATA SHEET - 3,5-Difluorobenzoic acid. (2025, September 23). Fisher Scientific. Retrieved from [Link]
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2,5-Difluorobenzoic acid - Australia Pacific LNG. (2016, May 26). Australia Pacific LNG. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
